2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Description
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Properties
IUPAC Name |
2-fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHOQZPEXMFCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268324 | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034467-27-0 | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034467-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, a valuable heterocyclic building block. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations, and field-proven methodologies that ensure a successful and reproducible synthesis.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound (3 ) is best approached through a strategy that sequentially installs the required functional groups onto a pyridine core. The methoxymethyl (MOM) ether is a protecting group for the hydroxyl function, suggesting its introduction is a key step. The iodo and fluoro groups dictate the choice of the initial pyridine scaffold.
A logical retrosynthetic analysis breaks down the target molecule as follows: The C-I bond can be formed via electrophilic iodination. The directing effects of the existing substituents are paramount for achieving the correct regiochemistry. The MOM-ether linkage is formed from a precursor alcohol, 2-fluoro-5-hydroxypyridine (1 ). This leads to a straightforward, three-step synthetic pathway.
Caption: Retrosynthetic pathway for the target compound.
The Core Synthesis Pathway: From Precursor to Product
The synthesis is executed in two primary stages: protection of the hydroxyl group of the starting material, followed by regioselective iodination.
Step 1: Protection of the Hydroxyl Group
The initial step involves the protection of the hydroxyl group of 2-fluoro-5-hydroxypyridine (1 ) as a methoxymethyl (MOM) ether. The MOM group is an ideal choice as it is stable under a wide range of conditions, including organometallic reactions, yet can be removed under acidic conditions.[1][2]
The reaction is typically performed using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.[3] The choice of base is critical. A strong base like sodium hydride (NaH) first deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then attacks the MOMCl.[4] Alternatively, an organic amine base such as N,N-diisopropylethylamine (DIPEA) can be used to scavenge the HCl byproduct generated during the reaction.[4]
Mechanism of MOM Protection: The reaction proceeds via a nucleophilic substitution. The lone pair on the hydroxyl oxygen of the pyridine attacks the electrophilic carbon of MOMCl. This process is facilitated by the activating effect of the adjacent ether oxygen in MOMCl, which helps stabilize the departure of the chloride leaving group.[4]
Caption: Workflow for MOM protection of the hydroxyl group.
Step 2: Regioselective Iodination
With the hydroxyl group protected, the next crucial step is the introduction of an iodine atom at the C-4 position. The pyridine ring is electron-deficient, making direct electrophilic substitution challenging without activating groups. However, the methoxymethoxy group at C-5 is an ortho-, para-director. The most powerful and precise method for achieving this transformation is Directed ortho-Metalation (DoM).[5]
In this approach, a strong organolithium base, typically n-butyllithium (n-BuLi), is used at low temperatures (e.g., -78 °C). The base selectively abstracts the proton at the C-4 position. This high regioselectivity is achieved because the lithium cation coordinates with both the pyridine nitrogen and the ether oxygen of the MOM group, directing the deprotonation to the sterically accessible and electronically favorable adjacent position.
The resulting pyridyllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to yield the final product, this compound (3 ).[5]
Detailed Experimental Protocols
Safety First: Chloromethyl methyl ether (MOMCl) is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.[3] n-Butyllithium is pyrophoric and moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Synthesis of 2-Fluoro-5-(methoxymethoxy)pyridine (2)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-fluoro-5-hydroxypyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) dropwise to the stirred solution.
-
Reagent Addition: Slowly add chloromethyl methyl ether (MOMCl, 1.5 eq.) to the reaction mixture. Caution: Carcinogen.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: (3)
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the protected pyridine intermediate 2 (1.0 eq.) and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.6M in hexanes, 1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, prepare a solution of iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated intermediate at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by water.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final compound.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Appearance |
| 2-Fluoro-5-(methoxymethoxy)pyridine (2 ) | C₇H₈FNO₂ | 157.14 | 85-95% | Colorless Oil |
| This compound (3 ) | C₇H₇FINO₂ | 283.04[6] | 70-85% | Off-white Solid |
Characterization of Final Product (3):
-
¹H NMR: Expect characteristic peaks for the aromatic protons on the pyridine ring, the methylene protons of the MOM group (-O-CH₂-O-), and the methyl protons of the MOM group (-O-CH₃).
-
¹³C NMR: Will show distinct signals for the carbon atoms of the pyridine ring, with the carbon bearing the iodine showing a characteristic upfield shift. The carbons of the MOM group will also be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (m/z = 283.04) should be observed.
-
Purity (HPLC): Purity is typically expected to be ≥98%.[6]
Trustworthiness: A Self-Validating System
The described protocol is designed to be self-validating. The success of each step confirms the efficacy of the previous one.
-
TLC Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot in Step 1 confirms the successful protection of the polar hydroxyl group.
-
Quenching Color Change: In Step 2, the persistence of the deep purple/brown color of iodine after addition indicates the completion of the reaction with the lithiated intermediate. The subsequent quench with sodium thiosulfate should result in a colorless solution.
-
Spectroscopic Confirmation: The final validation comes from NMR and MS data, which must be consistent with the structure of this compound. The distinct isotopic pattern of iodine in high-resolution mass spectrometry can provide unambiguous confirmation.
This rigorous, multi-stage validation approach ensures high confidence in the identity and purity of the final product, a cornerstone of trustworthy scientific practice.
References
-
AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
Wikipedia. Methoxymethyl ether. Available at: [Link]
Sources
An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a halogenated and protected pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methoxymethyl (MOM) ether protecting group, provides a versatile platform for the construction of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.
The strategic placement of the fluorine and iodine atoms allows for selective functionalization through various cross-coupling reactions. The iodine atom, in particular, serves as a reactive handle for the introduction of aryl, heteroaryl, and alkyl groups via palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. The fluorine atom can modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design. The MOM group protects the hydroxyl functionality, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before its selective removal under acidic conditions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| CAS Number | 1034467-27-0 |
| Molecular Formula | C₇H₇FINO₂ |
| Molecular Weight | 283.04 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Boiling Point | 324.6 ± 42.0 °C at 760 mmHg[1] |
| Storage | 2-8°C, protect from light[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the MOM group, and the methyl protons of the MOM group. The aromatic protons will likely appear as doublets or singlets depending on the coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the carbons of the pyridine ring and the MOM protecting group. The carbon bearing the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum will display a singlet or a multiplet, providing valuable information about the electronic environment of the fluorine atom.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Synthesis and Manufacturing
While a specific, detailed, peer-reviewed synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with a suitably substituted pyridine precursor, followed by iodination, and finally, protection of the hydroxyl group.
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to the title compound.
Step-by-Step Hypothetical Protocol:
-
Iodination of 2-Fluoro-5-hydroxypyridine: To a solution of 2-fluoro-5-hydroxypyridine in a suitable solvent (e.g., dichloromethane or acetonitrile), an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by extraction and purification by column chromatography to yield 2-fluoro-5-hydroxy-4-iodopyridine.
-
Methoxymethyl (MOM) Protection: The resulting 2-fluoro-5-hydroxy-4-iodopyridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The solution is cooled in an ice bath, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added. Chloromethyl methyl ether (MOM-Cl) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. An aqueous workup followed by extraction and purification by flash chromatography would afford the final product, this compound.
Reactivity and Chemical Transformations
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily centered around the C-I and C-F bonds, as well as the deprotection of the MOM ether.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used reactions for forming C-C bonds. This compound can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce various substituents at the 4-position of the pyridine ring.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[5]
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of the MOM Ether
The methoxymethyl (MOM) ether is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the free hydroxyl group. This orthogonality is a key feature in multi-step syntheses.
Typical Deprotection Protocol:
-
Dissolve the MOM-protected compound in a suitable solvent such as methanol or dichloromethane.
-
Add a strong acid, for example, hydrochloric acid (in methanol or dioxane) or trifluoroacetic acid.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The reaction is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The organic layer is dried, filtered, and concentrated to yield the deprotected product.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are prevalent scaffolds in a multitude of biologically active compounds. The title compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications. For instance, similar 2-fluoro-4-iodopyridine derivatives are utilized in the development of pharmaceuticals targeting neurological disorders. The ability to introduce diverse functionality at the 4-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined reactive sites allow for selective and predictable transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully leverage its synthetic potential in their research endeavors.
References
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
2-Fluoro-4-iodo-5-methylpyridine - IWK Health Centre. (n.d.). Retrieved from [Link]
-
Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya - ChemRxiv. (n.d.). Retrieved from [Link]
-
Application Data - Patent File Wrapper. (n.d.). Retrieved from [Link]
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This compound - AOBChem USA. (n.d.). Retrieved from [Link]
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents. (n.d.).
-
2-Fluoro-4-iodo-6-methoxypyridine | C6H5FINO | CID 67205239 - PubChem. (n.d.). Retrieved from [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents. (n.d.).
- Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents. (n.d.).
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An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details a plausible synthetic pathway, explores its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its application in the synthesis of complex molecular architectures for drug discovery. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Introduction
This compound is a trifunctionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of substituents—a fluorine atom, an iodine atom, and a protected hydroxyl group—offers a versatile platform for the strategic construction of complex molecular scaffolds. The fluorine atom can enhance metabolic stability and binding affinity of a target molecule, while the iodine atom serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation. The methoxymethyl (MOM) ether provides a stable protecting group for the hydroxyl functionality, which can be removed under acidic conditions to reveal a site for further modification.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers utilizing it in their synthetic endeavors.
Molecular Structure and Properties
The structural and physical properties of this compound are fundamental to its handling and reactivity.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1034467-27-0 | [2] |
| Molecular Formula | C₇H₇FINO₂ | [2] |
| Molecular Weight | 283.04 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Boiling Point | 324.6 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| Storage | 2-8°C, protect from light, keep in a dark place, sealed in dry conditions | [2][3] |
Spectroscopic Data
While publicly available spectra are limited, chemical suppliers indicate that NMR, HPLC, and LC-MS data are available upon request.[3][4][5] Based on the structure and data for analogous compounds, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the MOM group, and the methyl protons of the MOM group. The aromatic protons will likely appear as singlets or doublets in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the MOM group (-O-CH₂-O-) would likely be a singlet around δ 5.2-5.5 ppm, and the methyl protons (-O-CH₃) would be a singlet further upfield, around δ 3.4-3.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with the carbon bearing the iodine atom being significantly shielded. The methylene and methyl carbons of the MOM group will appear in the aliphatic region (δ 50-100 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 283. Key fragmentation patterns would likely involve the loss of the MOM group or the iodine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-F, C-I, C-O, and C=N stretching vibrations, as well as aromatic C-H bands.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis likely proceeds through the formation of 2-fluoro-5-hydroxypyridine, followed by iodination and subsequent protection of the hydroxyl group.
Key Synthetic Steps
-
Fluorination: The initial step would likely involve the conversion of an amino group at the 2-position of a pyridine ring to a fluoro group. This can be achieved through a Balz-Schiemann type reaction, where the amine is first converted to a diazonium salt, followed by thermal or photochemical decomposition in the presence of a fluoride source.[6]
-
Iodination: The introduction of an iodine atom at the 4-position of the pyridine ring can be accomplished through electrophilic iodination. A variety of iodinating agents, such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent, can be employed. The directing effects of the existing substituents will influence the regioselectivity of this step.
-
Hydroxyl Group Protection: The final step involves the protection of the hydroxyl group at the 5-position as a methoxymethyl (MOM) ether. This is a standard procedure in organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions.[1]
Experimental Protocol: MOM Protection of a Hydroxypyridine Derivative
The following is a general protocol for the MOM protection of a hydroxyl group on a pyridine ring, which can be adapted for the synthesis of the target molecule.[7]
Materials:
-
2-Fluoro-5-hydroxy-4-iodopyridine (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Methoxymethyl chloride (MOMCl) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-fluoro-5-hydroxy-4-iodopyridine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the solution, followed by the slow addition of MOMCl.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents, making it a valuable building block for the synthesis of highly functionalized pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the 4-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-fluorine bond at the 2-position.[8] This allows for selective functionalization at the C-4 position through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][9]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the novel heterocyclic compound, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral characteristics of the molecule, offering a robust framework for its identification and characterization. Given the absence of publicly available experimental spectra for this specific compound, this guide synthesizes established NMR principles and data from structurally analogous molecules to present a detailed predicted spectral analysis. Furthermore, a proposed synthetic pathway and standardized experimental protocols for NMR data acquisition are provided to support practical laboratory applications.
Introduction: The Significance of this compound
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The unique substitution pattern of this compound, featuring a fluorine atom, an iodine atom, and a methoxymethyl (MOM) ether protecting group, presents a versatile scaffold for further chemical elaboration. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for cross-coupling reactions, enabling the introduction of diverse functionalities. The MOM group provides a stable yet readily cleavable protecting group for the hydroxyl functionality, crucial for multi-step synthetic sequences. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the integrity of this key synthetic intermediate.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound would likely commence with a commercially available or readily synthesized 2-fluoro-5-hydroxypyridine. Subsequent iodination at the C4 position, followed by protection of the hydroxyl group as a methoxymethyl ether, would yield the target molecule. The causality behind this proposed sequence is to introduce the less reactive iodo substituent prior to the protection step, which might be sensitive to the conditions required for iodination.
Mass spectrometry analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. This compound, a key heterocyclic building block, presents a unique analytical challenge due to its combination of functional groups: a halogenated pyridine core and a labile methoxymethyl (MOM) ether protecting group. Mastery of its analytical profile is essential for ensuring purity, monitoring reaction kinetics, and identifying potential impurities.
This technical guide provides a comprehensive framework for the analysis of this compound using advanced mass spectrometry techniques. Moving beyond mere procedural outlines, this document delves into the causal relationships between molecular structure, ionization behavior, and fragmentation pathways. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, scientifically grounded approach to the structural elucidation of complex small molecules. We will explore optimal ionization strategies, predict and interpret high-resolution tandem mass spectrometry (MS/MS) data, and provide validated, step-by-step experimental protocols.
Part 1: Foundational Principles and Molecular Profile
A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's physicochemical properties. These properties dictate the optimal experimental approach, from the choice of ionization source to the interpretation of the resulting spectra.
Molecular Characteristics
The structure of this compound (CAS: 1034467-27-0) incorporates several features that influence its behavior in a mass spectrometer. The basic nitrogen atom on the pyridine ring serves as a ready site for protonation, making it highly suitable for positive-mode electrospray ionization. The presence of monoisotopic fluorine and iodine simplifies the isotopic pattern of the precursor ion, while the MOM ether group represents a chemically labile site prone to characteristic fragmentation.
| Property | Value | Source |
| Molecular Formula | C₇H₇FINO₂ | [1][2] |
| Average Molecular Weight | 283.04 g/mol | [1] |
| Monoisotopic Mass | 282.95056 Da | [2] |
| Primary Ionization Site | Pyridine Nitrogen | [3][4] |
Choosing the Right Ionization Technique
The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal unintended degradation. The choice of technique is therefore critical.
-
Electrospray Ionization (ESI): ESI is the premier choice for polar molecules like this compound.[5][6] As the analyte solution is nebulized through a high-voltage capillary, it forms charged droplets. Solvent evaporation leads to an increase in charge density, ultimately expelling protonated analyte molecules, primarily [M+H]⁺, into the gas phase.[7] The use of a protic, slightly acidic mobile phase (e.g., containing 0.1% formic acid) in liquid chromatography (LC) facilitates this protonation, enhancing signal intensity and stability.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for less polar compounds or when ESI efficiency is low.[5] In APCI, a corona discharge ionizes the mobile phase vapor, which then transfers a proton to the analyte molecule through gas-phase chemical reactions. While effective, ESI is generally preferred for this molecule due to the inherent basicity of the pyridine moiety.
Given these principles, this guide will focus on ESI as the primary ionization method for generating the precursor ion for subsequent MS/MS analysis.
Part 2: High-Resolution and Tandem Mass Spectrometry (MS/MS) Analysis
While a simple mass spectrum can confirm the molecular weight, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation.[9] This involves isolating the precursor ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.
Accurate Mass Measurement and Formula Confirmation
High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides mass measurements with high accuracy (typically <5 ppm).[10][11] This allows for the unambiguous determination of the elemental composition of the precursor ion, a critical step in identity confirmation.
| Adduct | Theoretical m/z |
| [M+H]⁺ (C₇H₈FINO₂⁺) | 283.9578 |
| [M+Na]⁺ (C₇H₇FINO₂Na⁺) | 305.9398 |
| [M+K]⁺ (C₇H₇FINO₂K⁺) | 321.9137 |
Predictive Fragmentation Pathways
The fragmentation of the [M+H]⁺ precursor ion (m/z 283.96) is governed by the relative strengths of its covalent bonds and the stability of the resulting fragment ions and neutral losses.[12][13] The structure of this compound suggests three primary fragmentation pathways upon CID:
-
Cleavage of the Methoxymethyl (MOM) Group: The MOM ether is an acetal and is prone to cleavage. The most likely fragmentation is the loss of formaldehyde (CH₂O, 30.01 Da) via a six-membered transition state, followed by the loss of a methyl radical (CH₃•, 15.02 Da), or a direct loss of the entire methoxymethyl radical (•CH₂OCH₃, 45.03 Da).[14][15]
-
Loss of Iodine: The carbon-iodine bond is the weakest bond in the aromatic system, making the loss of an iodine radical (I•, 126.90 Da) a highly favorable fragmentation channel.[16]
-
Pyridine Ring Cleavage: While the aromatic ring is stable, subsequent fragmentation of product ions can involve the loss of small neutral molecules like hydrogen cyanide (HCN, 27.01 Da).[16]
The interplay of these pathways provides a unique spectral fingerprint for the molecule.
Caption: Proposed CID fragmentation pathways for protonated this compound.
Summary of Key Fragment Ions
| Observed m/z (Theoretical) | Proposed Elemental Composition | Neutral Loss | Structural Interpretation |
| 283.9578 | C₇H₈FINO₂⁺ | - | Precursor Ion [M+H]⁺ |
| 253.9472 | C₇H₅FINO⁺ | CH₂O | Loss of formaldehyde from the MOM group |
| 238.9237 | C₆H₅FINO⁺ | CH₂O, CH₃• | Subsequent loss of a methyl radical from m/z 253.95 |
| 156.9928 | C₆H₅FNO⁺ | I•, CH₂O | Loss of iodine radical and formaldehyde |
| 129.9822 | C₅H₂FNO⁺ | I•, CH₂O, HCN | Ring cleavage with loss of HCN from m/z 156.99 |
Part 3: A Validated Experimental Protocol
This section provides a robust, step-by-step protocol for the LC-MS/MS analysis of this compound, suitable for implementation on standard triple quadrupole (QqQ) or high-resolution (Q-TOF, Orbitrap) mass spectrometers.[17][18]
Overall Analytical Workflow
The process begins with careful sample preparation, followed by chromatographic separation and detection by the mass spectrometer, where both full scan and fragmentation data are acquired.
Caption: A typical experimental workflow for the analysis of the target compound.
Step 1: Sample and Mobile Phase Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile or methanol to create a 100 µg/mL stock solution.
-
Working Solution: Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of ~1 µg/mL.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
Step 2: Liquid Chromatography (LC) Parameters
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Elution:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Ramp linearly from 5% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.0 - 6.1 min: Return to 5% B
-
6.1 - 8.0 min: Equilibrate at 5% B
-
Step 3: Mass Spectrometry (MS) Parameters
The following are suggested starting parameters and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The basic pyridine nitrogen is readily protonated.[19] |
| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |
| Source Temperature | 120 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Efficiently removes solvent from droplets. |
| Desolvation Temp. | 350 °C | Ensures complete desolvation for stable ion signal. |
| MS1 Scan Range | m/z 100 - 500 | Covers the precursor ion and potential low-mass impurities. |
| MS/MS Precursor Ion | m/z 283.96 | The monoisotopic mass of the [M+H]⁺ ion. |
| Collision Gas | Argon | Inert gas for efficient collision-induced dissociation. |
| Collision Energy (CE) | 10-30 eV (Ramped) | A ramp of CE ensures all fragmentation channels are observed. |
Conclusion
The robust analysis of this compound by mass spectrometry is a multi-faceted process that relies on a sound understanding of the molecule's inherent chemical properties. By leveraging positive-mode electrospray ionization, the protonated molecule can be generated with high efficiency. Subsequent analysis by high-resolution MS confirms its elemental composition, while tandem MS/MS provides a detailed fragmentation fingerprint that is unique to its structure. The characteristic losses of the MOM group and the iodine atom serve as powerful diagnostic markers for its unambiguous identification. The protocols and insights presented in this guide offer a validated, scientifically-driven framework for scientists in the pharmaceutical industry, ensuring data of the highest quality and integrity in the development of novel therapeutics.
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Starting materials for 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine synthesis
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Starting Materials and Core Protocols
Introduction: The Significance of a Multi-Functional Pyridine Scaffold
This compound is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a fluorine atom, an iodine atom, and a protected hydroxyl group—offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the protected hydroxyl group allows for further derivatization following deprotection.[1][2] This guide provides a detailed examination of the most logical and field-proven synthetic route to this valuable intermediate, focusing on the selection of starting materials and the critical experimental protocols involved.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound (I), points to a straightforward, multi-step synthesis from a commercially available precursor. The final step is the protection of a hydroxyl group, a common transformation in multi-step synthesis. This leads back to the key intermediate, 2-fluoro-4-iodo-5-hydroxypyridine (II). This intermediate, in turn, can be synthesized via regioselective iodination of a readily available starting material, 2-fluoro-5-hydroxypyridine (III).
Caption: Retrosynthetic pathway for the target molecule.
This strategic approach is advantageous because it begins with a simple, commercially available fluorinated pyridine, ensuring an efficient and cost-effective synthesis. The order of operations—iodination followed by protection—is a key consideration. Performing the electrophilic iodination on the unprotected hydroxypyridine leverages the strong activating and directing effect of the hydroxyl group to ensure high regioselectivity.
Core Synthetic Pathway: From 2-Fluoro-5-hydroxypyridine to the Target Compound
The most direct and reliable synthesis of this compound proceeds in two key steps from 2-fluoro-5-hydroxypyridine.
Starting Material: 2-Fluoro-5-hydroxypyridine
2-Fluoro-5-hydroxypyridine (CAS 55758-32-2) is the cornerstone of this synthesis. It is a commercially available, crystalline solid that provides the core pyridine ring with the essential fluorine and hydroxyl substituents already in place. The fluorine atom at the 2-position influences the electronic properties of the ring and is a common feature in many bioactive molecules. The hydroxyl group at the 5-position is critical for directing the subsequent iodination step.
Step 1: Regioselective Iodination
Causality Behind Experimental Choices: The key to this step is achieving selective iodination at the C-4 position. The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the hydroxyl group at C-5 is a powerful activating group and is ortho-, para-directing. It strongly activates the C-4 (ortho) and C-6 (ortho) positions. The C-2 position is already substituted with fluorine. Therefore, electrophilic attack is highly favored at the C-4 position.
N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[3][4] It is a mild, easy-to-handle, and effective electrophilic iodinating agent for activated aromatic and heterocyclic systems.[5][6] Unlike molecular iodine (I₂), it does not produce HI as a byproduct, which can lead to side reactions or require a stoichiometric base. The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF to ensure solubility of the starting material and reagents.
Experimental Protocol: Synthesis of 2-Fluoro-4-iodo-5-hydroxypyridine (II)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-5-hydroxypyridine (III) (1.0 eq.) in anhydrous acetonitrile (approx. 0.1–0.2 M concentration).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05–1.1 eq.) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–6 hours).
-
Work-up:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NIS.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-fluoro-4-iodo-5-hydroxypyridine (II) as a solid.
Step 2: Hydroxyl Group Protection
Causality Behind Experimental Choices: With the iodinated intermediate in hand, the final step is to protect the hydroxyl group as a methoxymethyl (MOM) ether. This is necessary to prevent the acidic proton of the hydroxyl group from interfering in subsequent reactions, such as lithiation or metal-catalyzed cross-couplings where the final product might be used.
The standard and most reliable method for MOM protection involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). DIPEA is used to scavenge the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile. Dichloromethane (DCM) is a common solvent for this reaction.
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and must be handled with extreme caution in a well-ventilated fume hood.[7]
Experimental Protocol: Synthesis of this compound (I)
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the 2-fluoro-4-iodo-5-hydroxypyridine (II) (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5–2.0 eq.) to the solution and cool the mixture to 0 °C using an ice bath.
-
MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2–1.5 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 4–12 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude material is purified by flash column chromatography on silica gel to yield the final product, this compound (I).
Overall Synthetic Workflow
Caption: Step-by-step synthetic workflow diagram.
Data Summary
| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Product |
| 1. Iodination | 2-Fluoro-5-hydroxypyridine | N-Iodosuccinimide (NIS) | Acetonitrile | 80-95% | 2-Fluoro-4-iodo-5-hydroxypyridine |
| 2. MOM Protection | 2-Fluoro-4-iodo-5-hydroxypyridine | MOM-Cl, DIPEA | Dichloromethane | 85-98% | This compound |
Conclusion
The synthesis of this compound is most efficiently achieved from the commercially available starting material 2-fluoro-5-hydroxypyridine. This in-depth guide outlines a robust, two-step protocol involving a highly regioselective iodination using N-Iodosuccinimide, followed by a standard methoxymethyl ether protection. The rationale behind the choice of reagents and conditions is grounded in established principles of organic chemistry, ensuring a reliable and reproducible synthesis for researchers in drug development and related fields. Adherence to safety protocols, particularly when handling chloromethyl methyl ether, is paramount.
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Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Wikipedia. N-Iodosuccinimide. [Link]
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Suru Chemicals. N-Iodosuccinimide Enhances Precision Iodination for Fine Chemicals. (2025-09-19). [Link]
-
Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]
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Request PDF on ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2025-08-06). [Link]
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Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016-02-29). [Link]
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Molecular weight and formula of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
An In-Depth Technical Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block crucial for advanced organic synthesis, particularly within the domains of pharmaceutical research and drug development. We will explore its fundamental physicochemical properties, analyze its structural and reactivity profile, and present detailed, field-proven protocols for its synthesis and subsequent functionalization. This document is intended for researchers, medicinal chemists, and process development scientists, offering expert insights into the strategic application of this versatile intermediate for the construction of complex molecular architectures.
Core Physicochemical & Safety Profile
This compound is a trifunctionalized pyridine derivative designed for sequential, site-selective chemical modifications. Its utility is derived from the orthogonal reactivity of its three key functional groups: the C-I bond for cross-coupling, the C-F bond for potential nucleophilic aromatic substitution, and the acid-labile methoxymethyl (MOM) ether protecting a hydroxyl group.
Quantitative Data Summary
| Property | Value | Reference(s) |
| CAS Number | 1034467-27-0 | [1][2] |
| Molecular Formula | C₇H₇FINO₂ | [1][2][3] |
| Molecular Weight | 283.04 g/mol | [1][2] |
| Appearance | White to brown crystalline powder | [4] |
| Typical Purity | ≥98% (GC) | [1][4] |
| Boiling Point | 324.6 ± 42.0 °C (at 760 mmHg, predicted) | [1] |
| Storage Conditions | 2-8°C, protect from light, keep sealed and dry | [1][2] |
| SMILES | COCOC1=CN=C(F)C=C1I | [2][3] |
Safety & Handling
As a laboratory chemical, this compound requires careful handling in a well-ventilated fume hood.[5][6] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
This compound is intended for research and development use only.[1][2]
Molecular Structure & Reactivity Analysis
The synthetic value of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively.
-
Pyridine Ring: The nitrogen atom deactivates the ring towards electrophilic substitution but activates it, particularly at the C2 and C6 positions, for nucleophilic attack.
-
Iodo Group (C4): The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of carbon- or heteroatom-based substituents, forming the core of the target molecule.
-
Fluoro Group (C2): The C2-fluorine is activated by the ring nitrogen towards nucleophilic aromatic substitution (SNAr). However, this reaction typically requires harsh conditions (strong nucleophiles, high temperatures) and is significantly less facile than cross-coupling at the C4-iodo position. This differential reactivity is a key synthetic advantage. The inclusion of fluorine is also a critical strategy in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability.[7]
-
Methoxymethyl (MOM) Ether (C5): The MOM group serves as a robust protecting group for the C5-hydroxyl functionality. It is stable to a wide range of nucleophilic and organometallic reagents used in cross-coupling reactions but can be selectively removed under acidic conditions to reveal the phenol for further elaboration.
The logical flow for synthetic manipulation almost universally involves addressing the C-I bond first, followed by deprotection of the MOM ether, and finally, substitution of the C-F bond if required.
Illustrative Synthetic Workflow
A plausible and efficient synthesis of this compound would start from a readily available hydroxypyridine precursor. The following workflow illustrates the key transformations.
Caption: Proposed synthetic pathway for the target compound.
Protocol 1: Synthesis via Directed Ortho-Metalation
Expertise & Causality: This protocol leverages the directing effect of the C5-alkoxy group to achieve site-selective lithiation at the C4 position. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are ideal for this deprotonation. The subsequent quench with an electrophilic iodine source installs the iodo group precisely where needed.
Step-by-Step Methodology:
-
MOM Protection:
-
To a stirred solution of 2-fluoro-5-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq). Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-fluoro-5-(methoxymethoxy)pyridine.
-
-
Iodination:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-Butyllithium (1.1 eq) to diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of 2-fluoro-5-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete metalation.
-
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The resulting crude solid, this compound, can be purified by recrystallization or flash chromatography.
-
Applications in Medicinal Chemistry & Key Protocols
This building block is a powerful tool for generating libraries of substituted pyridines for structure-activity relationship (SAR) studies. The combination of functionalities allows for diverse molecular scaffolds to be constructed, which is invaluable in drug discovery. For example, similar fluorinated and iodinated pyridines are pivotal in developing radiotracers for Positron Emission Tomography (PET), where the iodine serves as a handle for complex scaffold assembly before a final ¹⁸F-fluorination step.[8]
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A Senior Application Scientist's Guide to 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Sourcing, Synthesis Insights, and Application
For the discerning researcher and drug development professional, the strategic selection of chemical building blocks is paramount to the success of a synthetic campaign. 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine stands out as a highly functionalized heterocyclic intermediate. Its unique arrangement of a fluorine atom, an iodine atom, and a protected hydroxyl group on a pyridine scaffold offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, chemical properties, and strategic applications, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective use in synthesis. This compound is a solid, typically a white to brown powder or crystal, whose stability necessitates specific storage conditions to ensure its integrity.[1]
Table 1: Physicochemical and Structural Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1034467-27-0 | [2][3] |
| Molecular Formula | C₇H₇FINO₂ | [2][4] |
| Molecular Weight | 283.04 g/mol | [1][2] |
| Appearance | White to Brown powder to crystal | |
| Purity | Typically ≥95%, with ≥98% commonly available | [2][5][6] |
| Storage | 2-8°C, protect from light | [1][2] |
| IUPAC Name | This compound | [4] |
| InChI | InChI=1S/C7H7FINO2/c1-11-4-12-6-3-10-7(8)2-5(6)9/h2-3H,4H2,1H3 | [4][5] |
| InChIKey | DPHOQZPEXMFCGW-UHFFFAOYSA-N | [4][5] |
| SMILES | COCOC1=CN=C(C=C1I)F |[4] |
Caption: Chemical structure of this compound.
Commercial Sourcing and Availability
This building block is readily available from a range of chemical suppliers catering to the research and development sector. Availability spans from milligram-scale for initial screening to multi-gram quantities for lead optimization studies. The purity is generally high, which is critical for avoiding complications in sensitive downstream reactions like metal-catalyzed cross-couplings.
Table 2: Selected Commercial Suppliers
| Supplier | Purity Offered | Available Quantities | Notes |
|---|---|---|---|
| BLDpharm | Information not specified | Inquire for sizes | Offers cold-chain transportation.[3] |
| Moldb | 98% | 100mg, 250mg, 1g, 5g, Bulk | Provides analytical data (NMR, HPLC, LC-MS).[2] |
| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g | Distributed under the "Indagoo" brand.[5] |
| AOBChem USA | Information not specified | 1g, 5g, 10g | Pricing available for listed quantities.[7] |
| Bide Pharmatech | 98% | 100mg, 250mg, 1g, 5g, 25g | Listed on ChemicalBook directory.[6] |
| TCI | >98.0% (GC) | Inquire for sizes | Product code F1402. |
| Xenoah Pharmaceutical | >97% | 1g, 10g, 100g, 1kg, 25kg | Capable of supplying kilogram quantities.[6] |
| Aikon International | 95+% | 1g, 5g, 10g | Listed on ChemicalBook directory.[6] |
Strategic Value in Synthesis and Drug Discovery
The utility of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.
-
The Iodo Group: The carbon-iodine bond at the 4-position is the primary site for synthetic modification. It is an excellent handle for classic palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, forming the core of many drug-like molecules.
-
The Fluoro Group: The fluorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] While less reactive to nucleophilic substitution than a chloro or bromo group, it can participate in SNAr reactions under specific conditions or be retained in the final molecule to modulate its physicochemical properties.
-
The Methoxymethoxy (MOM) Ether: The MOM group serves as a robust protecting group for the phenol at the 5-position. It is stable to many reaction conditions, including those typically used for cross-coupling on the iodo group. Its removal is generally achieved under acidic conditions to unmask the hydroxyl group, which can then be used for further functionalization, such as ether or ester formation, or as a key hydrogen bond donor for target engagement.
Caption: Synthetic pathways originating from the title compound.
The strategic importance of related fluorinated and iodinated pyridines is well-documented. For instance, 2-Fluoro-5-iodopyridine is a crucial precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the iodine facilitates scaffold construction and the fluorine position is used for late-stage [¹⁸F] incorporation.[9] By analogy, this compound offers a similar, albeit more functionalized, platform for developing novel imaging agents or therapeutics.
Safety, Handling, and Storage Protocols
Proper handling of halogenated heterocyclic compounds is essential for laboratory safety. Based on GHS classifications for this and structurally similar compounds, this compound should be treated as a hazardous substance.[2][10]
Table 3: GHS Hazard Information
| Hazard Class | Statement | Precautionary Codes |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P310 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Data extrapolated from supplier MSDS and databases for closely related structures.[2][10]
Recommended Laboratory Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield that conforms to government standards such as NIOSH (US) or EN 166 (EU).[11]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use. Use a proper glove removal technique to avoid skin contact.[11][12]
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, use a P95 (US) or P1 (EU) type particle respirator.[12]
Handling and Storage Protocol:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation of dust or vapors.[11][12]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place. Store at the recommended temperature of 2-8°C and protect from light to prevent degradation.[1][2]
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[12]
Conclusion
This compound is a high-value, readily sourced building block for researchers in medicinal chemistry and materials science. Its trifunctional nature provides a robust platform for controlled, regioselective synthesis, enabling the rapid generation of diverse chemical libraries. The strategic incorporation of fluorine aligns with modern drug design principles aimed at optimizing ADME properties. By adhering to rigorous safety protocols and understanding the nuanced reactivity of this intermediate, scientists can effectively leverage its potential to accelerate the discovery of novel chemical entities.
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A Technical Guide to the Purity Specifications of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its trifunctional nature, featuring fluoro, iodo, and methoxymethoxy groups on a pyridine core, allows for diverse chemical transformations. Given its role as a critical intermediate, ensuring its purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth overview of the purity specifications for this compound, detailing the analytical methodologies required for its comprehensive characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, analysis, and storage.
| Property | Value | Source |
| CAS Number | 1034467-27-0 | [1][2][3] |
| Molecular Formula | C7H7FINO2 | [1][3] |
| Molecular Weight | 283.04 g/mol | [3] |
| Appearance | White to Brown powder to crystal | |
| Melting Point | 86.0 to 90.0 °C | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Purity Specifications and Analytical Methods
The purity of this compound is typically assessed through a combination of chromatographic and spectroscopic techniques, along with other physical and chemical tests. The following table outlines the common specifications and the corresponding analytical methods.
| Test | Specification | Method |
| Appearance | White to Brown powder to crystal | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Assay | ≥ 98.0% (GC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Chromatographic Purity | Individual impurity ≤ 0.5%Total impurities ≤ 1.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
Detailed Analytical Methodologies
Identity Confirmation
A combination of spectroscopic methods is employed to confirm the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring, the methoxymethyl group, and the fluorine coupling. The carbon NMR will confirm the number and types of carbon atoms present. Spectral data is available from various suppliers and databases.[4]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The presence of iodine and fluorine atoms can be inferred from the isotopic pattern of the molecular ion peak.[5][6][7]
Chromatographic Purity and Assay by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of this compound due to its high resolution and sensitivity.[8][9][10] A validated reversed-phase HPLC method is typically used.
Experimental Protocol: A Proposed RP-HPLC Method
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating substituted pyridines.[10]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to ensure separation of the main peak from all potential impurities.
-
Flow Rate : Typically 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation : A known concentration of the sample is prepared in a suitable diluent (e.g., mobile phase) and filtered through a 0.45 µm syringe filter before injection.
-
Quantification : The assay is determined by comparing the peak area of the main component in the sample to that of a certified reference standard of known purity. Impurities are quantified based on their area percentage relative to the total peak area.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity and assay determination.
Common Impurities and Their Control
Impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include:
-
Starting materials : Unreacted precursors used in the synthesis.
-
Isomeric impurities : Positional isomers formed during the synthesis.
-
De-iodinated impurity : 2-Fluoro-5-(methoxymethoxy)pyridine.
-
Hydrolyzed impurity : 2-Fluoro-4-iodo-5-hydroxypyridine.
The synthesis process should be carefully controlled to minimize the formation of these impurities.[11] Purification is typically achieved through recrystallization or column chromatography. The analytical methods described above should be capable of separating and quantifying these potential impurities.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[12][13] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Logical Relationship of Purity Assessment
Caption: Interrelation of analytical tests for purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for use in pharmaceutical research and development. A robust analytical strategy, combining spectroscopic and chromatographic techniques, is essential for ensuring that the material meets the required high standards of purity. This guide provides a framework for the key purity specifications and the methodologies for their determination, serving as a valuable resource for scientists and researchers in the field.
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HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, Vol. 62 No. 5 pp. 331-337, 2005. [Link]
-
SpectraBase. 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy-. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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AOBChem USA. This compound. [Link]
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ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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Pearson+. The molecule that gave the mass spectrum shown here contains a ha.... [Link]
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TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link]
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Chemguide. mass spectra - the M+2 peak. [Link]
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PubChemLite. This compound. [Link]
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ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]
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PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]
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Alchimica. This compound (1 x 5 g). [Link]
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ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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Navigating the Stability and Storage of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures. However, the inherent reactivity of its functional groups necessitates a thorough understanding of its stability profile to ensure its integrity and the reproducibility of experimental outcomes. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in the principles of its chemical reactivity. We will delve into the scientific rationale behind the recommended handling procedures, explore potential degradation pathways, and offer a systematic approach to its management in a laboratory setting.
Chemical Profile and Intrinsic Stability Considerations
This compound is a multi-substituted pyridine ring, a structural motif prevalent in pharmaceuticals due to its ability to engage in various biological interactions. The stability of this compound is governed by the interplay of its distinct functional groups: the pyridine ring itself, the fluoro and iodo substituents, and the methoxymethyl (MOM) ether protecting group.
-
The Pyridine Ring: The pyridine ring is a relatively stable aromatic system. The presence of a fluorine atom can further enhance its thermal stability.
-
Halogen Substituents (Fluoro and Iodo): The carbon-iodine bond is the most labile point in the molecule regarding photodecomposition. Aromatic iodides are known to be sensitive to light, particularly UV radiation, which can induce homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent decomposition. The carbon-fluorine bond, in contrast, is exceptionally strong and generally stable under common laboratory conditions.
-
Methoxymethyl (MOM) Ether: The methoxymethyl ether is a widely used protecting group for hydroxyl functions. However, it is an acetal and, as such, is susceptible to cleavage under acidic conditions. The presence of moisture can facilitate this hydrolysis, leading to the deprotection of the hydroxyl group.
Based on this analysis, the primary sensitivities of this compound can be predicted to be:
-
Light: Due to the iodopyridine moiety.
-
Acid and Moisture: Due to the methoxymethyl ether.
-
Elevated Temperatures: Can accelerate degradation processes.
Recommended Storage Conditions: A Data-Driven Approach
To maintain the purity and integrity of this compound, the following storage conditions are recommended, as supported by information from chemical suppliers and an understanding of the compound's chemical nature.[1]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. Some suppliers recommend cold-chain transportation to maintain this temperature range during transit. |
| Light | Store in the dark (amber vials) | The carbon-iodine bond is susceptible to photolytic cleavage. Protection from light is crucial to prevent the formation of impurities. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | While not always explicitly stated for this specific compound, related sensitive halogenated heterocycles are often stored under inert gas to prevent reaction with atmospheric moisture and oxygen, which could potentially participate in degradation pathways. |
| Container | Tightly sealed, dry container | Prevents the ingress of moisture, which can lead to the hydrolysis of the methoxymethyl ether. |
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is critical for troubleshooting and quality control.
Caption: Potential degradation pathways for this compound.
3.1. Hydrolysis of the Methoxymethyl Ether
The most probable degradation pathway under ambient laboratory conditions is the acid-catalyzed hydrolysis of the MOM ether.[2] This reaction is initiated by the protonation of one of the ether oxygens, followed by the departure of methanol and subsequent attack by water to yield the corresponding alcohol (2-fluoro-4-iodo-5-hydroxypyridine) and formaldehyde. The presence of even trace amounts of acidic impurities can catalyze this process.
3.2. Photodegradation
Exposure to light, particularly in the UV spectrum, can lead to the cleavage of the carbon-iodine bond. This can initiate a radical chain reaction, leading to a variety of byproducts, including the de-iodinated parent compound and other coupled products.
3.3. Thermal Decomposition
While the fluorinated pyridine core is relatively thermally stable, prolonged exposure to high temperatures can lead to complex decomposition pathways. For pyridine derivatives, thermal decomposition can involve ring opening and the formation of various smaller molecules.
Experimental Protocols: Handling and Long-Term Storage
To ensure the longevity and purity of this compound, a strict handling protocol is advised.
4.1. Upon Receipt of the Compound
-
Inspect Packaging: Ensure the container is sealed and was transported under the recommended cold-chain conditions if specified by the supplier.
-
Inert Atmosphere Transfer: If possible, open the main container inside a glovebox or under a stream of inert gas (argon or nitrogen).
-
Aliquotting: For routine use, it is highly recommended to aliquot the material into smaller, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere and light with each use.
-
Sealing: Seal the vials tightly with caps containing a chemically resistant liner (e.g., PTFE). For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution against moisture ingress.
-
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and date of aliquoting.
-
Storage: Place the aliquots in a designated, dark, refrigerated (2-8°C) storage location.
4.2. Routine Handling for Experimental Use
-
Equilibration: Before opening, allow the aliquot vial to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If the compound is particularly sensitive or the experiment requires stringent anhydrous conditions, handle the compound under an inert atmosphere.
-
Weighing: Weigh the required amount of the compound quickly and in a dry environment.
-
Resealing: Tightly reseal the vial immediately after use and return it to the recommended storage conditions.
Caption: Workflow for the initial handling and storage of this compound.
Incompatible Materials and Conditions
Based on the chemical structure, the following should be avoided:
-
Strong Acids: Will rapidly cleave the methoxymethyl ether.
-
Strong Oxidizing Agents: The pyridine ring and iodide are susceptible to oxidation.
-
Direct Sunlight or UV Light: Will cause photodecomposition.
-
High Temperatures: Will accelerate degradation.
-
Protic Solvents in the Presence of Acid: Will facilitate hydrolysis.
Conclusion
The stability of this compound is intrinsically linked to the reactivity of its functional groups. By understanding its sensitivity to light, acid, moisture, and heat, researchers can implement appropriate storage and handling procedures to preserve its integrity. Adherence to the protocols outlined in this guide will contribute to the reliability and reproducibility of experimental results in drug discovery and development programs that utilize this valuable synthetic intermediate.
References
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-
PubChem. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. Retrieved from [Link]
- Fisher Scientific. (2025).
-
ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
-
ACS Omega. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
- ResearchGate. (2025).
-
Chemsrc. (2025). 2-Fluoro-4-iodo-5-methylpyridine | CAS#:153034-94-7. Retrieved from [Link]
- MDPI. (n.d.).
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- University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
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- ResearchGate. (2025).
- PubMed Central. (n.d.).
- ResearchGate. (2025). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Amanchukwu, C. V. (2020). A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability.
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Spectroscopic Fingerprints of Innovation: An In-depth Technical Guide to the IR and UV-Vis Analysis of Substituted Fluoropyridines
Introduction: The Rising Prominence of Fluoropyridines in Drug Discovery
Substituted fluoropyridines have emerged as a cornerstone in modern medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine into the pyridine scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][3] These modifications are instrumental in the rational design of novel therapeutics with enhanced efficacy and pharmacokinetic profiles.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of two fundamental analytical techniques for characterizing these valuable compounds: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding the spectroscopic signatures of substituted fluoropyridines is paramount for confirming their identity, assessing their purity, and elucidating their electronic and structural properties.
Chapter 1: The Vibrational Landscape - Unraveling Molecular Structure with Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups and overall structure. For substituted fluoropyridines, IR spectroscopy is an indispensable tool for confirming the presence of key structural features and understanding the electronic effects of substituents.
Fundamental Principles of IR Spectroscopy
Infrared radiation induces transitions between vibrational energy levels in a molecule. The frequency of absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. These frequencies are influenced by bond strength, the mass of the bonded atoms, and the overall molecular environment. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks correspond to specific vibrational modes.
Interpreting the IR Spectra of Substituted Fluoropyridines
The IR spectrum of a substituted fluoropyridine is a composite of vibrations from the pyridine ring, the carbon-fluorine bond, and any other substituents present. The position and intensity of these vibrational bands are highly sensitive to the nature and position of the substituents.
-
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[5][6] The C=C and C=N ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region and are particularly sensitive to substituent effects.[5][6] Out-of-plane C-H bending vibrations, found in the 690-900 cm⁻¹ range, can be diagnostic of the substitution pattern on the ring.[5][6]
-
The Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration is a key diagnostic peak for fluoropyridines. Due to the high electronegativity of fluorine and the strength of the C-F bond, this vibration typically appears as a strong absorption in the 1100-1300 cm⁻¹ region.[7][8] The exact position of the C-F stretch can be influenced by the electronic nature of other substituents on the pyridine ring.
-
Substituent Effects on Vibrational Frequencies: The electronic properties of substituents (electron-donating or electron-withdrawing) can significantly influence the vibrational frequencies of the pyridine ring and the C-F bond. Electron-withdrawing groups can increase the bond strength of adjacent bonds, leading to a shift to higher wavenumbers (a "blue shift"). Conversely, electron-donating groups may cause a shift to lower wavenumbers (a "red shift"). The position of the substituent also plays a critical role in determining the extent of these electronic effects.[9]
Experimental Protocol: Acquiring High-Quality IR Spectra
A robust and reproducible protocol is essential for obtaining high-quality IR spectra. The following workflow outlines the key steps for the analysis of solid and liquid substituted fluoropyridines.
Caption: Workflow for acquiring and analyzing IR spectra of substituted fluoropyridines.
Step-by-Step Methodology:
-
Sample Preparation: Proper sample preparation is crucial for obtaining a high-quality spectrum.[10][11]
-
For Solid Samples:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a fine paste.[11][12] Spread the mull between two salt plates (e.g., NaCl or KBr).[12]
-
-
For Liquid Samples: A drop of the neat liquid can be placed between two salt plates to form a thin film. If the sample is dissolved in a solvent, ensure the solvent has minimal interference in the spectral regions of interest.
-
-
Instrument Setup and Background Collection:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Collect a background spectrum of the empty sample holder (for KBr pellets) or the salt plates with Nujol or the pure solvent. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans will improve the signal-to-noise ratio.
-
-
Data Processing and Interpretation:
Data Presentation: Characteristic IR Absorptions of Substituted Fluoropyridines
The following table summarizes typical IR absorption ranges for key functional groups found in substituted fluoropyridines.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Weak | Characteristic of the pyridine ring.[5][6] |
| C-F Stretch | 1300 - 1100 | Strong | Position is sensitive to electronic effects of other substituents.[7][8] |
| Aromatic C=C and C=N Ring Stretch | 1600 - 1400 | Medium | A series of bands that are diagnostic of the aromatic system.[5][6] |
| C-H Out-of-Plane Bending | 900 - 690 | Strong | The pattern of these bands can provide information about the substitution pattern on the ring.[5][6] |
Chapter 2: Probing Electronic Transitions with UV-Vis Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic structure of conjugated systems, such as the pyridine ring in fluoropyridines.[15] It is a powerful technique for confirming the presence of the aromatic chromophore and for studying the effects of substitution and solvent on the electronic transitions.
Fundamental Principles of UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a lower energy molecular orbital to a higher energy one. In aromatic and heterocyclic compounds, the most important electronic transitions are typically π → π* and n → π*.[16][17] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
Interpreting the UV-Vis Spectra of Substituted Fluoropyridines
The UV-Vis spectrum of a substituted fluoropyridine is characterized by absorption bands arising from electronic transitions within the pyridine ring.
-
π → π Transitions:* These are typically high-intensity absorptions and correspond to the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For pyridine and its derivatives, these transitions often result in multiple bands in the UV region.[18][19]
-
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. They are generally of lower intensity than π → π* transitions and are sensitive to solvent polarity.[18]
-
Influence of Substituents: Substituents on the pyridine ring can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[17][19] This is due to the substituent's ability to extend or perturb the conjugated π system. The nature and position of the substituent, as well as its interaction with the solvent, will determine the magnitude and direction of the shift.[16][20]
-
Solvent Effects: The polarity of the solvent can influence the energies of the molecular orbitals involved in electronic transitions, leading to shifts in λmax.[16][17] For example, n → π* transitions often exhibit a hypsochromic shift in polar solvents.
Experimental Protocol: Quantitative Analysis with UV-Vis Spectroscopy
This protocol outlines the steps for obtaining accurate and reproducible UV-Vis spectra of substituted fluoropyridines.
Caption: Workflow for acquiring and analyzing UV-Vis spectra of substituted fluoropyridines.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest.[21] Common solvents include ethanol, methanol, and cyclohexane. The solvent should be of spectroscopic grade.
-
Sample Preparation:
-
Accurately weigh a small amount of the substituted fluoropyridine and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Fill a clean cuvette with the pure solvent to be used as a blank.[22] Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantification is required, use the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.
-
Data Presentation: Typical Electronic Transitions in Substituted Pyridines
The following table provides a general overview of the electronic transitions observed in substituted pyridines. The exact λmax and ε values will vary depending on the specific substituents and the solvent used.
| Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 200 - 280 | High (>5,000) | Intense absorptions characteristic of the aromatic π system.[18][19] |
| n → π | > 270 | Low (< 1,000) | Lower intensity absorption, sensitive to solvent polarity.[18] |
Conclusion: A Synergistic Approach to Characterization
IR and UV-Vis spectroscopy are powerful and complementary techniques for the characterization of substituted fluoropyridines. While IR spectroscopy provides detailed information about the molecular structure and functional groups, UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system. By employing these techniques in a synergistic manner, researchers in drug discovery and materials science can confidently verify the identity and purity of their compounds, as well as gain a deeper understanding of the structure-property relationships that are critical for the development of new and improved technologies.
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Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]
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Methodological & Application
Strategic Suzuki Coupling of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: Protocols and Mechanistic Insights for Advanced Synthesis
An Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of Suzuki-Miyaura coupling reactions utilizing the versatile building block, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. We delve into the mechanistic underpinnings, provide optimized, step-by-step protocols, and offer practical troubleshooting advice to empower the synthesis of complex, high-value molecules.
The strategic incorporation of a fluorine atom into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Pyridine derivatives, in particular, are prevalent in a wide array of clinically significant agents.[3][4] this compound has emerged as a critical intermediate, providing a synthetically accessible platform for creating novel molecular architectures.[1][5] The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7] This document serves as a comprehensive guide to effectively employ this reaction with the specified fluorinated iodopyridine substrate.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8] The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Step 1: Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[7] The C-I bond is significantly more reactive than the C-F bond, ensuring regioselective activation at the 4-position.
-
Step 2: Transmetalation: This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) complex. Crucially, this process requires activation by a base.[6] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily undergoes ligand exchange with the halide on the palladium center.[11][12][13] The choice of base is critical and can profoundly impact reaction efficiency.[12][13]
-
Step 3: Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex couple, forming the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]
Key Reagent Considerations
-
Palladium Catalyst: While numerous palladium sources are available, common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For challenging couplings involving heteroaryl halides, the use of specialized phosphine ligands (e.g., SPhos, XPhos, or Buchwald's dialkylbiaryl phosphines) in combination with a simple palladium source like Pd(OAc)₂ is often essential to promote efficient oxidative addition and reductive elimination.[14][15][16]
-
Base: The base's primary role is to facilitate transmetalation by forming the boronate species.[17][18] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[9][16] The strength and nature of the base can influence reaction rates and substrate compatibility.
-
MOM Protecting Group: The methoxymethyl (MOM) ether protects the hydroxyl group at the 5-position.[19] This acetal is stable under the basic conditions of the Suzuki coupling but can be readily cleaved post-coupling under acidic conditions (e.g., using HCl or TFA) to reveal the free phenol.[20][21][22]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Introduction: A Versatile Scaffold for Modern Drug Discovery
The fluorinated pyridine motif is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable intermolecular interactions. Among these privileged scaffolds, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine stands out as a particularly valuable and versatile building block. Its unique trifunctional nature—a nucleophilic substitution-labile fluorine at the 2-position, a highly reactive iodine at the 4-position for cross-coupling, and a protected hydroxyl group at the 5-position—offers a strategic platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of this key intermediate, empowering researchers in drug development and organic synthesis to unlock its full potential.
Strategic Considerations for Cross-Coupling Reactions
The regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily dictated by the differential reactivity of the C-I and C-F bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-fluorine bond. This reactivity difference allows for selective functionalization at the 4-position, leaving the 2-fluoro substituent intact for potential subsequent nucleophilic aromatic substitution reactions.
This section will delve into the mechanistic underpinnings and practical considerations for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, offering exceptional functional group tolerance and generally high yields. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of pharmaceutical agents.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical. Pre-catalysts like Pd(dppf)Cl₂ are often favored for their air stability and reliable generation of the active Pd(0) species. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of electron-donating properties and steric bulk, promoting efficient oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Aqueous solutions of inorganic bases like Na₂CO₃ or K₂CO₃ are commonly used and are compatible with a wide range of functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.
Illustrative Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(2-fluorophenyl)pyridine
To a solution of this compound (1.0 eq) and (2-fluorophenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added Na₂CO₃ (2.0 eq). The mixture is degassed with argon for 15 minutes. Pd(dppf)Cl₂ (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (2-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 3 | ~85 |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 4 | ~90 |
| (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~92 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne.[1] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.[2]
Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) is crucial for the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[1]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as a solvent and deprotonates the terminal alkyne to form the reactive acetylide.
-
Inert Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
Illustrative Catalytic Cycle
Caption: Sonogashira Catalytic Cycles.
Experimental Protocol: Synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(phenylethynyl)pyridine
To a solution of this compound (1.0 eq) in a mixture of THF and Et₃N (2:1) is added CuI (0.05 eq) and Pd(PPh₃)₄ (0.03 eq). The mixture is degassed with argon for 15 minutes. Phenylacetylene (1.2 eq) is then added dropwise, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 1-3 hours), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[3]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | ~92 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 3 | ~88 |
| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 1.5 | ~95 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[4][5] This transformation is of paramount importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many biologically active compounds.[6][7]
Causality Behind Experimental Choices
-
Ligand Selection: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BINAP, are often employed. These ligands facilitate the reductive elimination step and prevent the formation of inactive palladium complexes.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are commonly used bases.[3][9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Illustrative Workflow
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol: Synthesis of N-Phenyl-2-fluoro-5-(methoxymethoxy)pyridin-4-amine
A mixture of this compound (1.0 eq), aniline (1.2 eq), NaOtBu (1.4 eq), and a palladium catalyst system (e.g., Pd₂(dba)₃ with Xantphos ligand, 2 mol% Pd) is prepared in a sealed tube under an argon atmosphere. Anhydrous toluene is added, and the tube is sealed. The reaction mixture is heated to 110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 6-12 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[10]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 8 | ~80 |
| Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ | Dioxane | 100 | 12 | ~75 |
| Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 10 | ~82 |
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for the formation of C-C bonds between organostannanes and organic halides. A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings. It readily generates the active Pd(0) species in solution.
-
Additives: In some cases, additives like CuI or LiCl can accelerate the transmetalation step, particularly with less reactive organostannanes.
-
Solvent: Aprotic polar solvents such as DMF or THF are typically employed.
Experimental Protocol: Synthesis of 2-Fluoro-5-(methoxymethoxy)-4-vinylpyridine
To a solution of this compound (1.0 eq) and vinyltributylstannane (1.1 eq) in anhydrous DMF is added Pd(PPh₃)₄ (0.05 eq). The mixture is degassed with argon for 15 minutes and then heated to 80 °C under an argon atmosphere. The reaction is monitored by TLC or LC-MS. Upon completion (typically 4-8 hours), the reaction is cooled to room temperature and diluted with diethyl ether. The organic solution is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
| Coupling Partner | Catalyst | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Vinyltributylstannane | Pd(PPh₃)₄ | None | DMF | 80 | 6 | ~85 |
| (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ | CuI | NMP | 100 | 8 | ~78 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(o-tol)₃ | LiCl | THF | 70 | 12 | ~80 |
Conclusion
This compound is a highly valuable and strategically important building block for the synthesis of complex, functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—provide a powerful and versatile toolkit for the selective functionalization of the 4-position of this scaffold. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently construct diverse molecular architectures with significant potential in drug discovery and materials science.
References
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions. In Organic Syntheses Based on Name Reactions (pp. 58-59). Elsevier.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]
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- Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
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Sonogashira coupling protocols for iodinated pyridine derivatives
An Application Guide to Sonogashira Coupling Protocols for Iodinated Pyridine Derivatives
Introduction: The Strategic Importance of Alkynylpyridines
The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its power lies in the creation of carbon-carbon bonds between sp² and sp hybridized centers, a transformation that is fundamental to the construction of complex molecular architectures. This reaction is particularly vital in drug discovery and materials science, where the resulting conjugated enynes and arylalkynes are key structural motifs.[3][4][5]
Pyridylalkynes, in particular, are privileged scaffolds found in a multitude of pharmaceuticals and biologically active compounds. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, improve solubility, and modulate the electronic properties of a molecule. The ability to efficiently couple alkynes to the pyridine core is therefore of paramount importance to medicinal chemists.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective implementation of . We will delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and provide a comprehensive troubleshooting guide. Iodinated pyridines are the focus due to their high reactivity, which often allows for milder reaction conditions and broader substrate scope compared to their bromo- or chloro-counterparts.[1]
Part 1: Mechanistic Insights and Parameter Causality
A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The classical Sonogashira reaction operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[3][6]
The Classical Pd/Cu-Catalyzed Mechanism
-
Palladium Cycle: The cycle begins with the active Palladium(0) species, which undergoes oxidative addition with the iodopyridine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylpyridine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]
Caption: Fig 1. Classical Pd/Cu-Catalyzed Sonogashira Cycle
Key Reagent Functions
-
Palladium Catalyst: Typically, a Pd(II) precatalyst like PdCl₂(PPh₃)₂ or a Pd(0) source like Pd(PPh₃)₄ is used.[3] The choice of catalyst and its loading (typically 0.5-5 mol%) is a balance between reaction efficiency and cost.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne, making it a better nucleophile for the transmetalation step.[6] However, the presence of oxygen can lead to the undesired oxidative homocoupling of the alkyne (Glaser coupling), a critical consideration for reaction setup.[1][7]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It neutralizes the hydrogen iodide (HI) formed during the reaction and assists in the deprotonation of the terminal alkyne.[1] In many cases, the amine can also serve as the solvent.
-
Ligand: Phosphine ligands, like triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst, preventing its precipitation as palladium black, and modulating its reactivity. Electron-rich and sterically bulky ligands can enhance the rate of oxidative addition, which is often beneficial for less reactive halides.[3][4]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are commonly used to dissolve the reactants and catalysts.[1][8]
The Copper-Free Sonogashira Variant
To circumvent the issue of Glaser homocoupling, copper-free protocols have been developed.[1][9][10] In these systems, the base plays a more direct role in the deprotonation of the alkyne to form an acetylide, which then interacts with the palladium center. These reactions often require more forcing conditions or highly efficient palladium/ligand systems to proceed effectively.[10][11]
Caption: Fig 2. Copper-Free Sonogashira Mechanism
Part 2: Field-Proven Protocols and Workflows
The following protocols are robust starting points for the Sonogashira coupling of iodinated pyridines. Optimization may be required based on the specific electronic and steric properties of the substrates.
General Experimental Workflow
A meticulous experimental setup is critical for success, particularly for minimizing side reactions like Glaser coupling.
Caption: Fig 3. General Experimental Workflow
Protocol 1: Classical Pd/Cu-Catalyzed Coupling of 3-Iodopyridine with Phenylacetylene
This protocol is a reliable standard for many iodinated pyridine substrates.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent/Reagent Addition: Through the septum, add degassed tetrahydrofuran (THF) and degassed triethylamine (Et₃N) in a 2:1 ratio (to make a 0.2 M solution based on the iodopyridine).
-
Substrate Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove catalyst residues. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Reaction Parameters for Protocol 1
| Parameter | Recommended Value | Rationale |
| Iodopyridine | 1.0 equivalent | Limiting reagent |
| Alkyne | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the iodopyridine. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Effective and commercially available precatalyst. |
| Cu(I) Co-catalyst | CuI (2-5 mol%) | Activates the alkyne for efficient transmetalation. |
| Base | Triethylamine (Et₃N) | Acts as both base and co-solvent; must be anhydrous and degassed. |
| Solvent | THF / Et₃N (2:1 v/v) | THF provides good solubility for most substrates. |
| Temperature | Room Temperature | The high reactivity of iodopyridine allows for mild conditions. |
| Atmosphere | Inert (Argon or N₂) | Crucial to prevent Glaser-Hay homocoupling. |
Protocol 2: Copper-Free Coupling of 2-Iodo-5-methylpyridine with 1-Octyne
This protocol is advantageous when dealing with sensitive alkynes prone to homocoupling or when copper contamination is a concern. The pyridine nitrogen at the 2-position can potentially coordinate to the catalyst, sometimes requiring slightly more forcing conditions.[12]
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk tube, add 2-iodo-5-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq, 5 mol%), and cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Inerting: Seal the tube, and evacuate and backfill with argon. Repeat three times.
-
Solvent/Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution).
-
Substrate Addition: Add 1-octyne (1.5 eq) via syringe.
-
Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through celite. Wash the organic phase with saturated aqueous ammonium chloride (NH₄Cl) solution and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Table 2: Reaction Parameters for Protocol 2
| Parameter | Recommended Value | Rationale |
| Iodopyridine | 1.0 equivalent | Limiting reagent |
| Alkyne | 1.5 equivalents | A larger excess can help drive the reaction to completion. |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A Pd(0) source is often used directly in copper-free systems. |
| Base | Cs₂CO₃ (2.0 equivalents) | A strong inorganic base is effective in the absence of copper.[7] |
| Solvent | 1,4-Dioxane or DMF | Higher boiling point solvents are suitable for elevated temperatures. |
| Temperature | 80 - 100 °C | Increased temperature is often needed to compensate for the absence of CuI. |
| Atmosphere | Inert (Argon or N₂) | While Glaser coupling is minimized, an inert atmosphere protects the catalyst. |
Part 3: Troubleshooting and Optimization
Even robust protocols can require optimization. The following table addresses common issues encountered when coupling iodinated pyridines.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) oxidized or decomposed. 2. Poor Solubility: Substrates not fully dissolved. 3. Catalyst Inhibition: Pyridine nitrogen coordinating to Pd.[13] | 1. Use fresh catalyst. Consider a more robust ligand (e.g., XPhos). 2. Screen alternative solvents (e.g., DMF, NMP, Dioxane). 3. Increase reaction temperature. For 2-iodopyridines, try a different catalyst system less prone to N-coordination.[14] |
| Alkyne Homocoupling (Glaser Product) | 1. Oxygen Contamination: Promotes oxidative dimerization via Cu(I).[7] 2. High [CuI] or [Alkyne]: Can favor the homocoupling pathway. | 1. Ensure rigorous degassing of all solvents and reagents (freeze-pump-thaw is best). Maintain a positive pressure of inert gas.[13] 2. Switch to a copper-free protocol.[7][13] Add the alkyne slowly via syringe pump. |
| Dehalogenation of Iodopyridine | 1. Harsh Conditions: High temperatures or overly strong/nucleophilic bases. | 1. Lower the reaction temperature and extend the reaction time. 2. Switch to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).[13] |
| Incomplete Conversion | 1. Insufficient Reaction Time/Temp. 2. Low Catalyst Loading. | 1. Increase reaction time or incrementally raise the temperature. 2. Increase the catalyst and/or ligand loading. |
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of alkynylpyridine derivatives. The high reactivity of iodinated pyridines makes them ideal substrates, often enabling reactions under mild, room-temperature conditions. By understanding the underlying mechanism, carefully selecting reagents, and maintaining a strictly inert atmosphere, researchers can reliably access these valuable compounds. The classical Pd/Cu-catalyzed system provides a highly efficient and general route, while copper-free alternatives offer a powerful solution for preventing undesired alkyne homocoupling. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to streamline the application of this reaction in research and development settings.
References
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Sonogashira coupling - Wikipedia. (2024). Wikipedia. [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2024). Vedantu. [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (2023). Organic Chemistry Portal. [Link]
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Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson+. (2022). Pearson. [Link]
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Boulton, L. (2016). Sonogashira Coupling . In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions . Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions . Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Nasrollahzadeh, M., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology, 9(19), 5225-5269. [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds . Chemistry – A European Journal, 26(48), 10894-10898. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions . Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions . Semantic Scholar. [Link]
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Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Modern Research in Catalysis, 6, 121-133. [Link]
-
Rafique, J., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]
-
Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . Angewandte Chemie International Edition, 59(35), 15024-15028. [Link]
-
Jahangiri, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(13), 7488-7523. [Link]
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Jahangiri, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances, 11(13), 7488-7523. [Link]
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Potential Sonogashira Reaction Problems? (2007). Sciencemadness Discussion Board. [Link]
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Kumar, S., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials . ACS Omega, 5(2), 1188-1199. [Link]
-
Copper-free Sonogashira coupling - The Organic Reaction Database. (2008). Rotor. [Link]
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Sonogashira troubleshooting help needed - Reddit. (2020). Reddit. [Link]
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Supposed mechanism for the copper-free Sonogashira reaction - ResearchGate. (2011). ResearchGate. [Link]
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What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). ResearchGate. [Link]
-
Petrosyan, A., et al. (2015). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine . Organic & Biomolecular Chemistry, 13(28), 7764-7773. [Link]
-
Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine . Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions . Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Gesiorski, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Catalysis, 13(23), 15379-15389. [Link]
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Application Notes and Protocols for the Heck Reaction of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Polysubstituted Pyridine Core
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This reaction's broad functional group tolerance and reliability have cemented its role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3]
This application note provides a detailed guide to the Heck reaction conditions specifically tailored for the functionalization of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. This substrate presents a unique combination of electronic and steric challenges due to its polysubstituted nature. The electron-withdrawing fluorine at the 2-position, the reactive iodine at the 4-position, and the methoxymethyl (MOM) ether protecting group at the 5-position all play a crucial role in determining the optimal reaction parameters. Understanding these influences is key to achieving high yields and selectivity in the synthesis of vinylated pyridine derivatives, which are valuable intermediates in drug discovery.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][4] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 2: Step-by-step experimental workflow for the Heck reaction.
Materials:
-
This compound (1.0 equiv)
-
Activated Alkene (e.g., n-butyl acrylate) (1.2-1.5 equiv)
-
Pd(OAc)₂ (0.02-0.05 equiv)
-
P(o-tol)₃ (0.04-0.10 equiv)
-
K₂CO₃ (2.0-3.0 equiv) or Et₃N (2.0-3.0 equiv)
-
Anhydrous DMF or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the anhydrous solvent (DMF or Dioxane) to the flask via syringe, followed by the base (K₂CO₃ or Et₃N).
-
Add the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated pyridine product.
Optimization Strategies
Should the initial reaction conditions provide suboptimal results, consider the following optimization strategies:
-
Ligand Screening: If catalyst deactivation is suspected, screening other bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands may improve catalyst stability and turnover.
-
Base and Solvent Variation: The choice of base and solvent can significantly impact the reaction outcome. A systematic evaluation of different combinations may be necessary to identify the optimal conditions.
-
Temperature Adjustment: A lower temperature may be beneficial if side product formation is observed, while a higher temperature might be required to drive the reaction to completion with less reactive alkenes.
-
Additive Effects: In some cases, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., TBAB), can enhance the reaction rate.
Conclusion
The Heck reaction of this compound offers a powerful method for the synthesis of functionalized pyridine derivatives. By carefully considering the electronic and steric properties of the substrate and selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve efficient and selective C-C bond formation. The protocol and optimization strategies outlined in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.
References
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
-
Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Farina, V. (2004). High-turnover palladium catalysts in cross-coupling and Heck chemistry: a critical overview. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. [Link]
Sources
Application Notes and Protocols for 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of a Multifunctional Pyridine Building Block
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly substituted pyridines, are privileged scaffolds found in a vast array of approved drugs.[1][2] 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine has emerged as a highly valuable and versatile intermediate for the synthesis of targeted therapeutics. Its strategic arrangement of functional groups—a reactive iodine atom, a tunable fluorine substituent, and a protected hydroxyl group—offers medicinal chemists a powerful tool for the regioselective introduction of molecular diversity.
The C-I bond is predisposed to participate in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The fluorine atom can modulate the electronic properties of the pyridine ring, influencing the reactivity of other positions and potentially enhancing the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality, which can be readily cleaved under acidic conditions to reveal a nucleophilic center for further elaboration.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its physicochemical properties, explore its reactivity through detailed application notes, and provide representative protocols for key synthetic transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.
| Property | Value | Reference |
| CAS Number | 1034467-27-0 | [6] |
| Molecular Formula | C₇H₇FINO₂ | [6] |
| Molecular Weight | 283.04 g/mol | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [6] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. |
Note: Experimental data such as melting point, boiling point, and detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) should be confirmed by analysis of the specific batch of material being used.
Application in the Synthesis of Palbociclib: A Case Study
A prominent application of this compound and structurally related intermediates is in the synthesis of Palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.[3][7] The synthesis of Palbociclib involves the construction of a pyrido[2,3-d]pyrimidin-7-one core, and intermediates bearing the substituted pyridine moiety are crucial for this process.
The 2-fluoro-4-iodo-pyridine core of the intermediate allows for a sequential and regioselective functionalization strategy. The iodine at the C4 position serves as a handle for introducing a key fragment of the final drug molecule via a cross-coupling reaction. The fluorine at the C2 position is ultimately displaced in a subsequent annulation step to form the pyrimidinone ring. The methoxymethoxy-protected hydroxyl group at the C5 position can be deprotected in later stages of the synthesis if further modification is required, or it may be a precursor to the final methoxy group present in some related structures.
The following diagram illustrates a conceptual synthetic workflow leveraging this intermediate.
Caption: Conceptual workflow for the synthesis of a Palbociclib-type core structure.
Protocols for Key Synthetic Transformations
The following protocols are representative examples of how this compound can be utilized in common and powerful synthetic transformations. These protocols are based on established methodologies for similar substrates and should be optimized for specific reaction partners and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The high reactivity of the C-I bond in the starting material allows for selective coupling at the C4 position.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst, typically in its Pd(0) oxidation state, is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
-
An inorganic base is required to activate the boronic acid for the transmetalation step.[2]
-
Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
The reaction is heated to provide the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between the C4 position of the pyridine ring and a terminal alkyne, providing access to valuable alkynyl-substituted intermediates.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv)
-
Solvent (e.g., anhydrous tetrahydrofuran or N,N-dimethylformamide)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound, the palladium catalyst, and CuI in the anhydrous solvent.
-
Add the amine base and stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or gently heat (e.g., to 40-60 °C) as needed, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[8]
-
An amine base is used both to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[9]
-
The reaction is often run at or near room temperature due to the high reactivity of the aryl iodide.[8]
Protocol 3: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines at the C4 position of the pyridine ring.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Solvent (e.g., anhydrous toluene or 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
The palladium catalyst, in conjunction with a bulky, electron-rich phosphine ligand, is crucial for the oxidative addition of the aryl iodide and the subsequent reductive elimination to form the C-N bond.[10][11]
-
A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10]
-
Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.
Protocol 4: Deprotection of the Methoxymethyl (MOM) Ether
The removal of the MOM protecting group unmasks the hydroxyl functionality for subsequent reactions. This is typically achieved under acidic conditions.
Materials:
-
MOM-protected pyridine derivative (1.0 equiv)
-
Acid (e.g., concentrated HCl, trifluoroacetic acid)
-
Solvent (e.g., methanol, tetrahydrofuran)
Procedure:
-
Dissolve the MOM-protected compound in the chosen solvent.
-
Add the acid dropwise at room temperature.
-
Stir the reaction mixture until TLC or LC-MS indicates complete deprotection.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product as needed.
Causality Behind Experimental Choices:
-
The MOM ether is an acetal, which is stable to basic and neutral conditions but labile to acid.[5]
-
The acid protonates the ether oxygen, initiating a cascade that leads to the cleavage of the C-O bond and the release of the free alcohol, formaldehyde, and methanol.[5]
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in the design of pharmaceutical intermediates. Its distinct reactive sites allow for a modular and efficient approach to the synthesis of complex drug targets, as exemplified by its utility in the construction of CDK4/6 inhibitors like Palbociclib. The protocols outlined in this guide provide a solid foundation for the application of this versatile building block in a variety of powerful, modern synthetic reactions. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of such well-designed intermediates in accelerating the drug discovery and development pipeline cannot be overstated.
References
- (Reference to a general organic chemistry textbook on protecting groups)
- (Reference to a review on the importance of heterocycles in medicinal chemistry)
- (Reference to a review on palladium-c
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.
- (Reference to a specific patent or journal article on Palbociclib synthesis, if a more direct one becomes available)
- (Reference to a paper on Suzuki-Miyaura coupling of halopyridines)
- (Reference to a paper on Sonogashira coupling of halopyridines)
-
Longdom Publishing SL. (2017). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. [Link]
-
ResearchGate. (2022). The synthetic strategies for the preparation of Palbociclib. Mini-Reviews in Medicinal Chemistry. [Link]
- (Reference to a paper on Buchwald-Hartwig amin
- (Reference to a paper on MOM-deprotection methods)
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Pendidikan Kimia. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education. [Link]
- (Reference to a relevant patent on Palbociclib synthesis, e.g., US9850244B2)
- (Reference to a relevant patent on Palbociclib synthesis, e.g., US20170247380A1)
- (Reference to a relevant patent on Palbociclib synthesis, e.g., CN111675660A)
-
Moldb. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
- (Reference to a relevant patent on Palbociclib synthesis, e.g., CN112961152A)
- (Reference to a relevant patent on Palbociclib synthesis, e.g., US20210002275A1)
- (Reference to a relevant patent on Palbociclib synthesis, e.g., WO2021094247A1)
- (Reference to a general review on Sonogashira reactions)
- (Reference to a general review on Suzuki reactions)
- (Reference to a general review on Buchwald-Hartwig amin
-
National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]
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- 10. rsc.org [rsc.org]
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Synthesis of kinase inhibitors using functionalized pyridines
Application Notes & Protocols
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of small molecule therapeutics.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to enhance pharmacokinetic profiles have made it a ubiquitous feature in a multitude of FDA-approved drugs, particularly in the domain of protein kinase inhibitors.[3][4] Kinases, being central regulators of cellular signaling, are high-value targets for treating diseases like cancer, inflammation, and neurodegenerative disorders. This guide provides an in-depth exploration of the synthesis and functionalization of pyridine-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic rationale behind synthetic choices, present detailed, field-proven protocols for key chemical transformations, and culminate with a practical case study on the synthesis of an Imatinib-class inhibitor.
The Pyridine Scaffold: A Privileged Motif in Kinase Inhibition
The overrepresentation of the pyridine nucleus in successful kinase inhibitors is not coincidental. Its utility stems from a combination of structural and physicochemical properties that are highly advantageous for targeting the ATP-binding site of kinases.
-
Hinge-Binding Interaction: The nitrogen atom within the pyridine ring possesses a non-bonding electron pair, making it an excellent hydrogen bond acceptor.[3] This feature is critical for anchoring the inhibitor to the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction mimics the hydrogen bonding of the adenine portion of ATP, conferring potent and often selective binding.
-
Modulation of Physicochemical Properties: The presence of the nitrogen atom increases the polarity of the aromatic system compared to its carbocyclic analog, benzene. This generally improves aqueous solubility and metabolic stability, key pharmacokinetic parameters that determine a drug's viability.[4]
-
Versatile Synthetic Handle: The pyridine ring is amenable to a wide array of chemical modifications at its various positions (C2, C3, C4). This allows chemists to systematically explore the chemical space around the core scaffold, optimizing potency, selectivity, and drug-like properties through structure-activity relationship (SAR) studies.[5][6][7][8]
Below is a conceptual diagram illustrating the fundamental role of the pyridine nitrogen in kinase hinge-binding.
Caption: Key interactions of a pyridine inhibitor in the kinase ATP-binding site.
Core Synthetic Strategies: Building the Functionalized Pyridine
While numerous methods exist for the de novo synthesis of pyridine rings, modern drug discovery campaigns often rely on the functionalization of pre-existing, commercially available pyridine building blocks.[9] This approach allows for rapid diversification and optimization. The most powerful and widely used techniques involve transition-metal-catalyzed cross-coupling reactions and, more recently, direct C-H functionalization.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium catalysis has revolutionized the construction of C-C and C-N bonds, providing reliable and versatile methods to assemble the complex architectures of kinase inhibitors from simple halopyridine precursors.[10][11]
Rationale: The Suzuki coupling is the premier method for installing aryl or heteroaryl groups onto a pyridine scaffold. In kinase inhibitor synthesis, this is crucial for introducing moieties that can occupy hydrophobic pockets or form specific interactions with residues outside the hinge region, thereby enhancing potency and selectivity.
Protocol: Synthesis of 2-phenyl-4-chloropyridine This protocol details the coupling of a commercially available dichloropyridine with phenylboronic acid.
Materials:
-
2,4-dichloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene/Water (10:1 mixture)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 eq), phenylboronic acid (1.1 eq), and K₃PO₄ (2.5 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed Toluene/Water (10:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-4-chloropyridine.
Rationale: The Buchwald-Hartwig reaction is indispensable for creating C-N bonds, which are central to the structure of most kinase inhibitors.[12] This reaction is used to couple an amine-containing fragment to the pyridine core, often forming the critical link to the part of the molecule that provides solubility and interacts with the solvent-exposed region of the kinase.
Protocol: Synthesis of N-(3-aminophenyl)-2-phenylpyridin-4-amine This protocol uses the product from the Suzuki reaction above and couples it with an aniline derivative.
Materials:
-
2-phenyl-4-chloropyridine (from previous step)
-
3-aminoaniline (m-phenylenediamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Dioxane (anhydrous)
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk flask, add 2-phenyl-4-chloropyridine (1.0 eq), 3-aminoaniline (1.2 eq), and NaOtBu (1.5 eq).
-
Add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous dioxane via syringe to a concentration of ~0.1 M.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor progress by LC-MS.
-
Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the target diamine.
Direct C-H Functionalization: The Modern Approach
Rationale: Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of substrates (e.g., creating halopyridines), leading to higher atom economy and shorter synthetic routes.[13][14] However, controlling regioselectivity (i.e., which C-H bond reacts) can be challenging due to the inherent electronic nature of the pyridine ring, which typically favors functionalization at the C2 and C4 positions.[13][15] Recent advances have provided methods to achieve selective functionalization, including at the historically difficult C3 (meta) position.[16][17][18]
The following workflow illustrates how a simple di-substituted pyridine can be elaborated into a more complex, drug-like scaffold using sequential cross-coupling reactions.
Caption: Workflow for sequential functionalization of a pyridine scaffold.
Case Study: Synthesis of an Imatinib Analogue
Imatinib (Gleevec®) is a landmark tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[19] Its structure features a central N-(pyrimidin-2-yl)pyridin-3-amine core. We will outline the synthesis of a key intermediate for Imatinib and its final amidation step, which showcases the principles discussed.
Synthetic Scheme
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridines
A Guide for Researchers in Synthetic and Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and the development of functional materials, the pyridine scaffold remains a cornerstone. Its prevalence in biologically active compounds necessitates versatile and efficient methods for its functionalization. Among the various strategies, nucleophilic aromatic substitution (SNAr) on halopyridines stands out for its reliability and scope. This guide focuses specifically on 2-fluoropyridines, substrates that offer a distinct reactivity advantage, enabling a broad range of chemical transformations often under milder conditions than their chloro- or bromo- counterparts.
The utility of 2-fluoropyridines stems from the unique properties of the fluorine atom. Its high electronegativity powerfully activates the pyridine ring towards nucleophilic attack, while its small size minimizes steric hindrance. The rate-determining step in a classical SNAr reaction is the initial addition of the nucleophile to the aromatic ring, which disrupts aromaticity and forms a high-energy intermediate known as a Meisenheimer complex.[1][2][3] The strong inductive effect of fluorine stabilizes this intermediate, thereby lowering the activation energy of this slow step and accelerating the overall reaction rate.[2][4] Consequently, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[5] This enhanced reactivity allows for SNAr reactions to proceed under conditions mild enough to be compatible with the complex, polyfunctional molecules frequently encountered in medicinal chemistry.
This document serves as a comprehensive technical guide, providing not only detailed, step-by-step protocols for the SNAr reaction on 2-fluoropyridines with a variety of nucleophiles but also delving into the mechanistic principles that govern these transformations.
Mechanistic Overview: Beyond the Classical View
The SNAr reaction is a cornerstone of aromatic chemistry, traditionally understood to proceed via a two-step addition-elimination mechanism.
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The electron-withdrawing nitrogen atom of the pyridine ring, along with any other activating groups (e.g., nitro, cyano), helps to delocalize the negative charge, stabilizing this intermediate. For 2-substituted pyridines, a key resonance structure places the negative charge directly on the ring nitrogen, providing significant stabilization.[1][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride ion. This step is typically fast relative to the initial nucleophilic attack.[2][4]
The exceptional reactivity of fluoride as a leaving group in SNAr, which is contrary to its behavior in aliphatic SN2 reactions, is attributed to its ability to accelerate the rate-determining nucleophilic addition step through a strong inductive effect, rather than its ability to leave as an anion.[2][6]
Caption: Figure 1: Classical SNAr Mechanism on 2-Fluoropyridine.
More recent computational and experimental studies have provided evidence for a concerted SNAr (CSNAr) mechanism, particularly for less activated or electron-neutral aryl fluorides.[7][8] In this pathway, the attack of the nucleophile and the departure of the fluoride leaving group occur in a single, synchronous step, avoiding the formation of a discrete Meisenheimer intermediate.[7][8] The transition state involves significant negative charge buildup on both the incoming nucleophile and the departing fluoride.[7] While the classical Meisenheimer pathway is still considered dominant for highly electron-deficient systems, the possibility of a concerted mechanism should be considered, as it expands the potential scope of SNAr reactions.
Core Applications & Experimental Protocols
The enhanced reactivity of 2-fluoropyridines makes them ideal substrates for introducing a wide array of functionalities. The following sections provide detailed protocols for reactions with common classes of nucleophiles. These protocols are designed as a starting point for optimization and can be adapted based on the specific substrate and nucleophile used.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Caption: Figure 2: General Experimental Workflow for SNAr Reactions.
Protocol 1: Reaction with N-Nucleophiles (Amines and Anilines)
The synthesis of 2-aminopyridines is a critical transformation in medicinal chemistry, as this moiety is a privileged structure found in numerous pharmaceuticals.[9]
-
Objective: To synthesize 2-(alkylamino)- or 2-(arylamino)-pyridines.
-
Causality: A base is typically required to deprotonate the amine, increasing its nucleophilicity, or to act as a scavenger for the HF generated during the reaction. Polar aprotic solvents like DMF, DMSO, or dioxane are often used to solvate the reactants and facilitate the reaction.
Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-fluoropyridine derivative (1.0 eq).
-
Reagents: Add the primary or secondary amine nucleophile (1.1–2.0 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2.0–3.0 eq).
-
Solvent: Add an anhydrous polar aprotic solvent (e.g., Dioxane, DMF, or NMP) to achieve a concentration of 0.1–0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for N-Nucleophiles:
| 2-Fluoropyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Morpholine | K₂CO₃ | Dioxane | 100 | 12 | >95 |
| 2-Fluoro-3-nitropyridine | Aniline | DIPEA | Dioxane | 101 | 20 | 70-90[10] |
| 2-Fluoropyridine | Benzylamine | K₂CO₃ | DMSO | 80 | 6 | >95 |
| 5-Chloro-2-fluoropyridin-3-amine | Primary/Secondary Amine | K₂CO₃ | DMF | 80-100 | 4-12 | (not specified)[9] |
Protocol 2: Reaction with O-Nucleophiles (Alcohols and Phenols)
The formation of 2-alkoxy and 2-aryloxypyridines is crucial for modifying the steric and electronic properties of pyridine-containing molecules.
-
Objective: To synthesize 2-alkoxy- or 2-aryloxypyridines.
-
Causality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile. The reaction is typically performed in the parent alcohol as the solvent or in a polar aprotic solvent like THF or DMF.
Step-by-Step Protocol:
-
Setup: To a dry, inert-atmosphere (N₂ or Ar) flask with a magnetic stir bar, add the alcohol or phenol (1.2–1.5 eq) and an anhydrous solvent (e.g., THF or DMF).
-
Alkoxide Generation: Cool the solution to 0 °C in an ice bath. Carefully add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature until hydrogen evolution ceases.
-
Reagents: Add a solution of the 2-fluoropyridine derivative (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: Heat the mixture to the appropriate temperature (room temperature to 80 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table for O-Nucleophiles:
| 2-Fluoropyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Benzyl alcohol | NaH | THF | 60 | 3 | >95 |
| 2-Fluoropyridine | Phenol | K₂CO₃ | DMSO | 120 | 18 | 65-75 |
| 2-Fluoropyridine | Ethanol | NaOEt | EtOH | 25 | (fast) | (not specified)[5] |
| 4-(Chloromethyl)-2-fluoropyridine | Methanol | NaOMe | Methanol | 65 | 12 | 70-80 |
Protocol 3: Reaction with S-Nucleophiles (Thiols and Thiophenols)
Thioether linkages are important in various bioactive molecules and material science applications. Thiols are generally excellent nucleophiles and react readily with 2-fluoropyridines.
-
Objective: To synthesize 2-(alkylthio)- or 2-(arylthio)-pyridines.
-
Causality: Thiols are more acidic than alcohols, so a milder base like potassium carbonate is often sufficient to generate the thiolate nucleophile in situ. The high nucleophilicity of sulfur often allows these reactions to proceed at lower temperatures compared to their oxygen and nitrogen counterparts.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask with a magnetic stir bar, dissolve the 2-fluoropyridine derivative (1.0 eq) in a polar aprotic solvent like DMF or DMSO (0.2–0.5 M).
-
Reagents: Add the thiol or thiophenol (1.1–1.5 eq) followed by a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5–2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50–80 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Data Summary Table for S-Nucleophiles:
| 2-Fluoropyridine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluoropyridine | Thiophenol | K₂CO₃ | DMF | 25 | 2 | >95 |
| 5-Chloro-2-fluoropyridin-3-amine | Thiophenol | K₂CO₃ | DMF | 25-50 | 2-6 | (not specified)[9] |
| 4-(Chloromethyl)-2-fluoropyridine | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 90-98 |
Troubleshooting and Key Considerations
-
Low Reactivity: If a reaction is sluggish, consider using a more polar solvent (e.g., NMP or DMSO), increasing the reaction temperature, or using a stronger base (e.g., NaH instead of K₂CO₃ for O- and N-nucleophiles). For unactivated pyridines, microwave heating can sometimes be beneficial, though care must be taken to avoid decomposition.[11]
-
Side Reactions: Electron-rich anilines or phenols can sometimes undergo C-arylation as a side reaction. Using a less polar solvent or lower temperatures may mitigate this. For substrates with multiple reactive sites, such as 4-(chloromethyl)-2-fluoropyridine, the regioselectivity depends on the nucleophile's nature. "Hard" nucleophiles (like alkoxides) tend to favor SNAr at the C2-position, while "soft" nucleophiles (like thiolates) may favor S_N2 reaction at the chloromethyl group.[12]
-
Moisture Sensitivity: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent quenching the base and nucleophile.
-
Leaving Group Selectivity: In substrates containing multiple different halogens, the high reactivity of fluorine in SNAr allows for the selective substitution of the C-F bond over C-Cl, C-Br, or C-I bonds, provided that mild conditions are employed.[11]
Conclusion
Nucleophilic aromatic substitution on 2-fluoropyridines is a powerful and highly versatile method for the synthesis of substituted pyridines. The enhanced reactivity imparted by the fluorine atom allows for a broad scope of nucleophiles to be employed, often under mild conditions compatible with sensitive functional groups. The protocols and data presented in this guide provide a robust framework for researchers to leverage this important reaction in the synthesis of complex molecules for drug discovery and beyond. By understanding the underlying mechanistic principles and key experimental parameters, scientists can effectively troubleshoot and optimize these reactions to achieve their synthetic goals.
References
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-
Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]
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Yamamoto, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
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Sierov, D. I., et al. (2023). Multigram Synthesis of α‐ and γ‐((Hetera)cyclo)alkylpyridines through α‐Arylation of (Hetero)aliphatic Nitriles. European Journal of Organic Chemistry. (This link is from a ResearchGate page which may not be a stable permanent link). Available at: [Link]
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Yamamoto, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available at: [Link]
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
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Getlik, M., et al. (2019). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. (This is a general search result page, not a direct link to a single paper). Available at: [Link]
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Abou-Shehada, S., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem. Available at: [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. Available at: [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
-
FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. (This is a general search result page, not a direct link to a single paper). Available at: [Link]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC - NIH. Available at: [Link]
-
SNAr reaction scope & limitations. YouTube. Available at: [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. Available at: [Link]
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Application Note: Formation of 2-Fluoro-5-(methoxymethoxy)pyridin-4-ylmagnesium Iodide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent, 2-Fluoro-5-(methoxymethoxy)pyridin-4-ylmagnesium iodide, from its corresponding aryl iodide, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. This highly functionalized pyridyl Grignard reagent is a valuable intermediate in pharmaceutical and materials science research. The protocol herein emphasizes techniques for handling sensitive functional groups, including a fluoro substituent and a methoxymethyl (MOM) ether protecting group. We detail two effective methods for synthesis: the classical magnesium insertion method with chemical activation, and the more chemoselective iodine-magnesium (I/Mg) exchange. This note is intended for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Pyridyl Grignard reagents are powerful nucleophiles essential for creating complex molecular architectures by forming new carbon-carbon bonds.[1][2][3][4] The target molecule, this compound, presents specific challenges due to its electronic properties and the presence of multiple functional groups.
-
The Pyridine Core: The electron-deficient nature of the pyridine ring can make oxidative insertion of magnesium more challenging compared to carbocyclic aromatic halides.
-
The Iodide: The carbon-iodine bond is the most reactive among halogens for Grignard formation, making the 4-position the exclusive site for this reaction.[5]
-
The Fluoro Group: The 2-fluoro substituent is generally stable under Grignard formation conditions and serves as a key functional handle for further transformations or to modulate the electronic properties of the final product.
-
The MOM Ether: The methoxymethyl (MOM) protecting group is employed to mask a hydroxyl functionality. It is stable to the basic and nucleophilic conditions of a Grignard reagent but can be sensitive to the Lewis acidity of MgX₂ species and strongly acidic conditions.[6][7][8] Therefore, the reaction conditions must be carefully controlled to preserve this group.
This guide provides robust protocols to navigate these challenges, ensuring a high yield of the desired organometallic reagent.
Reaction Principles and Method Selection
Two primary methods are viable for the preparation of this functionalized Grignard reagent. The choice depends on substrate purity, available equipment, and tolerance for side products.
Method A: Classical Magnesium Insertion
This is the traditional approach where the organic halide reacts directly with magnesium metal.[9][10] The main obstacle is the passivating layer of magnesium oxide (MgO) on the metal surface.[11][12] Activation is mandatory.
-
Mechanism: Involves oxidative insertion of Mg(0) into the C-I bond, likely proceeding through a radical mechanism at the metal surface.[13][14]
-
Activation: Chemical activators like iodine (I₂) or 1,2-dibromoethane (DBE) are used to etch the MgO layer and expose fresh, reactive magnesium.[9][11][12][15] DBE is often preferred as its reaction produces gaseous ethylene, providing a visual cue of successful activation.[11][12][15]
Method B: Iodine-Magnesium (I/Mg) Exchange
This is a milder, more modern, and often more chemoselective method for preparing highly functionalized Grignard reagents.[16][17][18][19][20][21][22] It involves treating the aryl iodide with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).
-
Mechanism: A reversible equilibrium where the more stable Grignard reagent is favored. The pyridyl Grignard is more stable than the secondary alkyl Grignard (i-PrMgCl), driving the reaction forward.
-
Advantages: This method is performed at low temperatures (e.g., -40 °C to -10 °C), which significantly improves tolerance for sensitive functional groups like esters or, in this case, the MOM ether.[16][18][21] The use of i-PrMgCl·LiCl (Turbo-Grignard) can further accelerate the exchange and improve solubility and reactivity.[22][23][24]
Experimental Protocols
Critical Prerequisite for Both Methods: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry, inert gas (Nitrogen or Argon).[5] All solvents and reagents must be anhydrous. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
Method A: Protocol for Grignard Formation via Magnesium Insertion
This protocol is designed for a 10 mmol scale.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 283.03 | 2.83 g | 10.0 | Precursor |
| Magnesium Turnings | 24.31 | 365 mg | 15.0 (1.5 eq) | Reagent |
| 1,2-Dibromoethane (DBE) | 187.86 | ~0.1 mL | ~1.1 | Activator |
| Anhydrous THF | - | 30 mL | - | Solvent |
Step-by-Step Procedure:
-
Apparatus Setup: To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, add the magnesium turnings. Attach a reflux condenser to the central neck, a pressure-equalizing dropping funnel to one side neck, and a gas inlet adapter to the other. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen.
-
Magnesium Activation: Add a small crystal of iodine or ~0.1 mL of 1,2-dibromoethane to the magnesium turnings in the flask.[11][12] Gently warm the flask with a heat gun. Successful activation is indicated by the fading of the iodine color or the evolution of gas bubbles (ethylene from DBE).[12]
-
Initiation: Add ~2 mL of a solution of this compound in 20 mL of anhydrous THF to the activated magnesium. The reaction mixture should be monitored for signs of initiation, such as a gentle reflux or a noticeable exotherm.[12] If the reaction does not start, gentle warming or brief sonication may be required.[9][11]
-
Addition: Once the reaction has initiated, add the remaining aryl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the rate.
-
Completion: After the addition is complete, stir the resulting grey/brown mixture at room temperature for an additional 1-2 hours to ensure full conversion. The formation of the Grignard reagent is generally indicated by the consumption of most of the magnesium metal.
-
Quantification (Optional but Recommended): The concentration of the Grignard reagent solution should be determined by titration before use in subsequent reactions.
Method B: Protocol for Grignard Formation via I/Mg Exchange
This protocol is designed for a 10 mmol scale.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
|---|---|---|---|---|
| This compound | 283.03 | 2.83 g | 10.0 | Precursor |
| Isopropylmagnesium chloride·LiCl (1.3 M in THF) | - | 8.5 mL | 11.0 (1.1 eq) | Exchange Reagent |
| Anhydrous THF | - | 20 mL | - | Solvent |
Step-by-Step Procedure:
-
Apparatus Setup: To a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon/nitrogen inlet, add the this compound.
-
Dissolution: Add 20 mL of anhydrous THF and stir to dissolve the starting material.
-
Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Addition: Slowly add the isopropylmagnesium chloride·LiCl solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -35 °C.
-
Exchange Reaction: Stir the mixture at -40 °C for 1 hour. The progress of the exchange can be monitored by quenching small aliquots with I₂ and analyzing by TLC or GC-MS to observe the disappearance of the starting iodide.
-
Usage: The resulting Grignard reagent solution is ready for use in the subsequent reaction. It is generally recommended to use it immediately. For reactions with less reactive electrophiles, the solution can be allowed to warm to a higher temperature (e.g., -10 °C or 0 °C) as determined by small-scale trials.[17]
Visualization of Workflow and Chemistry
Diagram 1: General Workflow for Grignard Reagent Formation
Caption: A flowchart illustrating the key stages from preparation to final use of the Grignard reagent.
Diagram 2: Chemical Pathways and Potential Side Reactions
Caption: The desired reaction pathway versus potential side reactions like dimerization and protonation.
Troubleshooting and Key Considerations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate (Method A) | - Incomplete drying of apparatus/reagents.- Poor quality magnesium (thick oxide layer).- Insufficient activation. | - Re-dry all glassware and ensure solvents are anhydrous.- Use fresh, high-quality magnesium turnings.- Crush some Mg turnings in a mortar and pestle in situ with a glass rod (under inert gas) to expose fresh surface area.- Add another small portion of activator.[11] |
| Low yield of Grignard reagent | - Reaction with moisture or air.- Formation of Wurtz coupling side product (Ar-Ar).- Incomplete reaction. | - Ensure a robust inert atmosphere and use scrupulously dried materials.- Use dilute solutions and add the aryl iodide slowly to minimize the local concentration at the Mg surface.- Extend the reaction time or gently warm the mixture. |
| Decomposition of MOM group | - Overheating during reaction.- Presence of acidic impurities. | - Maintain careful temperature control, especially during addition. Use external cooling.- Ensure all reagents are free from acidic contaminants.- Favor the low-temperature I/Mg exchange (Method B). |
| Cloudy/precipitated reagent | - Schlenk equilibrium forming R₂Mg and MgX₂.- Low solubility. | - This is often normal. The reagent is typically used as a slurry.- Adding LiCl (as in i-PrMgCl·LiCl) can break up aggregates and improve solubility.[21][24][25] |
Safety Precautions
-
Inert Atmosphere: Grignard reagents are highly reactive with oxygen and water. All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.
-
Solvent Hazards: Anhydrous ethers like THF are extremely flammable and can form explosive peroxides. Never distill to dryness.
-
Reactivity: The formation of Grignard reagents is exothermic and can become vigorous if the addition of the halide is too rapid.
-
Activators: 1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.
-
Quenching: Quenching the reaction or excess Grignard reagent should be done carefully by slowly adding a protic solvent (e.g., isopropanol, then water) at 0 °C.
References
-
Jang, Y. J., et al. (2012). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]
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Chemistry Stack Exchange. (2021). Activation of Grignard reagent. [Link]
-
Knochel, P., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition. [Link]
-
Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses. University of Nebraska - Lincoln Digital Commons. [Link]
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ResearchGate. (2013). How do Grignard Activating Reagents work?. [Link]
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Knochel, P., et al. (2000). Preparation of Functionalized Arylmagnesium Reagents Bearing an o-Chloromethyl Group. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. [Link]
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Curran, D. P. (2006). An efficient preparation of 3-perfluoroocty-1-chloromethoxypropane and application of the fluorous MOMCl in tagging hydroxyl and amine groups. D-Scholarship@Pitt. [Link]
-
Knochel, P., et al. (2003). Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry. [Link]
-
AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]
-
McGarrigle, E. M., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health. [Link]
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Knochel, P. (2013). Preparation of Cyclic Alkenylmagnesium Reagents via an Iodine/Magnesium Exchange. Synform. [Link]
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McGarrigle, E. M., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters. [Link]
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ResearchGate. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
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Semantic Scholar. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]
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Organic Chemistry Portal. MOM Ethers. [Link]
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Wikipedia. Methoxymethyl ether. [Link]
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Chemistry Stack Exchange. (2016). Iodine/ Magnesium Exchange reaction?. [Link]
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Knochel, P. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. CHIMIA International Journal for Chemistry. [Link]
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ResearchGate. (2019). Chemoselective iodine–magnesium exchange reaction. [Link]
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Knochel, P. (2012). Strategies To Prepare and Use Functionalized Organometallic Reagents. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2014). Recent advances in the application of turbo Grignard reagents in synthetic chemistry. Chemical Communications. [Link]
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Wikipedia. Grignard reagent. [Link]
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Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]
-
Wibaut, J. P., & Hey, D. H. (1953). Grignard compounds derived from pyridine. I. ResearchGate. [Link]
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Application Notes and Protocols: Synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Introduction
Boronic acid esters, particularly pinacol esters, are indispensable intermediates in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, functional group tolerance, and versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The targeted synthesis of heteroaromatic boronic esters, such as those derived from pyridine, is of particular interest due to the prevalence of the pyridine scaffold in biologically active compounds.
This document provides a detailed guide for the synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from its corresponding aryl iodide, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. The protocol leverages the robust and widely applicable Miyaura borylation reaction, a palladium-catalyzed process that efficiently converts aryl halides to their corresponding boronic esters.[3][4] We will delve into the mechanistic underpinnings of this transformation, provide a meticulously detailed experimental protocol, and discuss critical aspects of reaction optimization and product purification.
Mechanistic Insights: The Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that involves an aryl or vinyl halide and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3] The reaction proceeds through a catalytic cycle that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
A crucial aspect of the Miyaura borylation is the choice of base. A relatively weak base, such as potassium acetate (KOAc), is essential to prevent the newly formed boronic ester from participating in a subsequent Suzuki-Miyaura coupling with the remaining aryl halide starting material, which would lead to undesired homocoupling byproducts.[4][7] The base is believed to activate the palladium complex rather than the diboron reagent, facilitating the transmetalation step.[3][4]
Catalytic Cycle of Miyaura Borylation
Caption: Catalytic cycle of the Miyaura borylation reaction.
Experimental Protocol: Synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
This protocol details a reliable method for the synthesis of the target boronic acid pinacol ester.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₇FINO₂ | 283.04 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.5 | 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
Equipment
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash column chromatography system
Reaction Setup and Procedure
Caption: Experimental workflow for the Miyaura borylation.
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.5 mmol, 1.5 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 0.03 equiv), and potassium acetate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times to ensure the reaction is carried out under anhydrous and oxygen-free conditions.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at 80-100 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[5] Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The purification of boronic acid pinacol esters can sometimes be challenging due to their potential for hydrolysis on silica gel or strong adsorption to the stationary phase.[8]
Recommended Purification Method:
-
Flash Column Chromatography: The crude product can be purified by flash column chromatography. To minimize hydrolysis and product loss, it is advisable to use silica gel that has been treated with a non-nucleophilic base like triethylamine or by impregnating the silica gel with boric acid.[8][9] Alternatively, for less polar esters, neutral alumina can be a suitable stationary phase.[8][10] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Conclusion
The Miyaura borylation provides a highly effective and versatile method for the synthesis of 2-Fluoro-5-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, particularly the choice of a mild base and the maintenance of an inert atmosphere, high yields of the desired boronic acid ester can be achieved. The purification strategy is a critical final step, and the use of deactivated silica gel or an alternative stationary phase is recommended to ensure the integrity and purity of the final product, which is a valuable building block for subsequent cross-coupling reactions in drug discovery and development.
References
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Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Available at: [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H
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Tanwar, M. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
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Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
- Qiu, D., Zhang, Y., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. DOI: 10.15227/orgsyn.097.0001
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Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. Available at: [Link]
- Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 129(45), 13834-13835. DOI: 10.1021/ja075169j
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Available at: [Link]
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Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses, 97, 206-222. Available at: [Link]
-
Qiu, D., Zhang, Y., & Wang, J. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link]
-
Al-Amin, M., & El-Emam, D. S. (2023). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 28(18), 6696. MDPI. Available at: [Link]
-
Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]
-
Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. PMC. NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]
-
Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., ... & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Leny, F., & Vaultier, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2633. PMC. NIH. Available at: [Link]
-
Miyaura borylation. (n.d.). ResearchGate. Available at: [Link]
- Process for the preparation of pyridine-2-boronic acid esters. (n.d.). Google Patents.
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Application Notes & Protocols: Late-Stage Functionalization of Complex Molecules with Pyridine Scaffolds
Introduction: The Strategic Imperative of Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of thousands of approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a handle for metabolic processes, all while maintaining chemical stability.[3][4] The ability to introduce or modify a pyridine scaffold in the final stages of a synthetic sequence—a strategy known as late-stage functionalization (LSF)—offers a powerful toolkit for drug discovery.[5][6][7] LSF allows for the rapid generation of diverse analogues from a common advanced intermediate, enabling a more efficient exploration of structure-activity relationships (SAR) and the optimization of drug-like properties without the need for de novo synthesis.[7][8][9]
This guide provides an in-depth exploration of key methodologies for the late-stage introduction of pyridine moieties, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Navigating the Landscape of Late-Stage Pyridylation
The challenge in LSF lies in achieving high chemo- and regioselectivity on a complex molecule with numerous potentially reactive sites.[10][11][12] The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique hurdles and opportunities for synthetic chemists.[13] This guide focuses on three major classes of reactions that have proven effective for the late-stage pyridylation of complex molecules:
-
Radical-Mediated C-H Functionalization: The Minisci Reaction
-
Transition-Metal-Catalyzed C-H Functionalization
-
Photoredox Catalysis and Decarboxylative Couplings
The following sections will dissect each of these approaches, providing a rationale for their application and detailed protocols for their execution.
Radical-Mediated C-H Functionalization: The Minisci Reaction
The Minisci reaction is a classic and powerful method for the direct alkylation of electron-deficient heterocycles, like pyridine.[14] It involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring.[14][15] The acidic conditions required for the reaction activate the pyridine towards radical attack and are a key feature of this transformation.[14]
Causality and Mechanistic Insight
The reaction proceeds through the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation using a silver catalyst and a strong oxidant like ammonium persulfate.[14] This radical then adds to the electron-deficient pyridinium ion, usually at the C2 or C4 position, followed by rearomatization to yield the functionalized pyridine.[14][15] The regioselectivity can be a challenge, often yielding a mixture of isomers, but modern variations have improved control.[14][16]
Workflow for Minisci-Type Decarboxylative Alkylation
Caption: General workflow for a Minisci-type decarboxylative alkylation.
Protocol 1: General Procedure for Minisci Decarboxylative Alkylation
This protocol is adapted from a procedure developed by Baran and coworkers for the regioselective C-4 alkylation of pyridines.[16]
Materials:
-
Pyridinium salt (1.0 equiv)
-
Carboxylic acid (2.0 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
-
Dichloroethane (DCE)
-
Deionized water
-
15 mL culture tube with Teflon septum screw cap
-
Stir bar
Procedure:
-
To a 15 mL culture tube equipped with a stir bar, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), ammonium persulfate (228 mg, 1.0 mmol, 2.0 equiv), and silver nitrate (16.7 mg, 0.1 mmol, 0.2 equiv).
-
Add dichloroethane (2.5 mL) and deionized water (2.5 mL) to the tube.
-
Seal the tube with the Teflon septum screw cap and place it in a preheated oil bath at 50 °C.
-
Stir the biphasic mixture vigorously for 2 hours.
-
Monitor the reaction progress and regioselectivity by taking aliquots and analyzing via NMR or LCMS.
-
Upon completion, allow the reaction to cool to room temperature and dilute with dichloromethane (1 mL) before proceeding with standard aqueous workup and purification by column chromatography.
Self-Validation: The success of this protocol relies on the biphasic reaction medium and the specific combination of oxidant and catalyst to control the generation of the alkyl radical and favor the desired regioselectivity. The use of a blocking group on the pyridine nitrogen can further enhance C-4 selectivity.[16]
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized C-H functionalization by offering high levels of chemo- and regioselectivity.[11][12][17] For pyridine scaffolds, two prominent strategies are directed C-H activation and C-H borylation followed by cross-coupling.
Iridium-Catalyzed C-H Borylation and Suzuki-Miyaura Coupling
A powerful and versatile two-step approach involves the initial iridium-catalyzed C-H borylation of the pyridine ring, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the desired functionality.[18][19][20] This method is highly atom-economical and tolerates a wide range of functional groups.[18][21]
Causality and Mechanistic Insight
The iridium catalyst, typically in the presence of a bipyridine or phenanthroline ligand, selectively activates a C-H bond of the pyridine and facilitates its reaction with a boron source, such as pinacolborane (HBPin).[18][20] The regioselectivity is often governed by steric factors, directing the borylation to the least hindered position.[18] The resulting pyridylboronic ester is a stable intermediate that can then participate in a standard Suzuki-Miyaura cross-coupling with an aryl or heteroaryl halide to form a new C-C bond.[19]
Decision Tree for Iridium-Catalyzed C-H Borylation
Caption: Decision-making process for applying Ir-catalyzed C-H borylation.
Protocol 2: One-Pot Iridium-Catalyzed C-H Borylation and Suzuki-Miyaura Coupling
This protocol is based on methodologies developed by Hartwig and others for the efficient synthesis of heterobiaryls.[9][19]
Materials:
-
Pyridine-containing substrate (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol %)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (1.5 mol %)
-
Pinacolborane (HBPin) (1.5 equiv)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4 mol %)
-
K₃PO₄ (3.0 equiv)
-
Toluene
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Part A: C-H Borylation
-
In a Schlenk flask under an inert atmosphere, combine the pyridine-containing substrate (0.5 mmol, 1.0 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol %), and dtbpy (0.0075 mmol, 1.5 mol %).
-
Add pinacolborane (0.75 mmol, 1.5 equiv) via syringe.
-
Heat the reaction mixture at 80 °C for 3-12 hours, monitoring by GC-MS or LCMS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Part B: Suzuki-Miyaura Coupling 5. To the cooled reaction mixture containing the crude pyridylboronic ester, add the aryl or heteroaryl halide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol %), SPhos (0.02 mmol, 4 mol %), and K₃PO₄ (1.5 mmol, 3.0 equiv). 6. Add toluene (5 mL) and degas the mixture. 7. Heat the reaction at 100 °C for 12-24 hours, monitoring for product formation. 8. After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). 9. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
Self-Validation: The one-pot nature of this protocol is highly efficient but requires careful control of the inert atmosphere to prevent degradation of the catalysts and boronic ester intermediate. The choice of ligand (SPhos) for the palladium catalyst is crucial for achieving high yields in the cross-coupling step.
Photoredox Catalysis and Decarboxylative Couplings
Visible-light photoredox catalysis has emerged as a powerful tool for LSF, offering mild reaction conditions and unique reactivity pathways.[22][23][24] When combined with decarboxylative strategies, it provides an effective means of installing pyridine scaffolds.[25][26][27]
Causality and Mechanistic Insight
In a typical photoredox decarboxylative coupling, a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) is excited by visible light.[23][28][29] The excited photocatalyst can then engage in single-electron transfer (SET) with a carboxylic acid derivative, leading to the formation of a carboxyl radical that readily extrudes CO₂ to generate an alkyl radical.[25][27] This radical can then be coupled with a pyridine-containing coupling partner, often activated by a transition metal co-catalyst like nickel or iron.[25][27]
Simplified Mechanism of Metallaphotoredox Decarboxylative Coupling
Caption: A simplified representation of a dual catalyst system for decarboxylative coupling.
Protocol 3: Dual Iron/Nickel-Catalyzed Decarboxylative Pyridylation
This protocol is conceptualized based on the principles of metallaphotoredox catalysis for C(sp²)-C(sp³) bond formation.[25][27]
Materials:
-
Aryl iodide (with pyridine scaffold) (1.0 equiv)
-
Alkyl carboxylic acid (1.5 equiv)
-
FeCl₃ (10 mol %)
-
NiCl₂·glyme (5 mol %)
-
4,4'-Dimethoxy-2,2'-bipyridine (dMeObpy) (5 mol %)
-
K₂CO₃ (2.0 equiv)
-
Dimethylacetamide (DMA)
-
Inert atmosphere glovebox
-
Visible light source (e.g., blue LEDs)
Procedure:
-
Inside an inert atmosphere glovebox, add the aryl iodide (0.5 mmol, 1.0 equiv), alkyl carboxylic acid (0.75 mmol, 1.5 equiv), FeCl₃ (0.05 mmol, 10 mol %), NiCl₂·glyme (0.025 mmol, 5 mol %), dMeObpy (0.025 mmol, 5 mol %), and K₂CO₃ (1.0 mmol, 2.0 equiv) to a vial.
-
Add DMA (5 mL) and seal the vial.
-
Remove the vial from the glovebox and place it in front of a blue LED light source with stirring.
-
Irradiate the reaction for 12-24 hours at room temperature.
-
Upon completion (monitored by LCMS), dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired product.
Self-Validation: The use of inexpensive and abundant iron and nickel catalysts makes this method attractive.[25][27] The reaction is sensitive to air and moisture, necessitating the use of a glovebox for setup. The choice of ligand and base is critical for efficient catalyst turnover and product formation.
Quantitative Data Summary
| Method | Key Reagents | Typical Conditions | Advantages | Challenges & Considerations |
| Minisci Reaction | Carboxylic Acid, AgNO₃, (NH₄)₂S₂O₈ | 50 °C, biphasic (DCE/H₂O) | Direct C-H alkylation, operationally simple, inexpensive reagents.[14][16] | Regioselectivity can be low, often requires acidic conditions.[14][15] |
| Ir-C-H Borylation / Suzuki Coupling | HBPin, [Ir(cod)OMe]₂, dtbpy, Pd catalyst, base | 80-100 °C, inert atm. | High regioselectivity (steric control), broad substrate scope, stable intermediates.[18][19] | Requires precious metal catalysts, multi-step (can be one-pot).[20][21] |
| Photoredox Decarboxylative Coupling | Carboxylic Acid, Photocatalyst, Ni/Fe co-catalyst | Room temp, visible light | Mild conditions, high functional group tolerance, uses abundant metals.[25][27][30] | Requires specialized photoreactor setup, can be sensitive to air/moisture.[28] |
Conclusion and Future Outlook
The late-stage functionalization of complex molecules with pyridine scaffolds is a rapidly evolving field that is continuously providing medicinal chemists with new tools to accelerate drug discovery.[5][9] The choice of method—be it the classic Minisci reaction, the precise transition-metal-catalyzed approaches, or the mild photoredox-mediated transformations—will depend on the specific substrate, the desired regioselectivity, and the available resources. As our understanding of these reaction mechanisms deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for the late-stage pyridylation of complex bioactive molecules.
References
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The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 1
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. 2
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. 3
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Recent Advances in Minisci‐Type Reactions. (n.d.). ResearchGate. 15
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Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs. 4
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PubMed Central. 31
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Late-stage C–H functionalization offers new opportunities in drug discovery. (n.d.). ProQuest. 5
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Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PubMed Central. 17
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PubMed Central. 32
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Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (n.d.). Organic Chemistry Portal. 16
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Minisci reaction. (n.d.). Wikipedia. 14
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Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. (n.d.). Journal of the American Chemical Society. 25
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Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. (2022). PubMed Central. 18
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Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. (2013). Caltech.edu.
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Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. (n.d.). ResearchGate.
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A Perspective on Late-Stage Aromatic C–H Bond Functionalization. (2022). Journal of the American Chemical Society.
-
Transition‐metal‐catalyzed pyridyl group directed C−H activation. (n.d.). ResearchGate.
-
Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. (n.d.). Royal Society of Chemistry.
-
Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. (n.d.). Semantic Scholar.
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Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). ResearchGate.
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Late-Stage C–H Functionalization of Azines. (n.d.). PubMed Central.
-
Late-stage Functionalization for Improving Drug-like Molecular Properties. (n.d.). ACS Publications.
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). ACS Publications.
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Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis. (n.d.). PubMed Central.
-
C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... (n.d.). ResearchGate.
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). ResearchGate.
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Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. (n.d.). PubMed Central.
-
A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. (n.d.). Organic Chemistry Portal.
-
Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines. (n.d.). Taylor & Francis.
-
Iridium-catalysed C–H borylation of pyridines. (n.d.). RSC Publishing.
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Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. (2023). PubMed.
-
Iridium-catalyzed C-H borylation of pyridines. (2014). PubMed.
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Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). AIR Unimi.
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Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron. (n.d.). Royal Society of Chemistry.
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Late stage C–H functionalization via chalcogen and pnictogen salts. (n.d.). Semantic Scholar.
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Metal-free visible-light-induced photoredox-catalyzed intermolecular pyridylation/phosphinoylation of alkenes. (n.d.). Royal Society of Chemistry.
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Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine. (n.d.). OUCI.
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Photoredox catalysis by [Ru(bpy)3]2+ to trigger transformations of organic molecules. Organic synthesis using visible-light photocatalysis and its 20th century roots. (n.d.). ResearchGate.
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Metal-Free Visible-Light-Induced Photoredox-Catalyzed Intermolecular Pyridylation/Phosphinoylation of Alkenes. (n.d.). ResearchGate.
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Transition-Metal-Catalyzed C-H Bond Activation for the Formation of C-C Bonds in Complex Molecules. (n.d.). ResearchGate.
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Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts. (2021). PubMed.
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Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations. (2018). PubMed.
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Late stage C–H functionalization via chalcogen and pnictogen salts. (n.d.). Royal Society of Chemistry.
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Application Notes and Protocols for the Synthesis of PET Radiotracers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, real-time visualization of physiological processes. The utility of PET is critically dependent on the availability of high-quality radiotracers. These molecules, labeled with short-lived positron-emitting radionuclides, are designed to target specific biological pathways or receptors, offering profound insights into the mechanisms of disease and the effects of therapeutic interventions. This document provides a comprehensive guide to the synthesis of PET radiotracers, with a focus on automated methods for producing clinically relevant compounds. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for the synthesis of two widely used radiotracers, [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) and [¹⁸F]Fallypride, and discuss the critical aspects of purification and quality control that ensure the safety and efficacy of these imaging agents.
Introduction to PET Radiotracer Synthesis
The synthesis of a PET radiotracer is a multi-stage process that begins with the production of a positron-emitting radionuclide, followed by a rapid chemical synthesis to incorporate this radionuclide into a target molecule, and concludes with stringent purification and quality control measures.[1] The short half-lives of common PET isotopes, such as Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min), necessitate that these processes are performed with exceptional speed and efficiency, often in close proximity to the imaging facility.[2][3][4]
Fluorine-18 is the most widely used radionuclide for PET due to its favorable physical and chemical properties.[3][5] Its relatively long half-life allows for more complex syntheses and even distribution to satellite imaging centers. Furthermore, its low positron energy results in high-resolution images.[5] The development of automated radiosynthesis modules has been a significant advancement, improving the reliability and reproducibility of radiotracer production while minimizing radiation exposure to laboratory personnel.[6] These systems integrate the key steps of radiosynthesis, purification, and formulation into a single, computer-controlled platform.[6]
This guide will focus on automated synthesis strategies, providing both the theoretical framework and practical protocols for researchers to implement in their own laboratories.
The Radiosynthesis Workflow: A Step-by-Step Overview
The production of a PET radiotracer can be broken down into three core stages: Radionuclide Production, Radiochemical Synthesis, and Quality Control.
Radionuclide Production
The journey of a PET radiotracer begins in a cyclotron, a particle accelerator that bombards a specific target material to produce the desired radionuclide. For the production of [¹⁸F]fluoride, the most common method is the proton bombardment of enriched [¹⁸O]water via the ¹⁸O(p,n)¹⁸F nuclear reaction.[7][8] The resulting [¹⁸F]fluoride is produced in aqueous solution and must be separated from the target water before it can be used in chemical reactions.
Radiochemical Synthesis
This stage involves the incorporation of the radionuclide into a precursor molecule to form the desired radiotracer. The specific chemical reaction employed depends on the radionuclide and the target molecule. For [¹⁸F]fluoride, nucleophilic substitution reactions are the most common and efficient.[6][9]
Purification and Formulation
Following the radiolabeling reaction, the crude product is a mixture containing the desired radiotracer, unreacted radionuclide, precursor molecules, and other reaction byproducts. Purification is therefore a critical step to ensure that only the pure radiotracer is administered to the patient.[10] High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are the most common purification techniques.[2][10][11] After purification, the radiotracer is formulated in a biocompatible solution, typically sterile saline, for intravenous injection.
Quality Control
Before a radiotracer can be used in humans, it must undergo a series of rigorous quality control (QC) tests to ensure its safety and efficacy.[9][12][13] These tests, guided by pharmacopeial standards such as the United States Pharmacopeia (USP), assess parameters such as radiochemical purity, chemical purity, radionuclidic purity, pH, sterility, and endotoxin levels.[3][6][12][13][14][15]
Below is a graphical representation of the overall PET radiotracer synthesis workflow.
Caption: A flowchart illustrating the major stages of PET radiotracer production.
Detailed Protocol: Automated Synthesis of [¹⁸F]FDG
[¹⁸F]FDG is the most widely used PET radiotracer, primarily for oncological imaging.[7][14] Its synthesis is a robust and well-established procedure, typically performed via nucleophilic substitution on a protected mannose precursor.[6][9][16]
Principle of the Reaction
The synthesis of [¹⁸F]FDG involves a two-step process:
-
Radiofluorination: A nucleophilic substitution (Sₙ2) reaction where [¹⁸F]fluoride displaces a leaving group (typically a triflate) on a protected mannose precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).[16][17] This reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 222 (K2.2.2), in an anhydrous aprotic solvent like acetonitrile.[6][16]
-
Hydrolysis: The protecting acetyl groups are removed from the fluorinated intermediate by either acidic or basic hydrolysis to yield [¹⁸F]FDG.[5][6]
The chemical scheme for this reaction is depicted below.
Caption: The chemical pathway for the synthesis of [¹⁸F]FDG.
Experimental Protocol
This protocol is designed for an automated synthesis module.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Mannose triflate precursor vial (e.g., 20 mg in acetonitrile)[17]
-
Kryptofix 222/Potassium Carbonate solution
-
Anhydrous Acetonitrile
-
Hydrochloric acid or Sodium hydroxide solution for hydrolysis
-
Sterile water for injection
-
Purification cartridges (e.g., anion exchange, C18, alumina)
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.[5][8]
-
The [¹⁸O]water is recovered for recycling.
-
The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of Kryptofix 222 and potassium carbonate in acetonitrile/water.
-
The solvent is evaporated at elevated temperature under a stream of nitrogen or under vacuum to form the reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex. This drying step is critical for the efficiency of the nucleophilic substitution.
-
-
Radiofluorination:
-
The mannose triflate precursor solution is added to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
The reaction mixture is heated (e.g., 80-120°C) for a specified time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.
-
-
Hydrolysis:
-
After cooling, the hydrolysis reagent (e.g., 1 M HCl or 0.5 M NaOH) is added to the reaction vessel.
-
The mixture is heated (e.g., 100-120°C) for a few minutes to remove the acetyl protecting groups.
-
-
Purification:
-
The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. A typical sequence includes:
-
Anion exchange resin to remove unreacted [¹⁸F]fluoride.
-
C18 reverse-phase cartridge to remove the Kryptofix catalyst and other organic impurities.
-
Alumina cartridge to remove any remaining impurities.[5]
-
-
-
Formulation:
-
The purified [¹⁸F]FDG is eluted from the final cartridge with sterile saline into a sterile collection vial.
-
The final product is passed through a sterile 0.22 µm filter.
-
Expected Results
| Parameter | Typical Value | Reference |
| Synthesis Time | 25-40 minutes | [18] |
| Radiochemical Yield (non-decay corrected) | 50-70% | [16] |
| Radiochemical Purity | > 95% | [16] |
| Molar Activity | > 370 GBq/µmol |
Detailed Protocol: Automated Synthesis of [¹⁸F]Fallypride
[¹⁸F]Fallypride is a high-affinity antagonist for dopamine D2/D3 receptors and is used in neurological PET imaging to study conditions like Parkinson's disease and schizophrenia.[18]
Principle of the Reaction
The synthesis of [¹⁸F]Fallypride is also achieved through a one-step nucleophilic substitution reaction. [¹⁸F]Fluoride displaces a tosylate leaving group from the tosyl-fallypride precursor.[4][18][19]
Caption: The chemical pathway for the synthesis of [¹⁸F]Fallypride.
Experimental Protocol
This protocol is adapted for an automated synthesis module with HPLC purification.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Tosyl-fallypride precursor vial (e.g., 1-2 mg in acetonitrile)[7]
-
Kryptofix 222/Potassium Carbonate solution
-
Anhydrous Acetonitrile
-
HPLC system with a semi-preparative C18 column
-
Mobile phase (e.g., acetonitrile/ammonium formate buffer)
-
C18 Sep-Pak cartridge for formulation
-
Ethanol and sterile water for injection
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
This step is identical to the [¹⁸F]FDG synthesis, resulting in the formation of the anhydrous [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.[19]
-
-
Radiofluorination:
-
The tosyl-fallypride precursor solution is added to the reaction vessel.
-
The mixture is heated at 100-120°C for 10-15 minutes.[19]
-
-
Purification by HPLC:
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]Fallypride.
-
The cartridge is washed with sterile water to remove the HPLC solvents.
-
The purified [¹⁸F]Fallypride is eluted from the cartridge with a small volume of ethanol, followed by sterile saline.
-
The final product is passed through a 0.22 µm sterile filter into a sterile collection vial.
-
Expected Results
| Parameter | Typical Value | Reference |
| Synthesis Time | 50-60 minutes | [19][20] |
| Radiochemical Yield (non-decay corrected) | 40-55% | [18][19] |
| Radiochemical Purity | > 99% | [18][19] |
| Molar Activity | 300-550 GBq/µmol | [19] |
Quality Control: A Self-Validating System
The quality control of PET radiopharmaceuticals is paramount to ensure patient safety.[9] Due to the short half-lives of the radionuclides, some tests must be performed after the product is released, but a robust quality assurance program ensures consistent product quality.
Key Quality Control Tests:
| Test | Method | Purpose | Acceptance Criteria (Typical) |
| Radionuclidic Identity | Half-life measurement, Gamma spectroscopy | To confirm the identity of the radionuclide and the absence of long-lived impurities. | Half-life of 105-115 min for ¹⁸F.[21] |
| Radiochemical Purity | Radio-TLC or Radio-HPLC | To determine the percentage of radioactivity in the desired chemical form. | ≥ 95% for [¹⁸F]FDG; ≥ 90% for most other tracers. |
| Chemical Purity | HPLC with UV detection | To quantify the amount of non-radioactive chemical impurities, including the precursor. | Varies by product, defined in the monograph. |
| pH | pH meter or pH strips | To ensure the final product is within a physiological range. | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | To quantify any remaining organic solvents from the synthesis. | Limits defined by USP <467>. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | To detect the presence of fever-inducing pyrogens. | < 175 EU/V (where V is the maximum recommended dose in mL).[13] |
| Sterility | Incubation in culture media | To ensure the absence of microbial contamination. | No microbial growth. |
| Filter Integrity Test | Bubble point test | To confirm the integrity of the sterilizing filter. | Manufacturer's specifications. |
Conclusion
The synthesis of PET radiotracers is a dynamic and evolving field that is central to the advancement of molecular imaging and drug development. The transition to automated synthesis platforms has significantly enhanced the reliability, safety, and accessibility of these critical diagnostic tools. The protocols and principles outlined in this guide are intended to provide researchers with a solid foundation for the production of high-quality PET radiotracers. A thorough understanding of the underlying chemistry, coupled with meticulous attention to purification and quality control, is essential for the successful translation of novel radiotracers from the laboratory to the clinic.
References
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Review of 18F-FDG Synthesis and Quality Control. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
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FDG Synthesis Chemistry. (n.d.). Radiopharmaceutical Production. Retrieved January 7, 2026, from [Link]
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Elsinga, P. H., et al. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis of 18 F-FDG by nucleophilic substitution. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Mannose triflate. (n.d.). Mesbah Energy. Retrieved January 7, 2026, from [Link]
-
Quality Control of Compounded Radiopharmaceuticals. (n.d.). The University of New Mexico. Retrieved January 7, 2026, from [Link]
-
Liang, S. H., et al. (2010). Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies. NIH. Retrieved January 7, 2026, from [Link]
-
USP General Chapter <825> Impact on Nuclear Medicine Technology Practice. (2020). The Journal of Nuclear Medicine Technology. Retrieved January 7, 2026, from [Link]
-
Gabr, M. T., et al. (2019). Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors. PubMed Central. Retrieved January 7, 2026, from [Link]
-
USP details proposed changes to PET drug production standards. (2012). AuntMinnie. Retrieved January 7, 2026, from [Link]
-
Regulatory Aspects of PET Radiopharmaceutical Production in the United States. (2017). Springer. Retrieved January 7, 2026, from [Link]
-
Synthesis of [ 18 F]fallypride in a single-step from [ 18 F]fluoride ion. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Introducing a novel FDG synthesis method in Iran based on alkaline hydrolysis. (2020). Journal of Advanced Research in Medical Science and Technology. Retrieved January 7, 2026, from [Link]
-
Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor. (2020). RSC Advances. Retrieved January 7, 2026, from [Link]
-
Dealing with PET radiometabolites. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Implementation of Routine Production of [18F]-Fallypride on the TRASIS All-in-One Universal Synthesizer. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Production and Quality Control of [18F]FDG. (n.d.). CTI Molecular Imaging. Retrieved January 7, 2026, from [Link]
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Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Radiotracers purification. (n.d.). Affinisep. Retrieved January 7, 2026, from [Link]
-
Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. (2025). JACS Au. Retrieved January 7, 2026, from [Link]
-
Radiopharmaceutical Production: FDG Synthesis Chemistry. (2019). Scribd. Retrieved January 7, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings of Electron-Deficient Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the coupling of electron-deficient pyridines. The inherent electronic properties of these substrates, while beneficial for oxidative addition, often introduce a unique set of obstacles, including catalyst inhibition and increased susceptibility to undesirable side reactions.
This resource provides in-depth, troubleshooting-focused answers to common questions, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose issues, rationally select reaction parameters, and ultimately improve the yield and robustness of your transformations.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki coupling of a 2-chloropyridine is giving low to no yield. What are the most likely causes and how can I fix it?
Low yields with chloro-pyridines are a frequent challenge. While the electron-deficient nature of the pyridine ring makes oxidative addition more facile compared to electron-rich aromatics, other issues often arise.[1][2]
Primary Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, leading to catalytically inactive species.[3][4] This is a primary suspect when working with pyridinic substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, disfavoring pyridine coordination, and their electron-donating nature promotes the crucial reductive elimination step.[4][5][6] Buchwald ligands such as SPhos, XPhos, and RuPhos are industry standards for this purpose.[6] N-heterocyclic carbenes (NHCs) can also be highly effective.[5]
-
-
Ineffective Precatalyst Activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Conditions may not be suitable for this reduction.
-
Solution: Switch to a direct Pd(0) source, such as Pd₂(dba)₃, which doesn't require a reduction step.[3] Alternatively, ensure your conditions (ligand, solvent, base) are competent for reducing the Pd(II) precatalyst.
-
-
Inappropriate Base Selection: A weak or poorly soluble base may not be effective in the transmetalation step, which is often rate-limiting.
Q2: I'm observing a significant amount of dehalogenated pyridine byproduct. What causes this and how can I suppress it?
Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, particularly with electron-deficient N-heterocyclic halides.[7]
Mechanism: The primary culprit is the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][7] The Pd-H species can then participate in a competitive reductive elimination with the pyridine group to yield the undesired dehalogenated product.[1][7]
Mitigation Strategies:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.
-
Base and Solvent Selection: Avoid bases and solvents that are known hydride sources. For instance, if using an alcohol as a solvent, dehalogenation can be more prevalent.[1] Switching to an aprotic solvent like dioxane or toluene can be beneficial.
-
Protect the N-H Group (if applicable): For N-H containing heterocycles like pyrroles or indoles, deprotonation by the base can increase the ring's electron density and influence side reactions. Protecting the N-H group can sometimes suppress dehalogenation.[7][8]
-
Halide Reactivity: The tendency for dehalogenation generally follows the order I > Br > Cl.[7][9] If you are using a pyridyl iodide and observing significant dehalogenation, switching to the analogous bromide or chloride may be advantageous, though this will require more active catalytic conditions.[7]
Troubleshooting Dehalogenation: A Logic Flowchart
Caption: A logical workflow to diagnose and solve dehalogenation.
Q3: My boronic acid is decomposing, and I see a lot of protodeboronated starting material. How do I prevent this?
Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[10] This side reaction is a major pathway for reagent loss, especially with electron-deficient heteroaryl boronic acids, and is often promoted by water and certain bases.[3][10][11]
Prevention Strategies:
-
Use Anhydrous Conditions: This is the most critical factor. Ensure your solvent is rigorously dried and degassed. Use a high-quality, anhydrous base.[5] Flame-dry your glassware and run the reaction under a strict inert atmosphere (argon or nitrogen).[5]
-
Switch to a Boronic Ester or Trifluoroborate: Boronic acids are in equilibrium with the corresponding boroxines (trimeric anhydrides), which can be less reactive. Pinacol boronate esters (Bpin) or trifluoroborate salts (BF₃K) are often more stable towards protodeboronation and can provide more consistent results.[3][4][12][13]
-
Base Selection: While base is required for transmetalation, aqueous basic conditions can accelerate protodeboronation.[4][11] Using a strong, non-nucleophilic, and anhydrous base like K₃PO₄ is often a good choice.[3][4]
-
Control Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation.[14] Aim for the lowest temperature and shortest time that allows for complete conversion of the starting halide. Microwave-assisted heating can be beneficial here, as it allows for rapid heating to a target temperature, potentially minimizing the time the boronic acid is exposed to degradative conditions.[2][15][16]
Q4: How do I choose the optimal catalyst system—ligand, palladium source, and base—for a novel electron-deficient pyridine coupling?
A systematic screening approach is often necessary, but you can make an educated start based on established principles. The goal is to select a system that favors rapid oxidative addition and reductive elimination while minimizing catalyst deactivation.
| Component | Recommended Starting Point | Rationale | Common Alternatives |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source, avoiding the need for in-situ reduction.[3] | Pd(OAc)₂ (2-4 mol%) - requires in-situ reduction. |
| Ligand | SPhos or XPhos (1.2-1.5x Pd) | Bulky, electron-rich Buchwald ligands. Excellent for preventing catalyst inhibition by pyridine nitrogen and promoting reductive elimination.[3][5][6] | RuPhos, P(t-Bu)₃, N-Heterocyclic Carbene (NHC) ligands.[6][17] |
| Base | K₃PO₄ (2-3 equiv.) | Strong, effective, anhydrous base that minimizes protodeboronation.[3][4][14] | Cs₂CO₃ (often gives higher yields but is more expensive), KF.[4][18][19] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents that are generally effective.[3][4] Must be thoroughly degassed. | THF, 2-MeTHF, DMF (can aid solubility but may have other effects).[4][20][21] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Pyridyl Chloride
This protocol is a robust starting point for challenging couplings involving electron-deficient pyridyl chlorides.
Materials:
-
Pyridyl Chloride (1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.3 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial under an inert atmosphere (Argon), add the pyridyl chloride, arylboronic acid pinacol ester, and finely ground K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane.
-
Degassing: Seal the vessel and perform three cycles of evacuating the headspace and backfilling with argon.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][7]
-
Purification: Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Common Pitfalls
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating MOM Ether Deprotection
Welcome to the technical support hub for methoxymethyl (MOM) ether deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this common but often troublesome transformation. Here, we move beyond simple protocols to dissect the underlying causes of failed reactions, unexpected side products, and chemoselectivity issues. Our goal is to equip you with the expert insights and validated strategies needed to troubleshoot and optimize your synthetic route.
Frequently Asked Questions (FAQs)
Core Issues & Reaction Failures
Q1: My MOM deprotection is stalled or incomplete. I'm observing starting material even after extended reaction times. What's going wrong?
A1: An incomplete reaction is one of the most common issues. The stability of the MOM acetal is highly dependent on the substrate's electronic and steric environment. Here’s a breakdown of the likely causes and how to address them:
-
Insufficient Acidity: The fundamental mechanism for MOM deprotection requires protonation of one of the acetal oxygens to initiate cleavage.[1] If the acid catalyst is too weak or used in insufficient quantity, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Increase Catalyst Loading: Incrementally increase the amount of your acid catalyst (e.g., from a catalytic amount of pTSA to stoichiometric amounts).
-
Switch to a Stronger Acid: If a weak acid like pyridinium p-toluenesulfonate (PPTS) is failing, consider moving to a stronger Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]
-
Consider a Lewis Acid: Potent Lewis acids like TMSBr or ZnBr₂ can effectively activate the MOM ether for cleavage, often under milder conditions than strong Brønsted acids.[1]
-
-
-
Steric Hindrance: A bulky substrate can restrict the acid's access to the MOM ether oxygens. This is particularly common with neopentyl-type systems or highly substituted aromatic rings.
-
Troubleshooting:
-
Increase Temperature: Carefully warming the reaction can provide the necessary energy to overcome the activation barrier. Monitor closely for side product formation.
-
Use Smaller Reagents: A sterically smaller Lewis acid might be more effective. For example, Me₂BBr is a classic choice for cleaving hindered MOM ethers.
-
-
-
Electronic Effects (Aromatic Substrates): Electron-withdrawing groups (EWGs) on an aromatic ring can decrease the Lewis basicity of the phenolic oxygen, making the MOM ether more stable and resistant to cleavage.
Q2: My reaction worked, but I'm seeing a significant amount of an unexpected byproduct. How do I identify and prevent it?
A2: Side reactions are typically driven by the acidic conditions and the reactive intermediates generated during deprotection. The key is to understand the potential pathways.
-
Michael Addition from Alcoholic Solvents: If your substrate contains an α,β-unsaturated carbonyl system (an enone) and you are using an alcohol (e.g., methanol) as the solvent with an acid like HCl, the solvent can act as a nucleophile. This can lead to a Michael addition side product. A documented case showed that using methanolic HCl to deprotect an enone-containing substrate resulted in the formation of a β-methoxy ketone byproduct.[3]
-
Prevention: Switch to an aprotic solvent system, such as THF/H₂O or dichloromethane (DCM), to eliminate the nucleophilic solvent.
-
-
Formation of Stable Formyl Acetal Byproducts: When deprotecting a substrate with a nearby hydroxyl group (e.g., a 1,2- or 1,3-diol), the liberated formaldehyde can be trapped intramolecularly to form a stable cyclic formal acetal. This byproduct can be mistaken for an intermediate and is often difficult to hydrolyze under standard conditions.
-
Prevention & Remediation: One effective strategy is to modify the workup. After the initial deprotection with a Lewis acid (like catechol boron bromide), adding acetic acid can generate HBr in situ, which is strong enough to cleave the stubborn cyclic formal.
-
-
Reactions with Formaldehyde: The deprotection releases one equivalent of formaldehyde, a reactive electrophile.[1] If your substrate contains nucleophilic moieties (like amines), formaldehyde can react to form byproducts such as N-methylated compounds or complex cyclized products (e.g., hexahydro-1,3,5-triazines).[4]
-
Prevention:
-
Use a Formaldehyde Scavenger: Adding a scavenger like a thiol (e.g., n-PrSH) can trap formaldehyde as it is formed. The ZnBr₂/n-PrSH system is excellent for this reason.[5]
-
Dilution: Running the reaction at high dilution can disfavor bimolecular side reactions involving formaldehyde.
-
-
-
Unwanted Cleavage of Other Protecting Groups: This is a problem of chemoselectivity. Strong acids like HCl or TFA will readily cleave other acid-labile groups such as silyl ethers (TBS, TIPS), tert-butyl ethers (t-Bu), or trityl (Tr) ethers.[2]
-
Prevention: The solution is to switch to a milder, more chemoselective method. See the table in Q4 for a detailed comparison. Methods using bismuth triflate (Bi(OTf)₃) or TMSOTf/2,2'-bipyridyl have shown excellent selectivity for MOM deprotection while leaving groups like TBDMS, TBDPS, and even the highly acid-sensitive Trityl group intact.[2]
-
Chemoselectivity & Work-Up
Q3: I have multiple protecting groups in my molecule. How can I selectively remove a MOM ether?
A3: This is a common challenge in complex molecule synthesis. The key is to exploit the subtle differences in reactivity between protecting groups.
-
MOM vs. Silyl Ethers (TBS, TBDPS, TIPS): MOM ethers are generally more robust than silyl ethers under many acidic conditions. However, several modern methods achieve the reverse selectivity.
-
MOM vs. Benzyl (Bn) or p-Methoxybenzyl (PMB) Ethers: Benzyl ethers are typically removed by hydrogenolysis and are stable to most conditions used for MOM deprotection. PMB ethers are more acid-sensitive than Bn ethers but generally more stable than MOM ethers. It has been shown that HCl generated in situ from AcCl/MeOH can selectively cleave a MOM group in the presence of a PMB group.[1]
-
Aliphatic MOM vs. Aromatic MOM: Aromatic MOM ethers can exhibit different reactivity compared to their aliphatic counterparts. This difference can be exploited for selective deprotection.
-
Expert Protocol: Using TESOTf and 2,2'-bipyridyl in CH₃CN, it is possible to convert an aromatic MOM ether into a TES ether, while a subsequent aqueous workup cleaves a co-existing aliphatic MOM ether, leaving the newly formed aromatic TES ether intact.[7] This highlights a sophisticated strategy where reaction pathways diverge based on substrate type.[2][7]
-
Q4: I'm struggling with my work-up. My product seems to be degrading on the silica gel column, or I'm having trouble with the extraction.
A4: Work-up issues often stem from residual acid or instability of the product.
-
Product Degradation on Silica Gel: If you've used a strong acid, trace amounts can remain in your crude product even after aqueous workup. Silica gel itself is weakly acidic and can cause further deprotection or degradation of sensitive functional groups on the column.
-
Troubleshooting:
-
Thorough Quenching: Ensure a complete quench of the acid with a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Base-Washed Silica: Use silica gel that has been pre-treated with a base (e.g., slurry with 1-2% triethylamine in the eluent) to neutralize its acidity.
-
Alternative Purification: Consider other purification methods like crystallization, distillation, or chromatography on a different stationary phase (e.g., alumina).
-
-
-
Accidental Deprotection During Work-up: Some users report observing complete protection in the crude NMR, only to find the deprotected product after column chromatography.[8] This is almost certainly due to residual acid (e.g., from an NH₄Cl wash) reacting on the silica gel over time.[8]
-
Prevention: Always perform a final wash with a mild base like saturated NaHCO₃ before drying and concentrating your organic phase.
-
-
Safety Concern - Regeneration of MOMCl: A valid concern when using HCl for deprotection is the potential to regenerate the highly carcinogenic chloromethyl methyl ether (MOMCl) through the equilibrium reaction of formaldehyde, methanol, and HCl.[9]
-
Mitigation: While the equilibrium likely lies far from MOMCl in aqueous media, it is best practice to quench the reaction with a base (like NaHCO₃) to neutralize the acid and disrupt this possibility. This ensures that the byproducts remain as formaldehyde and methanol.[9]
-
Troubleshooting Guide: Method Selection
The choice of deprotection method is critical for success. The following table compares several common and advanced protocols, highlighting their strengths and compatibilities.
| Method / Reagents | Typical Conditions | Pros | Cons / Side Reactions | Compatible With | Incompatible With |
| HCl / H₂O | MeOH or THF/H₂O, RT to reflux | Inexpensive, powerful, simple | Low chemoselectivity, harsh, can cleave silyl ethers, t-butyl ethers, Boc groups. Risk of Michael addition with alcoholic solvents.[3] | Bn, Esters, Amides | Silyl ethers, Tr, Boc, t-Bu ethers, highly acid-sensitive groups |
| TFA | DCM, 0 °C to RT | Volatile acid, easy to remove | Harsh, low chemoselectivity, can cleave many other acid-labile groups | Bn, some esters | Silyl ethers, Tr, Boc, t-Bu ethers |
| pTSA (catalytic) | MeOH or solvent-free, RT | Milder than HCl/TFA, can be done solvent-free[6] | Can be slow, may require heat for hindered substrates | Bn, TBDPS, Esters | Highly sensitive groups (e.g., Trityl) |
| Bi(OTf)₃ (catalytic) | THF/H₂O (1:1), RT | Very mild, high yielding, highly chemoselective, environmentally friendly | May be slower for aliphatic MOM ethers | TBDMS, TBDPS, Bn, Allyl ethers[6] | Not extensively tested with very labile groups |
| ZnBr₂ / n-PrSH | CH₂Cl₂, 0 °C to RT | Very fast (5-10 min), high yielding, thiol scavenges formaldehyde, excellent for tertiary alcohols[5] | Thiol stench, requires inert atmosphere | TBDPS, Acetate | PMB (low yield) |
| TMSOTf / 2,2'-bipyridyl | CH₃CN, RT | Extremely mild, non-acidic conditions, high yields | Reagents are expensive, requires inert atmosphere | Trityl ether, esters, both aliphatic and aromatic MOM ethers[2] | - |
Experimental Protocols
Protocol 1: Chemoselective Deprotection using Bismuth Triflate (Bi(OTf)₃)
This method is ideal for substrates containing other acid-sensitive groups like silyl ethers.
-
Dissolve the MOM-protected substrate (1.0 mmol) in a 1:1 mixture of THF and water (10 mL).
-
Add bismuth triflate (Bi(OTf)₃, 0.01-0.02 mmol, 1-2 mol%) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC. Aromatic MOM ethers typically react within 30-40 minutes, while aliphatic ethers may be slower.
-
Upon completion, filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: Rapid Deprotection using TMSOTf and 2,2'-Bipyridyl
This protocol is suited for highly sensitive substrates where acidic conditions must be avoided entirely.
-
Dissolve the aromatic MOM ether (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol, 3.0 eq) in acetonitrile (CH₃CN, 5.0 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mmol, 2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir. The reaction is often complete in under 30 minutes. Monitor by TLC.
-
Upon consumption of the starting material, add water (H₂O, 2.0 mL) to quench the reaction and hydrolyze the intermediate TMS ether. Stir for an additional 15-30 minutes.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Mechanistic Insights & Troubleshooting Logic
Understanding the "why" is crucial for effective troubleshooting. The following diagrams illustrate the key deprotection mechanism and a logical workflow for diagnosing issues.
Core Deprotection Mechanism
Caption: General mechanism for acid-catalyzed MOM deprotection.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting MOM deprotection experiments.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]
-
Martini, F., et al. (2016). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
-
Chen, Y., et al. (2020). New Zampanolide Mimics: Design, Synthesis, and Antiproliferative Evaluation. ResearchGate. [Image from Publication]. Available at: [Link]
-
Request PDF. An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Available at: [Link]
-
Yanagihara, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]
-
Fujioka, H., et al. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications. Available at: [Link]
-
Wikipedia. Methoxymethyl ether. Available at: [Link]
-
ACS Publications. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]
-
Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF on ResearchGate. Available at: [Link]
-
Reddit. r/OrganicChemistry - MOM Deprotection. Available at: [Link]
-
Request PDF. A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Available at: [Link]
-
Reddit. r/Chempros - Stability of -OMOM protecting groups. Available at: [Link]
-
Wikipedia. Formaldehyde. Available at: [Link]
-
ElectronicsAndBooks. A modified procedure for the deprotection of methoxymethyl ether. Available at: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Formaldehyde | Medical Management Guidelines. Available at: [Link]
-
PMC PubMed Central. Formaldehyde surrogates in multicomponent reactions. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Palladium Catalysis for 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Coupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in your synthetic endeavors. The pyridine core is a privileged scaffold in medicinal chemistry, but its successful functionalization often requires careful optimization of reaction conditions.[1][2] This resource will equip you with the knowledge to navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide: Low to No Product Yield
One of the most common issues encountered in cross-coupling reactions is low or no conversion to the desired product.[3][4][5][6] A systematic approach to troubleshooting is essential for identifying the root cause and implementing an effective solution.
Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing. Where should I start my investigation?
A1: When a Suzuki-Miyaura reaction yields poor results, it is crucial to systematically evaluate the key components of the reaction: the catalyst system, reaction conditions, and reagent quality. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom can influence catalyst activity and stability.[7]
Potential Cause 1: Suboptimal Catalyst System
The choice of palladium precatalyst and ligand is paramount for a successful coupling. The ligand's electronic and steric properties directly impact the catalyst's reactivity and stability.[8][9] Sterically demanding, electron-rich phosphine ligands are often effective in promoting the coupling of challenging substrates.[8]
Recommended Actions:
-
Ligand Screening: If you are using a general-purpose ligand like triphenylphosphine and observing low yield, consider switching to a more specialized ligand. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) have shown great success with electron-deficient heteroaryl halides.[10]
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts, their activation to the active Pd(0) species can sometimes be inefficient.[6][7] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst that readily generates the active catalytic species.[11][12]
| Coupling Partner | Recommended Catalyst/Ligand System | Typical Base | Solvent | Temperature (°C) |
| Arylboronic Acid (Suzuki) | Pd(OAc)₂ / SPhos or Pd₂(dba)₃ / XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 |
| Amine (Buchwald-Hartwig) | Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Josiphos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-120 |
| Terminal Alkyne (Sonogashira) | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-65 |
Table 1: Recommended starting conditions for various coupling reactions with this compound.
Potential Cause 2: Inappropriate Reaction Conditions
The solvent, base, and temperature all play critical roles in the catalytic cycle. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[7] The choice of base is also crucial as it participates in the transmetalation step.[13]
Recommended Actions:
-
Base Selection: For Suzuki couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[7] If you are using a weaker base like Na₂CO₃ or K₂CO₃ with limited success, switching to a stronger, more soluble base can improve the reaction rate.[3]
-
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki reactions to facilitate the dissolution of both the organic and inorganic reagents.[3] Ensure your organic solvent is anhydrous and properly degassed to prevent catalyst deactivation and side reactions like protodeboronation.[7][14]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[3] If you suspect catalyst instability, try running the reaction at a lower temperature for a longer period.
Caption: Troubleshooting workflow for low product yield.
Potential Cause 3: Reagent Quality and Stoichiometry
The purity of your starting materials is critical. Boronic acids, in particular, can be prone to decomposition (protodeboronation), especially in the presence of moisture and base.[7][11][12]
Recommended Actions:
-
Reagent Purity Check: Verify the purity of your this compound and the coupling partner by NMR or LC-MS.
-
Boronic Acid Equivalents: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can often compensate for any degradation and drive the reaction to completion.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[7][14]
Frequently Asked Questions (FAQs)
Q2: I am performing a Buchwald-Hartwig amination and observing decomposition of my starting material. What could be the cause?
A2: The Buchwald-Hartwig amination typically employs strong bases like sodium tert-butoxide (NaOtBu).[15] While necessary for the catalytic cycle, these strong bases can sometimes promote side reactions or decomposition of sensitive substrates.
Troubleshooting Steps:
-
Weaker Base: Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[16] While the reaction may require a higher temperature or longer reaction time, it can minimize substrate degradation.
-
Ligand Choice: The choice of ligand is crucial in Buchwald-Hartwig aminations. Bidentate phosphine ligands like BINAP or Josiphos are often effective.[16][17] Experimenting with different ligands can significantly impact the reaction's success.
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can help mitigate decomposition.
Q3: My Sonogashira coupling is sluggish and gives a significant amount of alkyne homocoupling (Glaser coupling). How can I improve this?
A3: The Sonogashira reaction is sensitive to reaction conditions, and alkyne homocoupling is a common side reaction, particularly in the presence of oxygen.[18]
Troubleshooting Steps:
-
Strictly Anaerobic Conditions: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere to minimize oxygen, which promotes Glaser coupling.[18]
-
Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the use of a copper(I) co-catalyst (e.g., CuI) is often essential for efficient coupling, especially with less reactive aryl halides.[18][19][20]
-
Amine Base: The choice of amine base is important. A hindered base like diisopropylethylamine (DIPEA) can sometimes be more effective than triethylamine (Et₃N).[18]
-
Solvent: For challenging substrates, switching to a more polar aprotic solvent like DMF can improve solubility and reaction rates.[18]
Caption: Generalized catalytic cycle for Suzuki coupling.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different coupling partners.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and then evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[7]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Sigman, M. S., & Werner, E. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Wiedemann, S., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Ligand-Controlled Divergent Dehydrogenative Reactions of Carboxylic Acids via C–H Activation. Science. [Link]
-
Various Authors. (Year N/A). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Do, H.-Q., & Daugulis, O. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Chypre, C., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
-
Belnome, F., et al. (2021). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate. [Link]
-
Various Authors. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kantam, M. L., et al. (2013). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. ResearchGate. [Link]
-
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
Lecker, L., et al. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. [Link]
-
Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Nasrollahzadeh, M., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Lima, G. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]
-
O'Brien, C. J., et al. (2006). Pentafluorophenyl imidato palladium(II) complexes: Catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. ePrints Soton. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]
-
Various Authors. (2013). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
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- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Iodinated Pyridine Compounds
Welcome to the technical support center for the purification of iodinated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. Iodinated pyridines are crucial building blocks in medicinal chemistry and materials science, but their unique electronic properties and potential instability can make purification a non-trivial task.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common hurdles in your purification workflows.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of iodinated pyridine compounds, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Product Degradation on Silica Gel Column Chromatography
Symptom: You observe significant streaking on your TLC plate, the appearance of new, lower Rf spots after running a column, or you recover a low yield of a discolored product.
Causality: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, drastically reducing yield.
-
On-Column Decomposition: The acidic environment of the silica can catalyze the degradation of sensitive iodinated pyridines. This is particularly problematic for compounds with electron-donating groups that activate the ring.
-
Peak Tailing: Strong acid-base interactions lead to broad, tailing peaks, resulting in poor separation from impurities.[3]
Solutions & Optimization:
-
Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a base. A common method is to use a solvent system containing a small percentage of triethylamine (TEA) or ammonia.
-
Rationale: The TEA will preferentially bind to the acidic silanol sites, "masking" them from your basic pyridine compound and allowing for smoother elution.[3]
-
-
Switch to an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a more basic stationary phase and is often a better choice for purifying basic compounds like pyridines.[4] Basic alumina is particularly effective at preventing degradation.
-
Polymer-Based Columns: Reverse-phase or normal-phase polymer-based columns lack acidic silanol groups and can be an excellent, albeit more expensive, alternative.
-
-
Use a "Plug" Instead of a Full Column: If your compound is the major component and impurities are significantly different in polarity, a short "plug" of silica or alumina can be sufficient to remove baseline impurities without prolonged contact time.
Issue 2: Co-elution of Starting Material and Product
Symptom: Your TLC analysis shows that the iodinated product and the starting pyridine have very similar Rf values, making separation by column chromatography difficult.
Causality: The addition of an iodine atom may not significantly alter the overall polarity of the molecule, especially if the parent pyridine is already functionalized. This leads to poor resolution in many standard solvent systems.
Solutions & Optimization:
-
Optimize Your Solvent System:
-
Systematic TLC Analysis: Run a series of TLC plates with different solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically vary the ratio to find the optimal separation. An ideal Rf for the desired compound for column chromatography is typically between 0.25 and 0.35.[5]
-
Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent, like methanol or acetonitrile, can fine-tune the selectivity and improve separation.
-
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen to your advantage.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The pyridine-containing compounds will be protonated and move into the aqueous layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and extract your product back into an organic solvent. This can be effective if there is a pKa difference between your starting material and product.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
Issue 3: Deiodination During Purification or Storage
Symptom: You observe the reappearance of the starting material or other deiodinated byproducts in your "pure" fractions over time, or your final product shows a loss of iodine upon characterization (e.g., by mass spectrometry or NMR).
Causality: The carbon-iodine bond can be labile under certain conditions.
-
Acid Sensitivity: Strong acids can promote protonolysis, leading to deiodination.[4]
-
Light Sensitivity: Some iodinated aromatic compounds are sensitive to light and can undergo homolytic cleavage of the C-I bond.
-
Reductive Environments: The presence of certain metals or reducing agents can lead to reductive dehalogenation.[4]
Solutions & Optimization:
-
Avoid Harsh Acidity: If using acid-base extraction, use dilute acids and minimize contact time. When performing chromatography, avoid highly acidic solvent systems.
-
Protect from Light: Work in a fume hood with the sash down to minimize light exposure. Store your purified compound in an amber vial or a vial wrapped in aluminum foil.
-
Inert Atmosphere: If your compound is particularly sensitive, consider performing purification and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive decomposition pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of iodinated pyridines?
A1: There is no single "best" system, as it is highly dependent on the specific structure of your compound. However, a good starting point is a mixture of hexanes and ethyl acetate. This system offers a wide polarity range and both solvents are easily removed under vacuum. For more polar compounds, dichloromethane/methanol can be effective. Always perform a TLC analysis first to determine the optimal solvent ratio.
Q2: How can I visualize iodinated pyridine compounds on a TLC plate?
A2: Most iodinated pyridine compounds are UV active due to the aromatic ring, so they can be visualized under a UV lamp (typically at 254 nm).[6] For compounds that are not UV active or for a secondary visualization method, an iodine chamber is often effective.[6] The iodine vapor will stain the compounds, making them visible as brown spots.[6]
Q3: My iodinated pyridine is a low-melting solid or an oil. How can I purify it if recrystallization is not an option?
A3: Column chromatography is the most common method for purifying oils or low-melting solids.[7] If you are facing issues with silica gel, consider using basic or neutral alumina. Short-path distillation under high vacuum can also be an option for thermally stable, non-volatile oils.
Q4: I see a persistent impurity that I can't remove by chromatography or extraction. What could it be?
A4: A common and often difficult-to-remove impurity is the corresponding N-oxide of your pyridine. This can form if the reaction was exposed to oxidizing conditions. N-oxides are often very polar and can streak on silica. Another possibility is a di-iodinated or regioisomeric product, which may have very similar polarity to your desired compound.[8][9] In such cases, careful optimization of the TLC solvent system to achieve baseline separation is crucial before attempting column chromatography.
Q5: Can I use a protecting group on the pyridine nitrogen to make purification easier?
A5: Yes, protecting the pyridine nitrogen can be a very effective strategy.[10][11] Common protecting groups include N-oxides or complexation with borane.[10] This can prevent the basic nitrogen from interacting with silica gel. However, this adds extra steps to your synthesis (protection and deprotection), so it is a trade-off between convenience in purification and overall step economy.
Part 3: Experimental Protocols & Data
Detailed Protocol: Deactivating Silica Gel for Column Chromatography
This protocol describes the "slurry packing" method for a column, incorporating a deactivating agent.
-
Select Solvent System: Based on TLC analysis, choose a solvent system that gives your product an Rf of ~0.2-0.3. For this example, we'll use 80:20 Hexanes:Ethyl Acetate with 0.5% Triethylamine (TEA).
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen solvent system (including the TEA) and stir to create a uniform slurry.
-
Pack the Column: Secure your column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pour the silica slurry into the column.
-
Pressurize: Use gentle air pressure to push the solvent through the column, packing the silica bed. It is crucial to avoid air bubbles and cracks in the packing.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elute: Add your eluent to the column and begin collecting fractions. Monitor the elution by TLC.
Data Summary: Common Purification Strategies
| Purification Method | Best For | Common Issues | Troubleshooting Tips |
| Silica Gel Chromatography | General purpose, good for neutral to moderately basic compounds. | Peak tailing, on-column degradation, irreversible adsorption. | Add TEA or NH3 to eluent, use alumina, minimize contact time. |
| Alumina Chromatography | Basic compounds, acid-sensitive compounds. | Can be less effective for very polar compounds. | Use neutral or basic alumina depending on compound stability. |
| Recrystallization | Crystalline solids with moderate to high purity. | Oiling out, co-crystallization of impurities, low recovery. | Screen multiple solvents, use a solvent/anti-solvent system. |
| Acid-Base Extraction | Compounds with a basic handle and impurities that are neutral or acidic. | Emulsion formation, product precipitation, deiodination. | Use dilute acid, break emulsions with brine, protect from light. |
| Distillation | Thermally stable liquids with different boiling points. | Thermal decomposition, co-distillation (azeotropes). | Use vacuum distillation to lower boiling points, use a fractionating column. |
Visualization: Purification Workflow Decision Tree
This diagram outlines a logical workflow for selecting an appropriate purification strategy for an iodinated pyridine compound.
Caption: Decision tree for selecting a purification strategy.
References
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014). PubMed. Retrieved from [Link]
-
Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. Retrieved from [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). ResearchGate. Retrieved from [Link]
-
An Application of Borane As a Protecting Group for Pyridine. (2008). ACS Publications. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). ResearchGate. Retrieved from [Link]
-
Chromatography: How to Run a Small Scale Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
an evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (n.d.). IIP Series. Retrieved from [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempanda.com [chempanda.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Catalyst Poisoning by Pyridine Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalytic reactions involving pyridine-based substrates. Catalyst poisoning by nitrogen-containing heterocycles is a significant challenge, leading to decreased reaction efficiency, altered selectivity, and potential project delays. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to diagnose, mitigate, and resolve issues related to catalyst poisoning by pyridines.
Introduction: The Pyridine Problem
Pyridine and its derivatives are ubiquitous in pharmaceutical and agrochemical synthesis. However, the lone pair of electrons on the pyridine nitrogen atom makes it a potent Lewis base. This characteristic allows it to strongly coordinate to and deactivate transition metal catalysts, particularly those based on palladium, platinum, rhodium, and nickel.[1][2][3] This binding to the catalyst's active sites blocks access for the intended reactants, leading to a slowdown or complete halt of the reaction.[4] Understanding the mechanism and symptoms of this poisoning is the first step toward effective management.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding catalyst poisoning by pyridine substrates.
Q1: How do I know if my catalyst is being poisoned by a pyridine substrate?
A1: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: The most immediate symptom is a significant slowdown in the reaction's progress compared to non-pyridine substrates.[5]
-
Incomplete Conversion: The reaction may stall before the starting material is fully consumed, even with extended reaction times or increased catalyst loading.[5]
-
Changes in Selectivity: You may observe the formation of unexpected byproducts or a shift in the ratio of desired products. This occurs because the poison can selectively block certain types of active sites, altering the reaction pathway.[2]
-
Need for Harsher Conditions: To achieve a desired conversion, you might find it necessary to increase temperature, pressure, or catalyst loading beyond what is typical for the reaction class.[5]
Q2: Which catalysts are most susceptible to poisoning by pyridines?
A2: Precious metal catalysts are particularly vulnerable. The general order of sensitivity to nitrogen-containing poisons has been observed as Pd > Ru >> Rh.[6][7]
-
Palladium (e.g., Pd/C, Pd(OAc)₂, Pd₂(dba)₃): Highly susceptible in cross-coupling (e.g., Suzuki, Heck) and hydrogenation reactions.[1][5][8]
-
Rhodium (e.g., Wilkinson's catalyst): While generally more robust than palladium, rhodium catalysts can still be inhibited or poisoned by pyridine, which can displace essential phosphine ligands.[9]
-
Platinum (e.g., PtO₂, Pt/C): Commonly used in hydrogenation and also prone to deactivation by nitrogen heterocycles.
-
Nickel (e.g., Raney Ni): Can be poisoned, especially by product amines (like piperidine) formed during pyridine hydrogenation.[4]
Q3: Can the product of my reaction also poison the catalyst?
A3: Yes, this is a critical issue known as product inhibition. For example, in the hydrogenation of a pyridine to a piperidine, the resulting piperidine product is a more potent poison than the starting pyridine due to its stronger basicity and more flexible coordination.[10] This can lead to a reaction that starts well but slows down and stops as the product concentration increases.[7]
Q4: Are all pyridine derivatives equally poisonous?
A4: No, the steric and electronic properties of the pyridine ring influence its poisoning potential. Steric hindrance around the nitrogen atom can reduce its ability to coordinate to the catalyst. For example, a pyridine substituted at the 2- and 6-positions may be a less effective poison than an unhindered pyridine. Conversely, electron-donating groups on the ring can increase the basicity of the nitrogen, making it a stronger poison.
Q5: What is the underlying mechanism of pyridine poisoning?
A5: The mechanism is based on strong chemisorption. The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring coordinates strongly to the electron-deficient metal center of the catalyst.[2] This forms a stable complex that occupies the active site, preventing the substrate from binding and undergoing the catalytic cycle.[1]
Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific problems encountered during your experiments.
Issue 1: Reaction is Sluggish or Has Stalled
Your reaction, which is known to work with other substrates, is either extremely slow or has stopped completely before reaching full conversion.
Diagnostic Workflow
Caption: Diagnostic workflow for a stalled or slow reaction.
Troubleshooting Steps & Solutions
-
Confirm Reagent Purity: Use techniques like GC-MS to ensure that starting materials and solvents are free from other, more potent nitrogen-containing impurities.[11]
-
Run a Control: Execute the reaction with a non-nitrogenous analog of your substrate. If this reaction proceeds normally, it strongly implicates the pyridine moiety as the poison.
-
Implement Mitigation Strategies (see Protocols below):
-
Strategy A: Protect the Nitrogen: Convert the pyridine to its N-oxide derivative before the reaction. The N-O bond does not coordinate to the catalyst, and the protecting group can be removed post-reaction.[12][13]
-
Strategy B: Use a More Robust Catalyst: If using Palladium, consider switching to a Rhodium-based catalyst, which may show greater tolerance.[6][7]
-
Strategy C: Modify Reaction Conditions: Add a stoichiometric amount of a weak acid (e.g., acetic acid) to protonate the pyridine, reducing its ability to bind to the metal.[10] Be cautious, as this can affect other aspects of the reaction.
-
Issue 2: Unexpected Byproducts or Change in Selectivity
The reaction is yielding a different product distribution than anticipated based on literature for similar, non-pyridine substrates.
Causality
Catalyst poisoning is not always an "on/off" phenomenon. The pyridine substrate can selectively poison certain types of active sites on the catalyst surface. For instance, sites responsible for one step of a multi-step reaction pathway might be blocked, while others remain active, redirecting the reaction towards a different outcome.
Troubleshooting Steps & Solutions
-
Analyze Byproducts: Isolate and characterize the unexpected products. Understanding their structure can provide clues about which reaction pathway is being favored or inhibited.
-
Literature Review: Search for precedents. Have other researchers reported similar selectivity changes with N-heterocyclic substrates for your specific reaction type?
-
Vary Catalyst & Ligands: A change in the ligand environment around the metal center can alter its susceptibility to poisoning and influence selectivity. Experiment with different phosphine ligands (e.g., bulky vs. electron-rich) or consider ligand-free conditions if appropriate for your reaction.
-
Controlled Poisoning Study: If feasible, perform a series of experiments where you intentionally add a small, known amount of a simple pyridine to a standard reaction (that doesn't otherwise involve one). Observing how selectivity changes as a function of poison concentration can provide powerful mechanistic insights.[2]
Experimental Protocols
Protocol 1: Mitigation via Pyridine N-Oxide Formation
This protocol is useful for cross-coupling reactions where the pyridine nitrogen is not essential for the desired transformation.
-
N-Oxide Formation:
-
Dissolve the pyridine-containing substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, monitoring the internal temperature.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work up the reaction by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer, filter, and concentrate in vacuo.
-
The crude N-oxide can often be used directly in the next step after purification by column chromatography or recrystallization if necessary.
-
-
Catalytic Reaction:
-
Use the purified pyridine N-oxide substrate in your standard catalytic reaction protocol.
-
-
Deoxygenation (if required):
-
After the catalytic reaction and purification of the product, the N-oxide can be reduced back to the pyridine if needed, for example, using PCl₃ or PPh₃.
-
Protocol 2: Regeneration of Poisoned Palladium on Carbon (Pd/C)
This protocol is adapted from a patented method for regenerating Pd/C catalysts poisoned during reactions with chloropyridines.[14] It is intended for irreversible poisoning where simple washing is insufficient.
-
Initial Wash:
-
Carefully filter the deactivated Pd/C catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with deionized water (3 x catalyst volume). Use centrifugation to separate the catalyst after each wash.
-
Next, wash the catalyst with methanol (3 x catalyst volume), again using centrifugation to separate. This removes adsorbed organic species.
-
-
Reductive Treatment:
-
Prepare a solution of a suitable reducing agent (e.g., sodium borohydride or hydrazine) in an appropriate solvent. Caution: Handle reducing agents with care according to safety guidelines.
-
Suspend the washed catalyst in the reducing agent solution and stir for a defined period (e.g., 1-2 hours) at room temperature. This step aims to reduce any oxidized palladium species and displace strongly bound poisons.
-
-
Final Wash and Dry:
-
Filter the catalyst and wash again with methanol (2x) to remove residual reducing agent and byproducts.
-
Wash with deionized water (2x).
-
After the final wash, perform a final centrifugal dewatering step.
-
Dry the catalyst carefully under vacuum.
-
-
Activity Test:
-
Test the regenerated catalyst in a small-scale control reaction to quantify its recovered activity. Activity recovery of over 90% has been reported with similar methods.[14]
-
Data Summary: Catalyst Regeneration Efficiency
| Regeneration Method | Poison Source | Activity Recovered | Reference |
| Water/Methanol Wash + Reduction | 2-Chloropyridine | 90-95% | [14] |
| Chloroform Extraction | HBIW Hydrogenation | ~50% (of fresh catalyst) | [Maksimowski et al., as cited in[15]]([Link]) |
| Air Oxidation | Sulfur-containing compounds | Good | [16] |
Protocol 3: Diagnosing Poisoning via Temperature-Programmed Desorption (TPD)
This is an advanced characterization technique to confirm and quantify the strength of pyridine adsorption on a catalyst surface.
-
Sample Preparation: A small amount of the spent (poisoned) catalyst is placed in a quartz tube reactor.
-
Adsorption (Control): A fresh catalyst sample is saturated with a pulse of pyridine vapor at a controlled temperature (e.g., 100 °C) to ensure chemisorption.[17]
-
Purging: The sample (either spent or control) is purged with an inert gas (e.g., Helium) at the adsorption temperature to remove any weakly, physisorbed molecules.[17]
-
Temperature Ramp: The temperature of the sample is increased at a constant rate (e.g., 10 °C/min).
-
Detection: A mass spectrometer connected to the reactor outlet detects the molecules that desorb from the catalyst surface as the temperature increases.
-
Analysis: The resulting TPD profile shows a peak at a specific temperature, which corresponds to the desorption of pyridine. A higher desorption temperature indicates a stronger bond between the pyridine and the catalyst, confirming its role as a potent poison.
Visualizing the Poisoning and Mitigation Workflow
Caption: Workflow for managing pyridine-induced catalyst poisoning.
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. Available at: [Link]
-
Catalyst poisoning. Wikipedia. Available at: [Link]
-
Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]
-
Catalysis by rhodium complexes bearing pyridine ligands: Mechanistic aspects | Request PDF. ResearchGate. Available at: [Link]
-
Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Catalysts. Organometallics - ACS Publications. Available at: [Link]
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Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
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The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]
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Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]
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ANALYTICAL METHODS. ATSDR. Available at: [Link]
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Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available at: [Link]
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]
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Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. ResearchGate. Available at: [Link]
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Catalyst deactivation mechanisms and how to prevent them. Hiden Analytical. Available at: [Link]
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A General Solution for the 2-Pyridyl Problem. PMC - NIH. Available at: [Link]
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Pyridine Chemisorption analysis service for characterisation of acid sites. Stoli Chem. Available at: [Link]
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Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]
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Catalyst Poisoning Solutions. Gulf Bio Analytical. Available at: [Link]
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Catalyst Poisoning Testing. Intertek. Available at: [Link]
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Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. Available at: [Link]
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Catalyst poison | Toxicity, Inhibition, Effects. Britannica. Available at: [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
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Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. Available at: [Link]
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Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts | Request PDF. ResearchGate. Available at: [Link]
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Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]
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Recovery of palladium from solution by defective Carbon nitride and Regenerating as a hydrogenation catalysis | Request PDF. ResearchGate. Available at: [Link]
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Technical Support Center: Challenges in the Regioselective Functionalization of Pyridines
Welcome to the Technical Support Center for the regioselective functionalization of pyridines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the pyridine ring. Due to its unique electronic properties, achieving site-selectivity on the pyridine scaffold is a persistent challenge.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation, grounded in established chemical principles and field-proven insights.
Understanding the Core Challenge: The Electronic Nature of Pyridine
The primary obstacle in the regioselective functionalization of pyridines stems from its inherent electronic structure. As an electron-deficient aromatic heterocycle, the nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophilic aromatic substitution compared to benzene.[4][5] This electron deficiency, however, makes the ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][6] The nitrogen atom's basic lone pair also readily coordinates to Lewis acids, which can deactivate catalysts and further complicate reactions.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (EAS) reaction on pyridine giving low yields and poor regioselectivity?
A1: Pyridine is inherently deactivated towards EAS reactions due to the electron-withdrawing nature of the nitrogen atom.[4][5] Friedel-Crafts alkylations and acylations often fail because the Lewis acid catalyst coordinates with the nitrogen lone pair, further deactivating the ring.[4] When EAS does occur, it typically favors the C3 position, as the intermediates for C2 and C4 attack are significantly destabilized by placing a positive charge on the adjacent nitrogen.[4][8] However, forcing conditions are often required, leading to low yields and potential side reactions.[8]
-
Troubleshooting Tip: Consider using a pyridine N-oxide derivative. The N-oxide functionality activates the ring towards electrophilic attack, primarily directing substitution to the C2 and C4 positions. The oxygen atom can be subsequently removed by deoxygenation.[4]
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on a halopyridine, but the reaction is sluggish. What can I do?
A2: While pyridines are more amenable to SNAr than benzene, the reaction rate depends on the position of the leaving group and the nature of the nucleophile. Leaving groups at the C2 and C4 positions are generally more reactive due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate. If your reaction is slow, consider the following:
-
Increase Temperature: Higher temperatures can often overcome activation energy barriers.
-
Use a Stronger Nucleophile: A more potent nucleophile will increase the reaction rate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile.
Q3: My transition-metal-catalyzed cross-coupling reaction is failing. What are the likely causes?
A3: The nitrogen lone pair in pyridine is a notorious inhibitor of many transition metal catalysts, particularly palladium.[9] This coordination can lead to the formation of inactive catalyst species and hinder the catalytic cycle.[9]
-
Troubleshooting Workflow:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can help shield the metal center from the pyridine nitrogen.[9]
-
Catalyst Precursor: Use a pre-catalyst that is less susceptible to pyridine inhibition.
-
Protecting Groups: Temporarily protecting the pyridine nitrogen with a group like a borane can prevent catalyst coordination.[10][11]
-
Slow Addition: Slowly adding the pyridine substrate to the reaction mixture can help maintain a low concentration and minimize catalyst inhibition.
-
Troubleshooting Guides: Common Experimental Problems
Problem 1: Poor Regioselectivity in Minisci Radical Alkylation
Scenario: Your Minisci reaction on an unsubstituted or C2-substituted pyridine is yielding a mixture of C2 and C4-alkylated products, with low selectivity for the desired isomer.[12]
Underlying Cause: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine ring, often shows poor regioselectivity between the C2 and C4 positions due to their similar reactivity.[13][14]
Solutions & Protocol:
-
Employ a Removable Blocking Group: To achieve high C4 selectivity, a sterically demanding blocking group can be installed on the pyridine nitrogen to hinder attack at the C2 and C6 positions.[12][15] A maleate-derived blocking group has proven highly effective for this purpose.[15][16]
Workflow for C4-Selective Minisci Alkylation: [15]
-
Installation of the Blocking Group: React the pyridine with a maleate-derived reagent to form a pyridinium salt. This sterically shields the C2 and C6 positions.[12]
-
Minisci Reaction: Perform the radical alkylation under standard Minisci conditions. The radical will now preferentially attack the accessible C4 position.
-
Removal of the Blocking Group: The blocking group can be easily removed to yield the C4-alkylated pyridine.
Caption: Workflow for achieving C4 regioselectivity in Minisci reactions.
-
-
Solvent and Additive Screening: In some cases, regioselectivity can be influenced by the reaction solvent and the presence of certain additives. A systematic screening of these parameters may improve the desired isomer ratio.
Problem 2: Difficulty in Achieving C3 (meta) Functionalization
Scenario: You are trying to introduce a substituent at the C3 position of pyridine, but common methods are proving ineffective.
Underlying Cause: The C3 position is the least reactive site for both nucleophilic and radical attack and is only moderately favored in electrophilic substitutions, which are themselves difficult.[1][4] Directing a functional group to this position requires overcoming the inherent electronic biases of the pyridine ring.[17]
Solutions & Strategies:
-
Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing positions adjacent to a directing metalation group (DMG). By placing a suitable DMG at C2 or C4, you can direct deprotonation and subsequent electrophilic quench to the C3 position.[18][19][20]
-
Common DMGs for Pyridine: Carboxamides, carbamates, and ethers are effective DMGs.[20][21]
-
Bases: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are typically used to avoid nucleophilic addition to the pyridine ring.[20]
Caption: General workflow for C3-functionalization via DoM.
-
-
Dearomatization-Rearomatization Strategies: Recent advances have utilized temporary dearomatization of the pyridine ring to alter its electronic properties and enable regioselective functionalization at the C3 position.[1][17] These methods often involve converting the pyridine into a more electron-rich intermediate, which then reacts with an electrophile at the desired position before rearomatization.[17]
Problem 3: Low Yields and Side Reactions in Lithiation Attempts
Scenario: Attempting to deprotonate a pyridine ring with an organolithium reagent (e.g., n-BuLi) results in a dark, complex mixture with low yield of the desired product.
Underlying Cause: Organolithium reagents like n-BuLi are not only strong bases but also potent nucleophiles. They can readily add to the C2 position of the pyridine ring (a Chichibabin-type reaction), leading to dihydropyridine intermediates and subsequent side products, rather than the intended deprotonation.[19][21][22]
Solutions:
-
Use a Non-Nucleophilic Base: As mentioned for DoM, switch to a sterically hindered amide base like LDA or LiTMP.[20][21] Their bulkiness disfavors nucleophilic addition, promoting deprotonation instead.
-
Temperature Control: Perform the reaction at low temperatures (typically -78 °C) to minimize side reactions and control the reactivity of the organolithium reagent.
-
Solvent Effects: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Ethereal solvents like THF are commonly used.[19]
Problem 4: Steric Hindrance Affecting Reactivity
Scenario: A reaction that works well on an unsubstituted pyridine fails or gives low yields when a bulky substituent is present, particularly at the C2 or C6 positions.
Underlying Cause: Steric hindrance from substituents can block access to adjacent reaction sites.[23][24] This can be both a challenge and a tool. While it can prevent a desired reaction, it can also be exploited to direct functionalization to a less hindered position, as seen in the C4-selective Minisci reaction with a blocking group.[12]
Solutions:
-
Reagent Size: If possible, choose a smaller, less sterically demanding reagent.
-
Catalyst/Ligand Modification: In catalyzed reactions, modifying the ligand can sometimes create a more accessible catalytic pocket.
-
Alternative Strategy: If direct functionalization is impeded, a multi-step sequence involving a different regioselective strategy might be necessary. For example, functionalizing a less substituted precursor before introducing the sterically demanding group.
Data Summary: Regioselectivity of Common Pyridine Functionalization Reactions
| Reaction Type | Inherent Regioselectivity (Unsubstituted Pyridine) | Key Control Elements | Common Issues |
| Electrophilic Aromatic Substitution | C3 (meta)[4][8] | Activating groups (e.g., N-oxide for C2/C4) | Low reactivity, harsh conditions[2][8] |
| Nucleophilic Aromatic Substitution | C2, C4 (ortho, para) | Position of leaving group, nucleophile strength | Sluggish reactions if leaving group is at C3 |
| Minisci Radical Addition | C2, C4 (ortho, para)[13] | Steric blocking groups for C4 selectivity[12][15] | Poor C2 vs. C4 selectivity[13][14] |
| Directed ortho-Metalation (DoM) | Position ortho to DMG | Choice and position of the DMG | Nucleophilic addition by base, DMG removal |
| Lithiation (with R-Li) | C2 (via nucleophilic addition)[19] | Use of non-nucleophilic bases (LDA, LiTMP) | Competing nucleophilic addition[22] |
References
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Retrieved January 7, 2026, from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. (2018). ACS Publications. Retrieved January 7, 2026, from [Link]
-
The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (2018). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Minisci reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
-
Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. (n.d.). University of Liverpool. Retrieved January 7, 2026, from [Link]
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Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]
-
EAS Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved January 7, 2026, from [Link]
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C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Pyridine CH functionalization. (2016). Slideshare. Retrieved January 7, 2026, from [Link]
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c-h-functionalization-of-pyridines. (2023). Bohrium. Retrieved January 7, 2026, from [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2018). NIH. Retrieved January 7, 2026, from [Link]
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Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved January 7, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). University of Connecticut. Retrieved January 7, 2026, from [Link]
-
Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. (2012). ACS Publications. Retrieved January 7, 2026, from [Link]
-
The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (2018). Bentham Science. Retrieved January 7, 2026, from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). NIH. Retrieved January 7, 2026, from [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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ortho metalation. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 7, 2026, from [Link]
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Electrophilic substitution on pyridine. (n.d.). Química Organica.org. Retrieved January 7, 2026, from [Link]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Saari, V., Eerola, A., Ora, M., Gimenez Molina, A., Horvath, A., Sanghvi, Y. S., & Virta, P. (2025). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 27(30), 8251–8256. [Link]
-
An Application of Borane As a Protecting Group for Pyridine. (2008). ACS Publications. Retrieved January 7, 2026, from [Link]
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Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (1951). ACS Publications. Retrieved January 7, 2026, from [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
EAS Reactions with Pyridine. (2020). YouTube. Retrieved January 7, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2018). NIH. Retrieved January 7, 2026, from [Link]
-
Puzzling Pyridine Problem Probed. (2010). ChemistryViews. Retrieved January 7, 2026, from [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). J-STAGE. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Suzuki-Miyaura Reactions of Pyridine Substrates
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the unique challenges of working with pyridine-containing substrates. This guide is structured as a series of troubleshooting questions and FAQs, designed to address specific issues and explain the underlying chemical principles behind our recommended solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses the most frequent problems encountered during the Suzuki coupling of pyridine halides and boronic acids.
Question 1: My reaction shows low to no conversion. What are the primary causes and how do I fix it?
Answer: Failure to achieve conversion in Suzuki reactions with pyridines is a common but solvable issue. The root cause often traces back to the inherent nature of the pyridine ring itself: the nitrogen's lone pair of electrons.
Core Problem: Catalyst Inhibition The Lewis basic nitrogen atom on the pyridine substrate can coordinate directly to the palladium catalyst.[1][2][3][4] This coordination occupies a site on the metal center that is essential for the catalytic cycle, effectively poisoning or deactivating the catalyst.[3][5] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.
Troubleshooting Workflow:
// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="1. Evaluate Catalyst System\n(Ligand & Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Verify Reagent Quality\n(Boronic Acid, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="3. Assess Reaction Conditions\n(Atmosphere, Temp, Stirring)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_byproducts [label="4. Analyze Crude Mixture\n(Identify Side Products)", fillcolor="#FBBC05", fontcolor="#202124"]; solution_ligand [label="Solution: Switch to Bulky, \nElectron-Rich Ligand\n(e.g., SPhos, XPhos, RuPhos)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_reagents [label="Solution: Use Anhydrous Reagents.\nSwitch to Boronate Ester.\nUse Fresh, Finely Ground Base.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Solution: Rigorously Degas.\nIncrease Temperature.\nEnsure Vigorous Stirring.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_byproducts [label="Solution: Address Specific Side Reaction\n(See Q2 on Protodeboronation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> solution_ligand [label=" Is ligand appropriate for\nheteroaryl coupling? "]; start -> check_reagents; check_reagents -> solution_reagents [label=" Is protodeboronation or\nhomocoupling observed? "]; start -> check_conditions; check_conditions -> solution_conditions [label=" Was O₂ excluded?\nIs mixture biphasic? "]; start -> analyze_byproducts; analyze_byproducts -> solution_byproducts [label=" What is the major\nnon-starting material peak? "]; } केंद Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
-
Switch to a More Effective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You need bulky, electron-rich phosphine ligands that serve two purposes:
-
They create a sterically hindered environment around the palladium, physically blocking the pyridine nitrogen from coordinating.[4]
-
Their electron-donating nature increases the electron density on the palladium, which accelerates the rate-determining oxidative addition step.[4] Recommendation: Use Buchwald-type biarylphosphine ligands. SPhos, XPhos, and RuPhos are excellent starting points for pyridine substrates.[4][6][7]
-
-
Ensure Reagent Quality and Anhydrous Conditions:
-
Boronic Acid Stability: Pyridine boronic acids, especially 2-pyridyl derivatives, are notoriously prone to decomposition via protodeboronation.[8][9] Consider using a more stable boronate ester, such as a pinacol or MIDA ester, which are less susceptible to hydrolysis.[3][4]
-
Base Quality: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered, especially if running the reaction in a non-aqueous solvent.[2][10] Clumps of base have poor surface area and are less effective.
-
-
Maintain a Strict Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Oxygen can lead to catalyst decomposition and promote the homocoupling of your boronic acid, consuming your starting material.[2][10]
-
Procedure: Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[2] Assemble your reaction under a positive pressure of inert gas.
-
Question 2: I'm observing significant side products, mainly the deborylated pyridine and homocoupled boronic acid. How can I prevent this?
Answer: These are the two most common side reactions in Suzuki couplings of pyridines. Understanding their mechanisms is key to preventing them.
-
Protodeboronation: This is the cleavage of the C–B bond by a proton source (typically water), replacing the boronic acid group with a hydrogen atom.[11] This side reaction depletes the boronic acid from the catalytic cycle.[2] Heteroaryl boronic acids are particularly susceptible to this process.[3]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (e.g., 4,4'-bipyridine). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating the side reaction.[1][2]
Mitigation Strategies:
| Side Reaction | Primary Cause | Recommended Solution |
| Protodeboronation | Presence of water; unstable boronic acid. | 1. Use a Boronate Ester: Switch from the boronic acid to its corresponding pinacol or MIDA boronate ester. These are significantly more stable towards hydrolysis.[3][4][12] 2. Ensure Anhydrous Conditions: Use dry solvents and anhydrous bases.[2][10] 3. Choose a Milder Base: In some cases, a very strong base in aqueous media can accelerate protodeboronation. Consider screening weaker bases like K₂CO₃ or KF.[10] |
| Homocoupling | Presence of oxygen. | 1. Strict Oxygen Exclusion: This is the most critical factor. Rigorously degas all solvents and maintain a robust inert atmosphere (N₂ or Ar) throughout the entire process.[2][10] 2. Control Reagent Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes disfavor homocoupling. |
Frequently Asked Questions (FAQs)
This section covers broader concepts and procedural choices critical for success.
Question 3: How do I choose the right catalyst system (ligand and palladium source) for my specific pyridine substrate?
Answer: The choice is dictated by the electronic nature and steric hindrance of your coupling partners. For challenging pyridine substrates, a highly active catalyst system is non-negotiable.
-
Palladium Source: Standard Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are common, as is the Pd(0) source Pd₂(dba)₃.[1] These are generally effective when paired with a good ligand. For very difficult couplings, pre-formed palladium precatalysts that incorporate the ligand (e.g., SPhos-Pd-G3) can offer higher activity and stability.[10]
-
Ligand Selection: This is the most critical parameter. The goal is to facilitate the key steps of the catalytic cycle while preventing catalyst inhibition.
// Nodes OA [label="1. Oxidative Addition\n(Ar-X + Pd(0) -> Ar-Pd(II)-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; TM [label="2. Transmetalation\n(Ar'-B(OR)₂ + Base -> Ar'-Pd(II)-Ar)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; RE [label="3. Reductive Elimination\n(Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0))", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Pd0 [label="Pd(0)L₂\n(Active Catalyst)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA [label="Aryl Halide (Py-X)"]; OA -> TM [label="Boronic Acid/Ester\nPy'-B(OR)₂"]; TM -> RE; RE -> Pd0 [label="Product (Py-Py') formed"];
// Cycle Inhibition Inhibition [label="Pyridine Substrate\nor Product\n(Lewis Base)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition -> Pd0 [label=" Catalyst\nInhibition ", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } केंद Caption: The Suzuki-Miyaura catalytic cycle and pyridine inhibition.
Ligand Selection Guide for Pyridine Substrates:
| Ligand | Structure Type | Key Features & When to Use |
| SPhos | Biaryl Monophosphine | Highly versatile and effective for a wide range of heteroaryl couplings, including pyridines. A great first choice for screening.[6][7] |
| XPhos | Biaryl Monophosphine | Extremely bulky. Excellent for coupling sterically hindered substrates or less reactive aryl chlorides.[6][7] |
| RuPhos | Biaryl Monophosphine | Often shows excellent performance with electron-deficient or nitrogen-rich heterocycles.[13] |
| dppf | Ferrocenyl Diphosphine | A more traditional ligand. Can work for simpler pyridine couplings but may fail with more challenging substrates where modern monophosphine ligands excel.[8] |
Question 4: The reaction is complete, but the workup is problematic. How do I effectively isolate my pyridine-containing product?
Answer: Workup and purification of basic pyridine products can be challenging. Standard silica gel chromatography can be difficult due to the product streaking or irreversibly binding to the acidic silica. The key is a well-designed liquid-liquid extraction procedure before chromatography.
Core Strategy: Manipulate Solubility with pH The basic pyridine nitrogen can be protonated by an acid to form a water-soluble pyridinium salt. This allows for separation from non-basic organic impurities.
// Nodes start [label="Crude Reaction Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; dilute [label="Dilute with Organic Solvent\n(e.g., EtOAc, DCM)"]; acid_stable [label="Is Product\nAcid-Stable?", shape=diamond, fillcolor="#F1F3F4"]; acid_wash [label="Wash with Dilute Acid\n(e.g., 1M HCl, 5% Citric Acid)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize Organic Layer\n(Wash with aq. NaHCO₃)"]; brine [label="Wash with Brine"]; dry [label="Dry (Na₂SO₄), Filter, Concentrate"]; purify [label="Purify via Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; cu_wash [label="Wash with aq. CuSO₄", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dilute; dilute -> acid_stable; acid_stable -> acid_wash [label=" Yes "]; acid_stable -> cu_wash [label=" No / Unsure "]; acid_wash -> neutralize; cu_wash -> brine; neutralize -> brine; brine -> dry; dry -> purify; } केंद Caption: Decision tree for aqueous workup of pyridine products.
Detailed Workup Protocols:
Protocol 1: General Anhydrous Suzuki Coupling Setup
-
Glassware Preparation: Flame-dry or oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Add Solids: To the flask, add the pyridine halide (1.0 equiv.), the boronic acid or ester (1.1 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and Backfill: Seal the flask and evacuate under high vacuum, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Add Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
Protocol 2: Aqueous Workup for Product Isolation
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Quenching/Washing: Transfer the mixture to a separatory funnel.
-
For Acid-Stable Products: Wash the organic layer with a dilute acid like 1M HCl or 5-10% aqueous citric acid.[14] This will remove the pyridine-based starting materials or byproducts by converting them to water-soluble salts. Repeat the wash if necessary.
-
For Acid-Sensitive Products: Wash with a saturated aqueous solution of copper (II) sulfate. The copper ions will complex with the pyridine nitrogen, sequestering it into the aqueous layer.[14][15] This is an effective, non-acidic method.
-
-
Neutralization (if acid was used): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid, followed by a wash with brine (saturated aqueous NaCl) to aid in phase separation and remove excess water.[14]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude material by flash column chromatography. To prevent streaking, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%).
References
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]
- Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
J-Stage. (2024). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2025). How to remove pyridine from reaction mixture?[Link]
-
NIH. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ResearchGate. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
NIH. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
NIH. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
NIH. (2017). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
-
NIH. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]
-
ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. reddit.com [reddit.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of the MOM Protecting Group in Cross-Coupling Reactions
Welcome to the technical support center for navigating the complexities of using the methoxymethyl (MOM) protecting group in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with MOM group stability during these crucial synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and design more robust synthetic routes.
Introduction: The Double-Edged Sword of the MOM Group
The methoxymethyl (MOM) ether is a popular choice for protecting hydroxyl groups due to its ease of installation and general stability to a wide range of reagents.[1] As an acetal, it is readily cleaved under acidic conditions.[1][2][3] While generally stable to bases, oxidants, and reductants, its lability under certain cross-coupling conditions can be a significant and often unexpected hurdle.[1][4] This guide will dissect the factors influencing MOM group stability in common cross-coupling reactions and provide actionable troubleshooting strategies.
Core Principles of MOM Group Stability
The stability of the MOM group is primarily dictated by the pH of the reaction medium.[1] It is generally stable in a pH range of 4 to 12.[1] Cleavage is typically initiated by protonation of one of the ether oxygens, leading to the formation of a resonance-stabilized oxocarbenium ion and release of the free alcohol.[3]
However, in the context of cross-coupling reactions, the situation is more complex. Factors beyond simple acidity can contribute to undesired deprotection. These include:
-
Lewis Acidity of Metal Catalysts and Additives: While palladium itself is not a strong Lewis acid, additives or byproducts can be. For instance, some boronic acids used in Suzuki couplings can be acidic, or generate acidic species.
-
Reaction Temperature: Higher temperatures can accelerate the rate of MOM group cleavage, especially in the presence of even trace amounts of acidic impurities.
-
Nature of the Base: The choice and strength of the base are critical. While strong bases are generally compatible, the formation of certain salts or conjugate acids can influence the overall reaction environment.
-
Ligand Effects: The ligand coordinated to the palladium center can influence the Lewis acidity of the complex and its reactivity, potentially impacting the stability of acid-sensitive groups.
Troubleshooting Guides: A Q&A Approach for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Question 1: I am observing significant MOM deprotection during my Suzuki coupling. What are the likely causes and how can I mitigate this?
Answer:
This is a common issue in Suzuki couplings. The primary culprits are often the boronic acid reagent and the choice of base.
-
Boronic Acid Acidity: Boronic acids are Lewis acids and can also contain boric acid (B(OH)₃) as an impurity, which is a Brønsted acid. This acidity can be sufficient to cleave the MOM group, especially at elevated temperatures.
-
Troubleshooting:
-
Use high-purity boronic acids: Whenever possible, use freshly recrystallized or purified boronic acids.
-
Anhydrous Conditions: Ensure your reaction is strictly anhydrous, as water can exacerbate the acidity of boric acid impurities.
-
Alternative Boron Reagents: Consider using potassium trifluoroborate salts or MIDA boronates, which are generally more stable and less acidic than the corresponding boronic acids.
-
-
-
Choice of Base: While bases are used to activate the boronic acid, their conjugate acids can be problematic. For example, using a weaker base like NaHCO₃ can lead to the formation of carbonic acid, which might be acidic enough to cause deprotection.
-
Troubleshooting:
-
Stronger, Non-nucleophilic Bases: Employ stronger bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are generally more effective and their conjugate acids are weaker.
-
Biphasic Conditions: Running the reaction in a biphasic system (e.g., toluene/water) can sometimes help by partitioning acidic species into the aqueous phase, away from your MOM-protected substrate.
-
-
Workflow for Optimizing MOM Stability in Suzuki Coupling:
Caption: Troubleshooting workflow for MOM group instability in Suzuki coupling.
Sonogashira Coupling
Question 2: My MOM group is being cleaved during a Sonogashira coupling. I'm using a standard Pd/Cu catalyst system with an amine base. What's going wrong?
Answer:
In Sonogashira couplings, the amine base can be the source of acidity.[5]
-
Amine Hydrohalide Formation: The amine base (e.g., triethylamine, diisopropylamine) neutralizes the HX byproduct of the reaction, forming an ammonium salt (e.g., Et₃N·HCl).[5] These ammonium salts can be sufficiently acidic to cleave the MOM group, especially at elevated temperatures.
-
Troubleshooting:
-
Use a Stoichiometric Amount of a Stronger, Non-coordinating Base: Consider using a base like K₂CO₃ or Cs₂CO₃ in addition to the amine solvent/base. This will neutralize the HX without forming an acidic ammonium salt.
-
Copper-Free Conditions: The copper co-catalyst can sometimes contribute to side reactions.[5] Copper-free Sonogashira protocols often use different ligand systems and may be milder, potentially preserving the MOM group.[6]
-
Lower Reaction Temperature: If the reaction kinetics allow, performing the coupling at room temperature can significantly reduce the rate of MOM cleavage.[5]
-
-
Heck and Stille Couplings
Question 3: Is the MOM group generally stable under Heck and Stille coupling conditions?
Answer:
The stability of the MOM group in Heck and Stille couplings is generally higher than in Suzuki or Sonogashira reactions, but issues can still arise.
-
Heck Reaction: The Heck reaction is often performed at high temperatures, which can be a concern.[7] The base used (typically an amine like Et₃N or a carbonate) is crucial. As with the Sonogashira coupling, the formation of acidic ammonium salts can be a problem.
-
Troubleshooting:
-
Use Inorganic Bases: Opt for inorganic bases like K₂CO₃ or NaOAc.
-
Phosphine-Free Catalysts: Some modern phosphine-free palladium catalysts for the Heck reaction operate under milder conditions, which could be beneficial for MOM group stability.[8]
-
-
-
Stille Reaction: The Stille coupling is known for its mild reaction conditions and tolerance of a wide variety of functional groups, including ethers.[9][10][11] The organostannane reagents are generally neutral and do not generate acidic byproducts.[11] As a result, the MOM group is typically stable under standard Stille conditions.[9][10] If cleavage is observed, it is likely due to other factors such as acidic impurities in the reagents or solvent.
-
Troubleshooting:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are pure and anhydrous.
-
Avoid Lewis Acidic Additives: Some Stille protocols use additives like Cu(I) salts, which can have some Lewis acidity.[12] If you are experiencing issues, consider if these additives are truly necessary for your transformation.
-
-
Quantitative Data Summary: General Stability Trends
| Cross-Coupling Reaction | Key Potential Cause of MOM Cleavage | General Stability | Recommended Mitigation Strategies |
| Suzuki-Miyaura | Acidity of boronic acid/byproducts | Moderate to Low | Use high-purity boronic acids, trifluoroborates, or MIDA boronates; use strong inorganic bases (K₂CO₃, Cs₂CO₃). |
| Sonogashira | Formation of acidic ammonium salts | Moderate | Use an inorganic base in addition to the amine; consider copper-free conditions; lower reaction temperature. |
| Heck | High temperatures; formation of acidic ammonium salts | Moderate to High | Use inorganic bases; explore milder, modern catalyst systems. |
| Stille | Generally not an issue; potential for acidic impurities | High | Ensure reagent and solvent purity; avoid unnecessary Lewis acidic additives.[9][10] |
Experimental Protocols
Protocol 1: MOM-Stable Suzuki-Miyaura Coupling
This protocol is designed to minimize MOM group cleavage by using a potassium trifluoroborate salt and a strong inorganic base.
-
To an oven-dried flask, add the MOM-protected aryl halide (1.0 equiv), the potassium aryltrifluoroborate salt (1.5 equiv), K₂CO₃ (3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: MOM-Stable Sonogashira Coupling
This protocol employs a mixed-base system to avoid the formation of acidic ammonium salts.
-
To an oven-dried flask, add the MOM-protected aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and CuI (0.1 equiv).
-
Purge the flask with an inert gas.
-
Add a degassed solvent such as THF or dioxane.
-
Add the terminal alkyne (1.2 equiv) followed by an amine base such as triethylamine (2.0 equiv) and a solid inorganic base like K₂CO₃ (2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the product as described above.
Frequently Asked Questions (FAQs)
Q1: Can the palladium catalyst itself cleave the MOM group? A: While Pd(0) and Pd(II) are not typically strong enough Lewis acids to directly cleave a MOM ether, some palladium complexes can promote C-O bond cleavage under certain conditions, although this is more common with aryl ethers under reductive conditions.[13] In the context of cross-coupling, the primary mechanism of MOM cleavage is almost always acid-mediated.
Q2: Are there alternative protecting groups that are more stable under cross-coupling conditions? A: Yes. If the MOM group proves too labile, consider alternatives:
-
Silyl ethers (e.g., TBDMS, TIPS): These are generally robust to the basic conditions of many cross-coupling reactions but are sensitive to fluoride ions.
-
Benzyl (Bn) ether: Very stable, but requires hydrogenolysis or strong oxidizing agents for removal, which may not be compatible with other functional groups.
-
Methoxyethoxymethyl (MEM) ether: Similar to MOM but can be cleaved under different conditions, offering some orthogonality.[14]
-
Pivaloyl (Piv) ester: A good option for phenols, it is stable to many cross-coupling conditions and is removed with base.[15]
Q3: I suspect my solvent is the source of acidity. How can I address this? A: Ensure your solvents are anhydrous and free of acidic impurities. For ethereal solvents like THF and dioxane, it is crucial to remove any peroxides, which can be acidic. Distilling solvents over appropriate drying agents is good practice. For amine bases like triethylamine, distillation from a desiccant like CaH₂ is recommended.
Q4: Can I add a non-nucleophilic base to scavenge trace acid? A: Yes, adding a hindered, non-nucleophilic base like 2,6-lutidine or proton sponge (1,8-bis(dimethylamino)naphthalene) can be an effective strategy to neutralize trace acidity without interfering with the catalytic cycle. However, this should be tested on a small scale as these additives can sometimes impact catalyst activity.
Conclusion
The stability of the MOM protecting group in cross-coupling reactions is a nuanced issue that requires careful consideration of all reaction parameters. By understanding the potential sources of acidity and systematically optimizing the choice of reagents, base, and reaction conditions, researchers can successfully employ this valuable protecting group in complex synthetic sequences. This guide provides a framework for troubleshooting common issues and developing robust protocols, ultimately enabling the efficient synthesis of target molecules.
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Reddit. (2022). MOM protecting group alternative for Suzuki. Retrieved from [Link]
-
Chai, C., et al. (2012). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 77(13), 5723–5731. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. Retrieved from [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
SlideShare. (n.d.). Protection and deprotection of functional groups and it application in organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to the Heck reaction on challenging substrates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of palladium(II)-mediated C–H cleavage with mono-N-protected amino acid (MPAA) ligands: origins of rate acceleration. Retrieved from [Link]
-
ResearchGate. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
YouTube. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. Retrieved from [Link]
- The Journal of Organic Chemistry. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. 67(19), 6798-6801.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Retrieved from [Link]
- MDPI. (2012). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 17(6), 6771-6798.
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- 15. reddit.com [reddit.com]
Technical Support Center: Navigating the Lability of the Methoxymethyl (MOM) Protecting Group in Multi-Step Synthesis
Welcome to the technical support center dedicated to one of the most versatile, yet sometimes temperamental, protecting groups in organic synthesis: the methoxymethyl (MOM) ether. This guide is designed for researchers, scientists, and drug development professionals who leverage the unique properties of the MOM group but have encountered the common pitfall of its premature removal. Here, we move beyond textbook protocols to provide field-proven insights and troubleshooting strategies to ensure your MOM-protected intermediates successfully navigate the rigors of multi-step synthesis.
Understanding the MOM Group: A Double-Edged Sword
The methoxymethyl (MOM) ether is an acetal, lauded for its ease of introduction and its stability under a wide array of non-acidic conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] This robustness makes it a workhorse in complex molecule synthesis. However, its lability to acidic conditions, the very property that allows for its eventual removal, can also be its Achilles' heel, leading to unexpected deprotection and diminished yields. This guide will equip you with the knowledge to anticipate and prevent these unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for MOM group deprotection?
The standard method for MOM group cleavage is acid-catalyzed hydrolysis.[2] The reaction mechanism involves protonation of one of the ether oxygens, followed by elimination of methanol to form a resonance-stabilized oxonium ion. This intermediate is then attacked by a nucleophile, typically water, to regenerate the free alcohol and release formaldehyde.[1] Common reagents include hydrochloric acid in methanol or aqueous solutions, trifluoroacetic acid (TFA) in dichloromethane (DCM), and pyridinium p-toluenesulfonate (PPTS) in alcohols.[2]
Q2: Under what pH range is the MOM group generally considered stable?
The MOM group is generally stable in a pH range of approximately 4 to 12, making it resilient to many basic and weakly acidic conditions.[3] However, it is sensitive to strong acids and reagents that can generate acidic species in situ.
Q3: Can Lewis acids cleave MOM ethers?
Yes, Lewis acids can readily cleave MOM ethers. The Lewis acid coordinates to one of the ether oxygens, activating the C-O bond for cleavage. This is a common cause of unintentional deprotection in reactions employing Lewis acidic reagents.
Q4: How does the stability of the MOM group compare to other common alcohol protecting groups like MEM, SEM, or TBS?
The stability of these protecting groups is highly dependent on the specific reaction conditions. Generally, the methoxyethoxymethyl (MEM) group is more labile to Lewis acids than the MOM group, which can be advantageous for selective deprotection.[4] The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers orthogonal deprotection strategies, as it is typically cleaved by fluoride ions and is stable to many acidic and basic conditions that would affect the MOM group.[5] Silyl ethers like tert-butyldimethylsilyl (TBS) are cleaved by fluoride ions or acidic conditions, with their stability being highly dependent on steric hindrance around the silicon atom. The triisopropylsilyl (TIPS) group, for instance, is significantly more stable to acidic conditions than the TBS group.[6]
Troubleshooting Guides: Tackling Premature MOM Deprotection
Issue 1: Unwanted Deprotection During Aqueous Workup
Scenario: You've successfully completed a reaction on your MOM-protected substrate. However, after a standard aqueous workup with dilute acid (e.g., 1M HCl) to neutralize the reaction mixture, you observe significant amounts of the deprotected alcohol in your crude NMR.
Root Cause Analysis: The MOM group is an acetal and is inherently sensitive to acid. Even brief exposure to aqueous acid during workup can be sufficient to cause partial or complete cleavage, especially if the local concentration of the acid becomes too high or the exposure time is prolonged.
Solutions & Protocols:
-
Avoid Strong Acids: Whenever possible, use a milder quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is a good first choice as it is weakly acidic and often sufficient to neutralize basic reaction mixtures without cleaving the MOM group.
-
Bicarbonate/Carbonate Wash: For reactions that are not quenched with acid, a wash with saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can neutralize any trace acidic impurities before extraction.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) can help to remove water and some polar impurities without altering the pH.
-
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at low temperatures to minimize the contact time between your compound and the acidic aqueous phase.
Issue 2: MOM Group Cleavage During Silica Gel Chromatography
Scenario: Your crude reaction mixture shows the MOM-protected compound is intact. However, after purification by flash column chromatography on standard silica gel, you isolate a mixture of your desired product and the deprotected alcohol.
Root Cause Analysis: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface, with a slurry of silica in water typically having a pH between 6.0 and 7.5.[7] This inherent acidity can be sufficient to cleave acid-labile protecting groups like MOM ethers, especially for sensitive substrates or during long elution times.
Solutions & Protocols:
-
Neutralize the Silica Gel: The most effective solution is to deactivate the acidic sites on the silica gel.
-
Protocol for Silica Gel Neutralization:
-
Prepare your column as usual.
-
Prepare a solvent system containing 1-3% triethylamine (TEA) in your chosen eluent.
-
Flush the packed column with a volume of this TEA-containing solvent equal to the volume of the silica gel.[8]
-
Discard the eluent that passes through.
-
You can now run your column with your regular eluent system; the silica gel will be sufficiently neutralized.[8]
-
-
-
Use Neutral or Basic Alumina: For highly acid-sensitive compounds, consider using neutral or basic alumina as the stationary phase instead of silica gel.[9]
-
Alternative Stationary Phases: Florisil, a magnesium silicate adsorbent, is a milder, neutral alternative to silica gel for some separations.[9]
-
Minimize Residence Time: If using untreated silica is unavoidable, aim for a rapid purification. Use a wider column and a slightly more polar solvent system to expedite the elution of your compound.
Issue 3: Premature Deprotection in Specific Reaction Environments
Even when the overall reaction conditions are not explicitly acidic, certain reagents or intermediates can lead to unexpected MOM cleavage.
Scenario: You are performing a Suzuki or Sonogashira coupling on a MOM-protected aryl halide. Upon analysis of the reaction mixture, you find that in addition to your desired coupled product, a significant amount of the corresponding phenol (from deprotection) is present.
Root Cause Analysis:
-
Lewis Acidity of Boronic Acids/Esters: Boronic acids and their esters can act as Lewis acids, which can coordinate to and activate the MOM ether for cleavage, particularly at elevated temperatures.
-
In situ Acid Generation: Some coupling reactions can generate acidic byproducts. For example, in Sonogashira couplings, the formation of a hydrogen halide (HX) is a byproduct which is typically neutralized by the base in the reaction.[10] If the base is not efficient enough or is consumed, the reaction medium can become acidic.
-
Lewis Acidity of Metal Salts: Certain additives or byproducts from the catalyst cycle can be Lewis acidic.
Preventative Measures & Protocol Adjustments:
-
Choice of Base: Use a non-nucleophilic, sufficiently strong base to ensure any generated acid is immediately neutralized. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices for Suzuki couplings.[11] For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is typically used.[10]
-
Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions, as the presence of water can facilitate protonolysis of the MOM group, especially in the presence of Lewis acidic species.
-
Lower Reaction Temperatures: If possible, screen for lower reaction temperatures that still allow for efficient coupling. The rate of MOM deprotection is often more sensitive to temperature than the rate of the desired cross-coupling.
-
Alternative Boron Reagents: In Suzuki couplings, consider using potassium trifluoroborate salts instead of boronic acids, as they are generally more stable and less Lewis acidic.[12]
Scenario: During a Wittig or Julia-Kocienski olefination involving a MOM-protected aldehyde or ketone, you observe the formation of the deprotected starting material alongside your desired alkene.
Root Cause Analysis:
-
Wittig Reaction: While the reaction conditions for a Wittig reaction are typically basic, the ylide generation often involves the use of strong bases like n-butyllithium or sodium hydride. If the reaction is not properly quenched, subsequent workup can lead to acidic conditions. More importantly, certain batches of phosphonium salts can be contaminated with acidic impurities.
-
Julia-Kocienski Olefination: This reaction involves the addition of a sulfonyl carbanion to a carbonyl compound.[13] The subsequent steps can sometimes involve conditions or reagents that are incompatible with the MOM group, especially if Lewis acidic additives are used to promote the reaction.
Preventative Measures & Protocol Adjustments:
-
Purify Reagents: Ensure the phosphonium salt used in the Wittig reaction is pure and free from acidic impurities. Recrystallization may be necessary.
-
Careful Quenching: Quench the reaction mixture carefully, for example, by adding it to a cooled, saturated solution of ammonium chloride, rather than adding the quenching solution to the reaction mixture, which can create localized areas of high acidity.
-
Screen Reaction Conditions: For the Julia-Kocienski olefination, if premature deprotection is observed, a screen of different bases and reaction temperatures may be necessary to find milder conditions that preserve the MOM group.
Visualizing the Problem: Mechanisms and Workflows
To better understand the challenges and solutions, the following diagrams illustrate key concepts.
Caption: Decision workflow for troubleshooting premature MOM deprotection.
Data Summary: Protecting Group Compatibility
The following table provides a general overview of the stability of the MOM group compared to other common protecting groups under various reaction conditions. This is a guideline, and stability can be substrate-dependent.
| Protecting Group | Strong Base (e.g., n-BuLi) | Strong Acid (e.g., conc. HCl) | Lewis Acids (e.g., TiCl₄) | Hydrogenolysis (H₂, Pd/C) | Fluoride (e.g., TBAF) |
| MOM | Stable | Labile | Labile | Stable | Stable |
| MEM | Stable | Labile | Very Labile | Stable | Stable |
| SEM | Stable | Moderately Stable | Moderately Stable | Stable | Labile |
| TBS | Stable | Labile | Moderately Stable | Stable | Labile |
| TIPS | Stable | Moderately Stable | Stable | Stable | Labile (slower) |
| Benzyl (Bn) | Stable | Stable | Stable | Labile | Stable |
Conclusion: Mastering the MOM Group
The methoxymethyl protecting group remains an invaluable tool in the synthetic chemist's arsenal. By understanding its inherent lability and the subtle ways in which reaction conditions can lead to its premature cleavage, researchers can develop robust synthetic routes that avoid costly side reactions. The troubleshooting strategies and protocols outlined in this guide provide a starting point for overcoming these challenges, enabling the successful application of the MOM group in the synthesis of complex and valuable molecules.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Suzuki Coupling Reactivity: 2-Fluoro-4-iodopyridine vs. 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. The 2-substituted pyridine moiety is a ubiquitous structural motif in a vast array of biologically active molecules.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of C-C bonds, offering a versatile and efficient means to elaborate these core structures.[2]
This guide provides an in-depth comparison of the Suzuki coupling reactivity of two key dihalogenated pyridine building blocks: 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine. By examining the fundamental electronic and steric differences between these substrates, we aim to provide a rational basis for substrate selection and reaction optimization in the synthesis of complex pyridine derivatives.
The Decisive Step: Oxidative Addition and the Carbon-Iodine Bond
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For dihalogenated pyridines, the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining and selectivity-determining step.[4]
The inherent reactivity of carbon-halogen bonds in this process follows the general trend: C-I > C-OTf > C-Br > C-Cl.[5][6] This is a direct consequence of the decreasing bond dissociation energy down the halogen group. For both 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine, the significantly weaker carbon-iodine bond at the 4-position will be the primary site of reaction under standard Suzuki coupling conditions, ensuring high regioselectivity.[5][7] The more resilient C-F and C-Br bonds at the 2-position remain available for subsequent transformations, making these molecules valuable platforms for sequential cross-coupling strategies.[7]
Unpacking the Reactivity Puzzle: Electronic and Steric Effects at the 2-Position
While both substrates will predominantly react at the C-4 iodo position, the nature of the halogen at the 2-position exerts a subtle yet significant influence on the overall reaction rate. This influence stems from a combination of electronic and steric effects that modulate the facility of the initial oxidative addition step.
Electronic Influence: The Inductive Effect of Fluorine vs. Bromine
The key differentiator between the two substrates is the electronic nature of the 2-substituent. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) renders the pyridine ring in 2-fluoro-4-iodopyridine more electron-deficient than in its 2-bromo counterpart.[8] This increased electrophilicity of the pyridine ring facilitates the oxidative addition of the electron-rich palladium(0) catalyst to the C-I bond.[8] A more electron-deficient aromatic system generally leads to a faster rate of oxidative addition.[4]
Conversely, while bromine is also an electron-withdrawing group, its electronegativity is considerably lower than that of fluorine. Consequently, 2-bromo-4-iodopyridine possesses a more electron-rich pyridine ring compared to 2-fluoro-4-iodopyridine, which is expected to result in a comparatively slower rate of oxidative addition at the C-4 position.
Steric Considerations: The Compact Nature of Fluorine
Steric hindrance can play a significant role in the efficiency of Suzuki coupling reactions, particularly in the approach of the bulky palladium catalyst to the reaction center.[9][10] In this regard, the smaller atomic radius of fluorine compared to bromine offers a distinct advantage for 2-fluoro-4-iodopyridine. The reduced steric bulk at the 2-position is expected to present a less hindered environment for the palladium catalyst to access and react with the C-4 iodo group. This should, in principle, contribute to a faster reaction rate.
Visualizing the Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step and the electronic and steric factors influencing the reactivity of 2-fluoro- and 2-bromo-4-iodopyridine.
Comparative Performance: A Data-Driven Perspective
While direct, side-by-side kinetic studies comparing 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine under identical Suzuki coupling conditions are not extensively reported in the literature, we can infer their relative performance based on the established principles discussed above and data from analogous systems. The following table summarizes the expected reactivity and provides representative yields for selective Suzuki coupling at the C-4 position.
| Substrate | Key Physicochemical Properties of 2-Substituent | Expected Relative Reaction Rate | Representative Yield (%) | Notes |
| 2-Fluoro-4-iodopyridine | - High Electronegativity (3.98)- Small van der Waals radius (1.47 Å) | Faster | 85-95% | The strong inductive effect and low steric bulk are anticipated to accelerate the rate of oxidative addition. Yields are expected to be comparable to the bromo analogue, potentially with shorter reaction times or under milder conditions.[8] |
| 2-Bromo-4-iodopyridine | - Lower Electronegativity (2.96)- Larger van der Waals radius (1.85 Å) | Slower | 85-98% | A highly effective substrate for selective C-4 coupling. The slightly reduced reactivity compared to the fluoro analogue is generally not a barrier to achieving high yields, though it may require slightly more forcing conditions.[5][11] |
Note: The yields presented are representative and collated from studies on similar dihalopyridine substrates. Actual yields will be dependent on the specific boronic acid partner, catalyst system, and reaction conditions employed.[8][11]
Experimental Protocols
The following are generalized protocols for the selective Suzuki-Miyaura coupling at the C-4 position of 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Halo-4-iodopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halo-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the base (2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[7]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4-arylpyridine.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Outlook
Both 2-fluoro-4-iodopyridine and 2-bromo-4-iodopyridine are excellent substrates for regioselective Suzuki-Miyaura coupling at the C-4 position. The choice between them may be guided by the specific requirements of the synthetic route.
-
2-Fluoro-4-iodopyridine is predicted to be the more reactive substrate due to the strong electron-withdrawing nature and small size of the fluorine atom. This may translate to faster reaction times, lower catalyst loadings, or the ability to use less reactive boronic acids.
-
2-Bromo-4-iodopyridine remains a robust and reliable building block. While theoretically less reactive, it consistently provides high yields and its slightly lower cost and broader commercial availability may be advantageous in some contexts.
For drug development professionals, the ability to fine-tune reactivity is a significant asset. The principles outlined in this guide provide a framework for rational substrate selection, empowering chemists to optimize their synthetic strategies for the efficient construction of novel and complex pyridine-based therapeutic agents.
References
-
ResearchGate. A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 2013, 18(6), 7187-7203. [Online] Available at: [Link]
-
Royal Society of Chemistry. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022, 13(10), 2898-2907. [Online] Available at: [Link]
-
ResearchGate. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. [Online] Available at: [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018, 37(11), 1730-1735. [Online] Available at: [Link]
-
NIH National Library of Medicine. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Online] Available at: [Link]
-
Asian Journal of Research in Chemistry. Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. [Online] Available at: [Link]
-
NIH National Library of Medicine. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Online] Available at: [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Online] Available at: [Link]
-
ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Wikipedia. Suzuki reaction. [Online] Available at: [Link]
-
Saint John's University. Oxidative Addition & Palladium Coupling. [Online] Available at: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Online] Available at: [Link]
-
Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2023, 52(34), 11843-11851. [Online] Available at: [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Online] Available at: [Link]
-
ResearchGate. 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Online] Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online] Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Comparative Guide to Protecting Groups for Hydroxylpyridines Beyond MOM
For the synthetic chemist engaged in the intricate art of drug development and complex molecule synthesis, the hydroxylpyridine motif presents a unique set of challenges. The inherent nucleophilicity and basicity of the pyridine nitrogen, coupled with the reactivity of the hydroxyl group, demand a carefully considered protection strategy. While methoxymethyl (MOM) ether has been a workhorse, its removal often requires acidic conditions that can be detrimental to sensitive substrates. This guide provides an in-depth, objective comparison of viable alternative protecting groups, grounded in experimental evidence, to empower researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Hydroxylpyridine Conundrum: More Than Just a Hydroxyl Group
The protection of a hydroxyl group on a pyridine ring is not a trivial matter. The electron-withdrawing nature of the pyridine ring acidifies the hydroxyl proton, facilitating its removal. However, the lone pair on the pyridine nitrogen introduces a layer of complexity. It can be protonated under acidic conditions, altering the electronic properties of the ring and potentially influencing the stability of the protecting group. More critically, it can act as a nucleophile, leading to undesired side reactions such as quaternization, particularly with alkylating agents used for protection.
A successful protecting group strategy for hydroxylpyridines must therefore exhibit orthogonality , allowing for its selective removal without affecting other sensitive functionalities, and be introduced under conditions that do not lead to unwanted reactions with the pyridine nitrogen.[1][2][3]
A Comparative Analysis of Alternative Protecting Groups
This section provides a detailed comparison of common alternatives to MOM for the protection of hydroxylpyridines. We will delve into silyl ethers, benzyl ethers, 2-(trimethylsilyl)ethoxymethyl (SEM) ethers, and tetrahydropyranyl (THP) ethers, evaluating their stability, ease of introduction and removal, and compatibility with the pyridine moiety.
Silyl Ethers: A Tunable Toolkit
Silyl ethers are perhaps the most versatile class of protecting groups for hydroxyls due to their wide range of stabilities, which can be fine-tuned by the choice of substituents on the silicon atom.[4][5]
Common Silyl Ethers:
-
Trimethylsilyl (TMS): Highly labile, often cleaved during aqueous workup or chromatography on silica gel. Its use is generally limited to in-situ protection.
-
Triethylsilyl (TES): More stable than TMS, but still relatively easy to remove under mildly acidic conditions.
-
tert-Butyldimethylsilyl (TBDMS or TBS): A popular choice offering a good balance of stability and ease of removal. It is stable to a wide range of reaction conditions, including many organometallic reagents and basic conditions.[6]
-
tert-Butyldiphenylsilyl (TBDPS): More sterically hindered and thus more robust than TBS, particularly towards acidic conditions.
-
Triisopropylsilyl (TIPS): One of the most sterically hindered and stable silyl ethers, requiring more forcing conditions for cleavage.[7]
Key Considerations for Hydroxylpyridines:
-
Introduction: Silylation is typically achieved using the corresponding silyl chloride (e.g., TBSCl) and a non-nucleophilic base like imidazole or 2,6-lutidine in an aprotic solvent such as DMF or DCM. The use of stronger, more nucleophilic bases should be avoided to prevent quaternization of the pyridine nitrogen.
-
Stability: The stability of silyl ethers generally follows the order: TMS < TES < TBS < TBDPS < TIPS. This allows for the implementation of orthogonal protection schemes where, for example, a TES group can be selectively removed in the presence of a TBS group.[4]
-
Deprotection: The most common method for cleaving silyl ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[8][9][10] The basic nature of TBAF can be problematic for base-sensitive substrates, and in such cases, buffering with acetic acid is recommended.[10] Alternatively, acidic conditions (e.g., HF-pyridine, acetic acid) can be employed, with the caveat that less hindered silyl ethers are cleaved more rapidly.[11][12]
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile |
| TBS | TBSCl, Imidazole, DMF, rt | TBAF, THF, rt; AcOH, THF/H₂O | Stable to base, mild acid, many organometallics. |
| TIPS | TIPSCl, Imidazole, DMF, rt | TBAF, THF, rt (slower than TBS); HF-Pyridine, THF | More stable to acid and fluoride than TBS. |
| TBDPS | TBDPSCl, Imidazole, DMF, rt | TBAF, THF, rt (slower than TBS); HF-Pyridine, THF | More stable to acid than TBS. |
Table 1. Comparison of common silyl ether protecting groups for hydroxylpyridines.
Benzyl Ethers: Robust and Removable by Hydrogenolysis
Benzyl (Bn) and substituted benzyl ethers offer a robust protection strategy, being stable to a wide range of acidic and basic conditions.[13][14] Their primary mode of deprotection, catalytic hydrogenolysis, provides a mild and orthogonal method of removal.[14][15][16]
Variants:
-
Benzyl (Bn): The parent benzyl group is highly stable. Deprotection is typically achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[14]
-
p-Methoxybenzyl (PMB): The electron-donating methoxy group makes the PMB ether more labile to oxidative cleavage.[17][18] This allows for deprotection under non-reductive conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[12][19] This provides an excellent orthogonal deprotection strategy.[17]
Key Considerations for Hydroxylpyridines:
-
Introduction: The Williamson ether synthesis, employing a strong base like sodium hydride (NaH) and a benzyl halide (e.g., BnBr), is a common method.[13] However, the high basicity can be an issue for some substrates. A milder, neutral alternative involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT).[20][21][22] For base-sensitive compounds, protection under acidic conditions can be achieved using benzyl trichloroacetimidate.[18]
-
Stability: Benzyl ethers are stable to a broad range of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents (excluding catalytic hydrogenation).
-
Deprotection: Hydrogenolysis is the most common method for Bn ether cleavage. However, care must be taken as the pyridine ring can also be reduced under certain conditions. The choice of catalyst and solvent is crucial. For PMB ethers, oxidative deprotection with DDQ in a mixture of an organic solvent and water is highly efficient and orthogonal to many other protecting groups.[17][18]
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality |
| Bn | BnBr, NaH, DMF; BnOPT, MgO, Toluene | H₂, Pd/C, EtOH/MeOH | Stable to acid, base, and many redox reagents. |
| PMB | PMB-Cl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; CAN, CH₃CN/H₂O | Can be removed oxidatively in the presence of Bn and silyl ethers.[17] |
Table 2. Comparison of Benzyl and p-Methoxybenzyl ethers.
2-(Trimethylsilyl)ethoxymethyl (SEM) Ether: Fluoride-Labile Acetal
The SEM group provides a unique combination of stability and mild deprotection conditions. It is stable to a wide range of nucleophilic and basic reagents, yet it can be selectively cleaved with fluoride ions.[23]
Key Considerations for Hydroxylpyridines:
-
Introduction: SEM protection is typically achieved by treating the hydroxylpyridine with SEM-Cl in the presence of a base like diisopropylethylamine (DIPEA) or sodium hydride in an aprotic solvent.[23]
-
Stability: SEM ethers are generally more stable to acidic conditions than THP and MOM ethers. They are also stable to many organometallic reagents and basic conditions.
-
Deprotection: Cleavage is most commonly effected by treatment with a fluoride source, such as TBAF.[23] The reaction proceeds via elimination to release the free hydroxyl group, ethylene, and trimethylsilyl fluoride. Acidic conditions (e.g., TFA, HCl) can also be used for deprotection, although this is less common.[24][25]
| Protection Conditions | Deprotection Conditions | Advantages |
| SEM-Cl, DIPEA, CH₂Cl₂ | TBAF, DMF; TFA, CH₂Cl₂ | Stable to a wide range of conditions; orthogonal to acid- and base-labile groups. |
Table 3. Summary of SEM protection and deprotection.
Tetrahydropyranyl (THP) Ether: A Classic Acid-Labile Acetal
THP ethers are one of the earliest and still widely used protecting groups for alcohols.[26][27] Their ease of introduction and acid-lability make them a useful option in many synthetic routes.
Key Considerations for Hydroxylpyridines:
-
Introduction: THP protection is achieved by reacting the hydroxylpyridine with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[26][28]
-
Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[26][27]
-
Deprotection: They are readily cleaved under mildly acidic conditions, such as acetic acid in a THF/water mixture or catalytic p-TsOH in an alcohol solvent.[29]
-
Diastereomers: A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with the hydroxyl group, leading to a mixture of diastereomers, which can complicate purification and characterization.[26]
| Protection Conditions | Deprotection Conditions | Disadvantages |
| DHP, cat. p-TsOH, CH₂Cl₂ | AcOH, THF/H₂O; p-TsOH, MeOH | Creates a diastereomeric mixture; labile to acid. |
Table 4. Summary of THP protection and deprotection.
Experimental Protocols
Protocol 1: Protection of 3-Hydroxypyridine with TBSCl
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
To this solution, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of TBS-protected 3-Hydroxypyridine with TBAF
-
Dissolve the TBS-protected 3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Protection of 4-Hydroxypyridine with PMB-Cl
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of 4-hydroxypyridine (1.0 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Protocol 4: Deprotection of PMB-protected 4-Hydroxypyridine with DDQ
-
Dissolve the PMB-protected 4-hydroxypyridine (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC). The reaction mixture will typically turn dark.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Conclusion: A Strategic Approach to Protecting Hydroxylpyridines
The selection of a protecting group for a hydroxylpyridine is a critical decision that can significantly impact the success of a synthetic sequence. While MOM ethers have their place, a wealth of orthogonal and robust alternatives are available to the modern synthetic chemist.
Silyl ethers offer tunable stability and mild, fluoride-based deprotection. Benzyl ethers provide robustness and an orthogonal removal strategy via hydrogenolysis, with the PMB variant offering an additional oxidative deprotection pathway. SEM ethers combine stability with mild fluoride-mediated cleavage, while THP ethers, despite the drawback of diastereomer formation, remain a useful acid-labile option. By carefully considering the stability of the chosen protecting group under the planned reaction conditions and the orthogonality of its removal, researchers can confidently navigate the synthetic challenges posed by hydroxylpyridines and accelerate the discovery of novel therapeutics and functional materials.
References
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
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Krout, M. R., et al. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]
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ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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GalChimia. (2011, September 1). Just a little, please. Retrieved from [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
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UEA Digital Repository. (2012, October 17). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
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Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of PMB for hydroxy functionality by DDQ. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). THP Protection - Common Conditions. Retrieved from [Link]
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PubMed. (2017, March 2). 2-Pyridinyl Thermolabile Groups as General Protectants for Hydroxyl, Phosphate, and Carboxyl Functions. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
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Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Semantic Scholar. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
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NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
PubMed. (2025, August 1). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]
-
ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. Retrieved from [Link]
-
SlideShare. (2016, November 13). Protecting groups and deprotection- -OH, -COOH, C=O, -NH2 groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Deprotection - HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
-
PMC. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Deprotection - TFA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation with Halopyridines
Introduction: The Challenge and Opportunity of Halopyridines
For researchers in medicinal chemistry and materials science, the pyridine ring is a cornerstone of molecular design. Its presence is critical in a vast number of FDA-approved drugs and advanced materials. Palladium-catalyzed cross-coupling reactions are the premier tools for functionalizing these heterocycles, allowing for the precise construction of carbon-carbon bonds.[1] However, not all substrates are created equal. Halopyridines, particularly the more cost-effective and abundant chloro- and bromo-pyridines, present a distinct and often frustrating challenge known as the "2-pyridyl problem".[2]
The core of the issue lies in the pyridine nitrogen itself. Its lone pair of electrons can coordinate strongly to the palladium center, forming stable, off-cycle complexes that effectively poison the catalyst and shut down the desired reaction.[3] This is especially problematic with 2-halopyridines, where the nitrogen is positioned to act as a potent chelating agent. Furthermore, the electron-deficient nature of the pyridine ring makes the crucial first step of the catalytic cycle—oxidative addition of the carbon-halogen (C-X) bond to the Pd(0) center—energetically demanding. This is particularly true for the robust C-Cl bond.[1]
Overcoming these hurdles is not merely an academic exercise; it is essential for developing efficient, scalable, and cost-effective synthetic routes. The key lies in the rational selection of the palladium catalyst system—specifically, the ligand that surrounds the metal center. This guide provides an in-depth comparison of modern palladium catalyst systems, moving beyond simple protocols to explain the fundamental principles that govern their success in the challenging arena of halopyridine coupling.
The Logic of Ligand Design: Overcoming Pyridine Inhibition
The evolution of palladium catalysts for difficult substrates is a story of sophisticated ligand design. Early catalysts, like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often falter with chloropyridines, requiring high catalyst loadings and temperatures, and still delivering mediocre yields.[1] Modern ligands, pioneered by groups like Buchwald and Organ, are engineered to solve the specific problems posed by pyridines.
Two classes of ligands have proven superior:
-
Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, and RuPhos (the "Buchwald Ligands") feature sterically massive biaryl backbones.[4] This bulk serves two purposes:
-
It creates a "pocket" around the palladium atom that sterically hinders the pyridine nitrogen from coordinating and deactivating the catalyst.
-
It promotes the final, product-forming step of the catalytic cycle (reductive elimination), which is often slow for electron-deficient substrates. Furthermore, their strong electron-donating character makes the palladium center more electron-rich, facilitating the difficult oxidative addition of the C-Cl bond.[4]
-
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IPent form exceptionally strong σ-bonds to the palladium center. This robust Pd-C(NHC) bond is more stable than a Pd-P bond, making the ligand less prone to dissociation. This stability prevents the formation of inactive palladium black and maintains the integrity of the active catalyst throughout the reaction.[5] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a bulky NHC ligand, are particularly effective as they are often air- and moisture-stable, simplifying reaction setup.[6][7][8]
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling and highlights the problematic pyridine coordination that advanced ligands are designed to prevent.
Caption: Catalytic cycle with pyridine deactivation pathway.
Comparative Performance Data
The choice of catalyst is dictated by the specific coupling reaction, the position of the halogen on the pyridine ring, and the nature of that halogen (Cl, Br, or I). The following tables summarize representative performance data from the literature to guide your selection.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. The coupling of chloropyridines is a benchmark for catalyst activity.
| Catalyst / Ligand | Halopyridine Substrate | Coupling Partner | Base / Solvent | Temp (°C) / Time (h) | Cat. Loading (mol%) | Yield (%) |
| Pd(PPh₃)₄ | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ / Dioxane/H₂O | 100 / 12-24 | 3-5 | 60-75 |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ / Toluene | 100 / 2-8 | 1-2 | >95 |
| XPhos Pd G3 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ / THF | 80-100 / 2-8 | 1-2 | >90[1] |
| SPhos Pd G3 | 2-Chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ / Dioxane | 100 / 4-12 | 1-2 | >90[1] |
| PEPPSI-IPr | 4-Chloropyridine | Phenylboronic acid | K₂CO₃ / t-BuOH/H₂O | 80 / 2 | 2 | 98 |
Analysis: The data clearly shows the superiority of modern Buchwald (XPhos, SPhos) and NHC (PEPPSI-IPr) catalyst systems over the traditional Pd(PPh₃)₄ for activating chloropyridines. They achieve higher yields in shorter times with lower catalyst loadings.
Table 2: Sonogashira Coupling of Bromopyridines
The Sonogashira coupling is the premier method for installing alkyne moieties, creating a C(sp²)-C(sp) bond.
| Catalyst / Ligand | Halopyridine Substrate | Coupling Partner | Base / Solvent | Temp (°C) / Time (h) | Cat. Loading (mol%) | Yield (%) |
| Pd(PPh₃)₄ / CuI | 3-Amino-5-bromopyridine | Phenylacetylene | Et₃N / DMF | 100 / 3 | Pd: 15, CuI: 30 | ~70[9] |
| PdCl₂(PPh₃)₂ / CuI | 3-Amino-5-bromopyridine | Phenylacetylene | Et₃N / DMF | 100 / 3 | Pd: 5, CuI: 5 | ~85[9] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N / DMF | 100 / 3 | Pd: 2.5, PPh₃: 5, CuI: 5 | 92[10] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | 1-Heptyne | Et₃N / DMF | 100 / 3 | Pd: 2.5, PPh₃: 5, CuI: 5 | 85[10] |
Analysis: While traditional catalysts are effective for bromopyridines, optimizing the palladium source and ligand ratio can significantly improve yields and reduce catalyst loading. The use of Pd(CF₃COO)₂ with triphenylphosphine shows excellent efficiency for various alkynes.[10]
Table 3: Mizoroki-Heck Coupling of Bromopyridines
The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction can be particularly sensitive to catalyst and ligand choice.
| Catalyst / Ligand | Halopyridine Substrate | Coupling Partner | Base / Solvent | Temp (°C) / Time (h) | Cat. Loading (mol%) | Yield (%) |
| Pd(OAc)₂ | 3-Bromopyridine | Butyl acrylate | K₂CO₃ / Toluene | 130 / 1 | 10 | Traces |
| Pd(OAc)₂ / Supramolecular Ligand L | 3-Bromopyridine | Butyl acrylate | K₂CO₃ / Toluene | 130 / 1 | 10 | 78[4] |
| Pd(OAc)₂ / Supramolecular Ligand L | 3-Bromopyridine | Styrene | K₂CO₃ / Toluene | 130 / 1 | 10 | 95 |
| Pd(OAc)₂ / BrettPhos | 3-Nitropyridine** | Styrene | CsF / Dioxane | 150 / 24 | 5 | 70 |
*Data from a study using a specialized zinc-porphyrin ligand (L) designed to pre-organize the pyridine substrate.[4] **Denitrative Heck coupling, included to show a modern phosphine ligand's effectiveness with a challenging pyridine substrate.
Analysis: The Heck reaction with halopyridines can be low-yielding without a carefully designed ligand system. The data illustrates that advanced ligand design, whether through supramolecular approaches or the use of bulky phosphines like BrettPhos, is critical for achieving high efficiency.[4]
Field-Proven Experimental Protocols
Trustworthy science requires reproducible protocols. The following methods are detailed, self-validating systems for common cross-coupling reactions involving halopyridines.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine using an XPhos Precatalyst
This protocol is a robust method for coupling challenging 2-chloropyridine substrates.
-
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous Toluene (4 mL)
-
Water (0.4 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To the reaction vial, add the 2-chloropyridine, arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed toluene and then the degassed water to the vial.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 2-8 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Protocol 2: Sonogashira Coupling of 3-Bromopyridine
This protocol is a reliable copper co-catalyzed method for alkynylating bromopyridines.[9][10]
-
Materials:
-
3-Bromopyridine derivative (0.5 mmol, 1.0 equiv)
-
Terminal alkyne (0.6 mmol, 1.2 equiv)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 0.0125 mmol, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 0.025 mmol, 5.0 mol%)
-
Copper(I) Iodide (CuI, 0.025 mmol, 5.0 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 3.0 equiv)
-
Anhydrous DMF (2 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To the Schlenk tube under a positive flow of inert gas, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add the anhydrous DMF and stir the mixture for 15-20 minutes at room temperature until a homogenous solution forms.
-
Add the 3-bromopyridine, the terminal alkyne, and finally the triethylamine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 3 hours, monitoring by TLC.
-
Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Conclusion and Future Outlook
The successful C-C bond formation on halopyridine scaffolds is no longer a matter of trial and error. By understanding the fundamental challenge of catalyst inhibition by the pyridine nitrogen, researchers can make rational choices. For the most challenging substrates, particularly chloropyridines, the use of modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald systems) or robust N-heterocyclic carbenes (e.g., PEPPSI systems) is not just recommended—it is essential for achieving high yields and efficiency.[1] For more reactive bromo- and iodo-pyridines, traditional catalysts can be effective, but optimization is still key to minimizing catalyst loading and reaction times.
The field continues to evolve, with ongoing research into more active and stable catalysts, including those for nickel, and the development of reactions that can be run under milder, more sustainable conditions. By leveraging the principles and data outlined in this guide, scientists and developers are well-equipped to navigate the complexities of halopyridine coupling and accelerate the discovery of next-generation pharmaceuticals and materials.
References
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. ResearchGate. [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
- BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. Semantic Scholar.
- Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions. Sigma-Aldrich Technical Bulletin.
-
Valente, C., et al. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine Cross-Coupling Products
Introduction
In contemporary drug discovery, pyridine scaffolds are indispensable pharmacophores, prized for their unique electronic properties and ability to engage in critical hydrogen bonding interactions. The specific building block, 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, offers a powerful platform for medicinal chemists. Its di-halogenation presents a distinct reactivity differential: the carbon-iodine bond at the C-4 position is significantly more labile and thus primed for selective functionalization via palladium-catalyzed cross-coupling reactions, while the more robust carbon-fluorine bond at C-2 remains available for subsequent transformations.[1] Furthermore, the hydroxyl group is masked with a methoxymethyl (MOM) ether, a common protecting group that is stable under many coupling conditions but can be cleaved under acidic conditions.[2][3]
The successful synthesis of novel derivatives from this substrate is only half the story. Rigorous, reliable, and robust analytical characterization is paramount to confirm product identity, quantify purity, and identify process-related impurities that could impact downstream biological assays or regulatory filings. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical cornerstone for this task, offering the requisite specificity and sensitivity.
This guide provides a comparative framework for developing and implementing LC-MS methodologies for the analysis of common cross-coupling reaction mixtures originating from this compound. We will move beyond rote protocols to explain the underlying analytical chemistry, empowering researchers to make informed decisions, troubleshoot effectively, and generate data of the highest integrity.
The Synthetic Landscape: Profiling Target Analytes and Potential Impurities
Before developing an analytical method, one must first define the analytical problem. The primary reaction at the C-4 position of this compound involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][5][6] Understanding the complete profile of expected products and potential side-products is the foundation of a robust analytical method.
Caption: General cross-coupling reactions at the C-4 position.
A successful LC-MS method must be able to separate and identify not just the desired product, but also a host of potential process-related impurities and degradation products.
Table 1: Key Analytes in a Typical Reaction Mixture
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Rationale for Presence |
| Starting Material (SM) | This compound | C₇H₇FINO₂ | 282.9505 | Unreacted substrate. |
| Suzuki Product (Example: Phenyl) | 2-Fluoro-5-(methoxymethoxy)-4-phenylpyridine | C₁₃H₁₂FNO₂ | 233.0852 | Desired product from Suzuki coupling. |
| Sonogashira Product (Example: Phenylacetylenyl) | 2-Fluoro-5-(methoxymethoxy)-4-(phenylethynyl)pyridine | C₁₅H₁₂FNO₂ | 257.0852 | Desired product from Sonogashira coupling. |
| Buchwald-Hartwig Product (Example: Aniline) | N-(2-Fluoro-5-(methoxymethoxy)pyridin-4-yl)aniline | C₁₃H₁₃FN₂O₂ | 248.0961 | Desired product from Buchwald-Hartwig amination. |
| Hydrodeiodination Impurity | 2-Fluoro-5-(methoxymethoxy)pyridine | C₇H₈FNO₂ | 157.0539 | Common side-product where iodine is replaced by hydrogen. |
| MOM-Cleavage Impurity | 2-Fluoro-4-iodopyridin-5-ol | C₅H₄FINO | 238.9349 | Acid-labile MOM group cleaved during reaction or workup.[2][7] |
| Protodeborylation Impurity (Suzuki) | Benzene (from Phenylboronic acid) | C₆H₆ | 78.0469 | Boronic acid is replaced by hydrogen. (Note: Often too volatile for standard LC-MS). |
| Homocoupling Impurity (Sonogashira) | 1,4-Diphenylbuta-1,3-diyne | C₁₆H₁₀ | 202.0783 | Dimerization of the terminal alkyne (Glaser coupling). |
Designing the Analytical Strategy: A Tale of Two Methods
A single LC-MS method may not be optimal for all stages of research. An in-process control (IPC) check demands speed, while final product characterization requires high resolution and sensitivity for impurity profiling. Here, we compare two distinct methods designed for these different purposes.
The fundamental choices in method development revolve around the chromatography (the "LC") and the detection (the "MS").
-
Chromatographic Selectivity: The choice of stationary phase is critical. A standard C18 column separates analytes primarily based on hydrophobicity and is a robust starting point. For aromatic-rich mixtures like these, a Phenyl-Hexyl phase offers alternative selectivity through π-π interactions, which can be crucial for resolving structurally similar compounds.[8]
-
Mobile Phase Composition: A gradient elution using acetonitrile or methanol as the organic modifier is standard for reversed-phase chromatography. The key choice is the aqueous additive. Formic acid (0.1%) is widely used as it aids in protonation of the basic pyridine nitrogen, leading to better peak shapes and enhanced ionization efficiency for positive-mode ESI-MS.[8]
-
Mass Spectrometric Detection: Given the basic nature of the pyridine ring, Electrospray Ionization in Positive Ion Mode (ESI+) is the logical choice, as the analytes will readily form [M+H]⁺ ions. High-Resolution Mass Spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is invaluable as it provides exact mass measurements, allowing for the confident determination of elemental compositions for both the main product and unknown impurities.
Method A: Rapid In-Process Control (IPC) Screening
This method is designed for speed to provide rapid feedback on reaction conversion.
| Parameter | Condition | Rationale |
| LC System | Standard HPLC or UHPLC | Ubiquitous and reliable. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good generic separation based on hydrophobicity. Short length and small particle size allow for fast analysis times. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase. Formic acid aids ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent with low viscosity. |
| Gradient | 5% to 95% B in 3 minutes | A steep gradient quickly elutes all components, sacrificing some resolution for speed. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Reduces system backpressure and can improve peak efficiency. |
| MS Detector | Quadrupole or Ion Trap MS | Sufficient for confirming the mass of the main product and starting material. |
| Ionization Mode | ESI Positive | Pyridine nitrogen is readily protonated. |
| Scan Mode | Full Scan (e.g., m/z 100-500) | Captures mass information for all eluting compounds within the expected range. |
Method B: High-Resolution Impurity Profiling
This method prioritizes resolution and sensitivity to detect and identify low-level impurities for final product characterization.
| Parameter | Condition | Rationale |
| LC System | UHPLC | Provides higher efficiency and resolution. |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm | Offers orthogonal selectivity to C18 via π-π interactions, potentially resolving co-eluting peaks. Longer length provides greater resolving power. |
| Mobile Phase A | Water + 0.1% Formic Acid | Consistent with good ionization practice. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Consistent with good ionization practice. |
| Gradient | 5% B for 1 min, then 5% to 95% B in 10 minutes, hold for 2 min | A shallower gradient provides more time for analytes to interact with the stationary phase, leading to superior separation of closely related impurities. |
| Flow Rate | 0.4 mL/min | A slightly lower flow rate can enhance separation efficiency. |
| Column Temp | 45 °C | Optimized for peak shape and pressure on the longer column. |
| MS Detector | High-Resolution MS (Orbitrap, Q-TOF) | Crucial for impurity identification. Provides exact mass data to determine elemental composition and distinguish between isobaric species.[9] |
| Ionization Mode | ESI Positive | Optimal for this class of compounds. |
| Scan Mode | Full Scan with Data-Dependent MS/MS (dd-MS²) | A full scan detects all ions, and the instrument automatically triggers fragmentation (MS²) on the most intense peaks, providing structural information for identification.[10] |
Comparative Performance and Data Interpretation
The practical difference between these two methods becomes clear when comparing their performance on a hypothetical Suzuki reaction mixture.
Table 2: Comparative Performance Data (Hypothetical)
| Analyte (from Table 1) | Method A: Retention Time (min) | Method B: Retention Time (min) | Method B: Resolution (Rs) vs. Main Product | Notes |
| MOM-Cleavage Impurity | 0.85 | 2.31 | 11.2 | The most polar analyte, elutes early. Well-separated in both methods. |
| Hydrodeiodination Impurity | 1.95 | 6.88 | 1.8 | Critical Pair: Structurally very similar to the main product, may co-elute in the fast method. Method B provides baseline resolution. |
| Suzuki Product (Main) | 2.10 | 7.45 | N/A | The target compound. |
| Starting Material (SM) | 2.35 | 8.92 | 5.1 | Less polar than the product due to the iodine atom. Well-separated. |
The data clearly shows that while Method A is faster, it fails to adequately resolve the critical hydrodeiodination impurity from the main Suzuki product (Rs < 1.5 is generally considered unresolved). Method B, with its superior chromatographic design, provides the necessary resolution for accurate quantification of this key impurity.
Caption: A typical experimental workflow for LC-MS analysis.
Protocol Validation: A System of Trust
A method is only as reliable as its validation. For methods intended for quantitative impurity analysis or release testing, adherence to regulatory guidelines is mandatory.[11][12] Validation demonstrates that the analytical method is fit for its intended purpose.
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is proven by separating all known impurities from the main peak and demonstrating that blank injections show no interfering peaks at the retention times of interest.[13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing a series of standards (e.g., 5-7 concentrations) and demonstrating a correlation coefficient (R²) of >0.99.[14]
-
Accuracy: The closeness of test results to the true value. It's determined by spiking a sample with a known quantity of analyte at different levels (e.g., 80%, 100%, 120% of the expected concentration) and calculating the percent recovery.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is assessed at two levels: repeatability (same lab, same day) and intermediate precision (different days, different analysts). Results are expressed as the relative standard deviation (%RSD).[13]
-
Limit of Quantification (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling impurities.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min flow rate), providing an indication of its reliability during normal usage.[11]
Caption: Logical flow for analytical method validation.
Conclusion
The LC-MS analysis of reaction products from this compound is a multi-faceted challenge that extends beyond simple product confirmation. A scientifically sound approach requires a deep understanding of the potential synthetic outcomes, including a host of process-related impurities and degradation products. By strategically selecting chromatographic conditions—comparing a rapid screening method with a high-resolution impurity profiling method—researchers can generate data that is appropriate for the specific stage of their work. The choice between a standard C18 column and a phase offering alternative selectivity, like Phenyl-Hexyl, can be the difference between a convoluted chromatogram and a well-resolved impurity profile. Ultimately, grounding these methods in a rigorous validation framework ensures the trustworthiness and reliability of the data, which is the bedrock of successful drug development.
References
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AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]
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ResearchGate. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. Retrieved from [Link]
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Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Retrieved from [Link]
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IJRAR. (2020). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Retrieved from [Link]
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Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]
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ACS Publications. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
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Thieme. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts. Retrieved from [Link]
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ElectronicsAndBooks. (2000). A modified procedure for the deprotection of methoxymethyl ether. Tetrahedron Letters. Retrieved from [Link]
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ElectronicsAndBooks. (2005). Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst. Tetrahedron Letters. Retrieved from [Link]
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IJPER. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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NIH. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Center for Biotechnology Information. Retrieved from [Link]
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Rasayan Journal. (2013). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry. Retrieved from [Link]
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NIH. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. Retrieved from [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
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A Comparative Guide to Alternative Synthetic Routes for Substituted Fluoropyridines
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted fluoropyridines. Recognizing the critical role these scaffolds play in modern pharmaceuticals and agrochemicals, this document moves beyond a simple listing of methods. Instead, it offers a detailed analysis of the underlying chemical principles, comparative performance data, and robust, step-by-step experimental protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Strategic Imperative for Fluoropyridines
The introduction of fluorine into the pyridine ring is a well-established strategy for modulating the physicochemical and biological properties of active pharmaceutical ingredients (APIs) and agrochemicals. The unique electronic properties of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets. This often translates to improved efficacy, enhanced safety profiles, and better pharmacokinetic properties. As such, the development of efficient, scalable, and versatile synthetic routes to access diverse substituted fluoropyridines is a continuous and vital pursuit in chemical research and development.
This guide will systematically compare the following key synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) & Halogen Exchange (HALEX)
-
Direct C-H Fluorination
-
Transition-Metal-Catalyzed Cross-Coupling
The Workhorse Methods: Nucleophilic Aromatic Substitution (SNAr) and Halogen Exchange (HALEX)
The SNAr reaction is a cornerstone of fluoropyridine synthesis, predicated on the displacement of a leaving group from an electron-deficient pyridine ring by a fluoride ion. The Halogen Exchange (HALEX) reaction is a widely practiced industrial variant of SNAr, where a chloro- or bromo-substituent is exchanged for fluorine.
Causality of the SNAr Mechanism
The viability of the SNAr pathway is fundamentally linked to the electronic nature of the pyridine ring. The nitrogen heteroatom renders the ring electron-deficient, particularly at the C-2 and C-4 positions, making it susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition (Rate-Determining Step): The fluoride nucleophile attacks the electron-deficient carbon, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount; the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[1] The presence of other electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group further stabilizes this intermediate, thereby accelerating the reaction.[1]
-
Elimination (Fast): The leaving group is expelled, restoring the aromaticity of the ring and yielding the fluorinated product.
The high reactivity of 2- and 4-halopyridines in SNAr reactions is a direct consequence of this mechanistic pathway.[2] Conversely, substitution at the 3-position is significantly more challenging as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen.
Caption: The addition-elimination mechanism of SNAr on an activated pyridine ring.
Performance Comparison: SNAr/HALEX Reactions
This table summarizes representative data for the fluorination of various chloropyridines, highlighting the impact of substrate activation and reaction conditions on yield.
| Substrate Example | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | CsF | DMSO | 150 | 12 | 85 | [3] |
| 2-Chloro-5-nitropyridine | KF | DMF | 100 | 4 | 90 | [4] |
| 2-Chloro-3-nitropyridine | KF | DMF | 120 | 4 | 78 | [4] |
| 3-Chloropyridine | CsF / HF | N/A | High | N/A | Very Low | [5] |
Key Insight: The data clearly demonstrates that SNAr/HALEX reactions are most effective on pyridine rings activated by electron-withdrawing groups (like -NO₂) or by the cumulative effect of multiple halogens and the ring nitrogen (as in 2,6-dichloropyridine). The fluorination of unactivated 3-chloropyridine is notably inefficient under these conditions.
Experimental Protocol: HALEX Fluorination of 3-Substituted-2,6-dichloropyridines
This protocol is adapted from the facile synthesis of 3-substituted-2,6-difluoropyridines.[3]
Materials:
-
3-Substituted-2,6-dichloropyridine (1.0 eq)
-
Cesium fluoride (CsF, 3.0 eq)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Round-bottom flask, reflux condenser, nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
Charge a dry round-bottom flask with the 3-substituted-2,6-dichloropyridine and cesium fluoride under a nitrogen atmosphere.
-
Add anhydrous DMSO via syringe.
-
Heat the stirred mixture to 150 °C for 12-24 hours. The reaction progress should be monitored by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred vessel of ice-water.
-
Extract the aqueous slurry with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by distillation.
The Atom-Economical Approach: Direct C-H Fluorination
Direct C-H functionalization represents a paradigm shift in synthetic efficiency, offering a route to fluoropyridines that circumvents the need for pre-installed leaving groups. This strategy is particularly powerful for late-stage fluorination of complex molecules.
Mechanistic Rationale: AgF₂-Mediated Fluorination
A highly effective and selective method for the direct fluorination of pyridines utilizes silver(II) fluoride (AgF₂).[6] This reaction proceeds with remarkable regioselectivity, exclusively fluorinating the C-H bond at the 2-position (α to the nitrogen).
The mechanism is thought to be initiated by the coordination of the pyridine to the Ag(II) center. This is followed by a base-assisted deprotonation (another pyridine molecule can act as the base) to form a pyridyl-silver intermediate. This intermediate then undergoes a redox process, leading to the formation of the C-F bond and Ag(I). The mild reaction conditions (typically room temperature in acetonitrile) and high selectivity make this a very attractive method.[6]
Caption: A typical experimental workflow for the direct C-H fluorination of pyridines using AgF₂.
Performance Data: AgF₂-Mediated C-H Fluorination
This method demonstrates broad substrate scope and high efficiency under mild conditions.
| Substrate Example | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenylpyridine | AgF₂ (3.0 eq) | MeCN | rt | 90 min | 81 | [7] |
| 3-Chloropyridine | AgF₂ (3.0 eq) | MeCN | rt | 1 h | >95 | [6] |
| 3,5-Dichloropyridine | AgF₂ (3.0 eq) | MeCN | rt | 1 h | >95 | [6] |
| Etoricoxib (Drug Molecule) | AgF₂ (3.0 eq) | MeCN | rt | 1 h | 95 | [2] |
Key Insight: The AgF₂ method is highly effective for a wide range of substituted pyridines, including complex, medicinally relevant molecules.[2][8] It consistently delivers high yields for fluorination at the 2-position under remarkably mild conditions.
Experimental Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine
This protocol is adapted from a verified Organic Syntheses procedure.[7]
Materials:
-
2-Phenylpyridine (1.0 eq)
-
Silver(II) fluoride (AgF₂, 3.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Oven-dried round-bottom flask, magnetic stir bar, nitrogen inlet
-
Celite for filtration
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, charge anhydrous acetonitrile and 2-phenylpyridine.
-
While stirring at room temperature, add the silver(II) fluoride in one portion. The reaction is moisture-sensitive but not oxygen-sensitive.[7]
-
Stir the reaction mixture at ambient temperature for 90 minutes. Monitor the reaction for the consumption of the black AgF₂ and formation of yellow AgF.
-
Upon completion (as determined by TLC or LC-MS), filter the reaction mixture through a pad of Celite wetted with acetonitrile, rinsing the flask and filter cake with additional acetonitrile.
-
Concentrate the filtrate on a rotary evaporator.
-
The residue is taken up in MTBE and washed with 1M HCl to remove silver salts, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.
Modern Strategies: Transition-Metal-Catalyzed Cross-Coupling
Transition-metal catalysis has opened new frontiers for C-F bond formation, enabling the fluorination of pyridines under conditions and with selectivities that are often complementary to traditional methods.
Mechanistic Principles
The mechanisms for transition-metal-catalyzed fluorination are diverse.
-
Palladium-Catalyzed Reactions: These often proceed through a Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of a halopyridine to the Pd(0) center, followed by halide exchange with a fluoride source, and culminating in the challenging C-F reductive elimination step to release the product and regenerate the Pd(0) catalyst.[1]
-
Copper-Catalyzed Reactions: Copper catalysis can be particularly effective, often utilizing a Cu(I)/Cu(III) cycle. In many cases, a directing group on the substrate (such as a 2-pyridyl group on an adjacent ring) is essential to coordinate to the copper center, facilitate oxidative addition of an aryl halide, and promote the final C-F bond formation.[9]
Caption: A generalized scheme for transition-metal-catalyzed fluorination.
Performance Data: Transition-Metal-Catalyzed Reactions
These methods excel in their functional group tolerance and ability to couple diverse partners.
| Substrate Example | Catalyst System | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-(4-Bromophenyl)pyridine | CuI (10 mol%) | AgF | DMF | 130 | 24 | 82 | [9] |
| 8-Methylquinoline (C-H) | Pd(OAc)₂ (10 mol%) | Selectfluor | DCE/MeCN | 150 | 14 | 58 | [10] |
| 4-Chlorotoluene (with 2-pyridylboronate) | Pd₂(dba)₃ / Ligand | KF | Dioxane | 110 | 12 | 80 | [11] |
| 6-Bromo-3-fluoropicolinonitrile (Sonogashira) | Pd(PPh₃)₄ / CuI | (Alkyne coupling) | THF/Et₃N | rt | 16 | 93 | [12] |
Key Insight: Transition-metal catalysis is not only a method for direct fluorination but is also a powerful tool for constructing complex fluoropyridines by coupling fluorinated building blocks with other fragments (e.g., via Suzuki or Sonogashira reactions).
Experimental Protocol: Sonogashira Coupling of 6-Bromo-3-fluoropicolinonitrile
This protocol, adapted from the literature, demonstrates the construction of a complex fluoropyridine scaffold.[12]
Materials:
-
6-Bromo-3-fluoropicolinonitrile (1.1 eq)
-
Terminal alkyne (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.15 eq)
-
Copper(I) iodide (CuI, 0.3 eq)
-
Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N)
-
Schlenk flask, inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-bromo-3-fluoropicolinonitrile, Pd(PPh₃)₄, and CuI.
-
Add a degassed mixture of THF and Et₃N (2:1 ratio).
-
Stir the mixture and add the terminal alkyne dropwise.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 6-alkynyl-3-fluoropicolinonitrile.
Summary and Strategic Recommendations
| Method | Key Advantages | Key Limitations | Best Suited For |
| SNAr / HALEX | Cost-effective, scalable, well-established, reliable for activated substrates. | Requires activated pyridine rings, often harsh conditions (high temp.), limited to specific positions (2- and 4-). | Large-scale synthesis of fluoropyridines from readily available activated chloropyridine precursors. |
| Direct C-H Fluorination | Atom-economical, avoids pre-functionalization, excellent regioselectivity (C-2), very mild conditions. | Stoichiometric use of expensive silver reagent, limited to C-H bonds α to nitrogen. | Late-stage fluorination of complex molecules and when high regioselectivity at the 2-position is required. |
| Transition-Metal Catalysis | Broad substrate scope, excellent functional group tolerance, versatile for C-F bond formation and C-C bond formation with fluorinated partners. | Catalyst cost and sensitivity, potential for ligand screening and optimization, removal of metal residues. | Synthesis of complex, highly functionalized fluoropyridines and when other methods fail due to substrate limitations or desired connectivity. |
The choice of a synthetic route to a substituted fluoropyridine is a multi-faceted decision. For industrial-scale production of simple, activated fluoropyridines, HALEX remains a dominant strategy. For the rapid generation of analogues in a drug discovery setting, particularly in late stages, direct C-H fluorination offers unparalleled efficiency and selectivity. For the construction of novel, complex architectures where functional group tolerance is key, transition-metal-catalyzed methods provide the most versatile and powerful toolkit. A thorough understanding of the mechanistic principles and practical limitations of each approach is essential for the successful design and execution of any synthesis targeting these valuable compounds.
References
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Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10139–10147. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. [Link]
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Omae, I. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Pharma & BioPharma Outsourcing Association. [Link]
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Omae, I. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. ResearchGate. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]
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Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]
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Wang, F., et al. (2014). Copper-catalyzed fluorination of 2-pyridyl aryl bromides. RSC Publishing. [Link]
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Ramirez, J. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Le, C. M., et al. (2020). Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. ResearchGate. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
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Sereda, O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
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A Comparative Guide to the Reactivity of Iodo- vs. Triflate-Substituted Pyridines in Cross-Coupling Reactions
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Consequently, the efficient and selective functionalization of the pyridine ring through transition-metal-catalyzed cross-coupling reactions is of paramount importance to researchers in drug development.
Among the various electrophilic partners used in these reactions, iodopyridines and pyridyl triflates (trifluoromethanesulfonates) are two of the most common and powerful choices. While both serve as effective leaving groups, their reactivity profiles, stability, and synthetic accessibility differ significantly. This guide provides an in-depth comparison of iodopyridines and pyridyl triflates, offering mechanistic insights, experimental data, and practical protocols to empower researchers to make informed strategic decisions in their synthetic campaigns.
The Mechanistic Heart of the Matter: Oxidative Addition
The relative reactivity of any electrophile in palladium-catalyzed cross-coupling is primarily dictated by the kinetics of the initial, often rate-determining, oxidative addition step. In this step, the active Pd(0) catalyst inserts into the carbon-leaving group bond, forming a Pd(II) intermediate. The energy barrier for this step determines how readily the reaction proceeds.
-
Iodopyridines : The reactivity is governed by the strength of the Carbon-Iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it the most susceptible to cleavage by the Pd(0) catalyst.[1][2][3] This inherently high reactivity allows for coupling under relatively mild conditions and with a broad range of catalysts.
-
Pyridyl Triflates : As a "pseudohalide," the triflate group (OTf) is an exceptional leaving group due to the high stability of the resulting triflate anion. The oxidative addition involves the cleavage of a Carbon-Oxygen (C-O) bond.[4][5][6] Pyridyl triflates are readily synthesized from the corresponding and often abundant hydroxypyridines (or their pyridone tautomers), providing a crucial synthetic entry point where the analogous halide may be difficult to access.[7][8]
The generally accepted order of reactivity for electrophiles in palladium-catalyzed cross-coupling is: I > OTf ≈ Br > Cl .[4][9] This principle is the foundation for understanding the chemoselectivity in molecules bearing multiple potential coupling sites.
The Catalytic Cycle: A Visual Overview
The following diagram illustrates the fundamental steps of a Suzuki-Miyaura cross-coupling reaction, highlighting the critical oxidative addition stage for both an iodopyridine and a pyridyl triflate.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Performance in Key Cross-Coupling Reactions
The theoretical reactivity trends translate into tangible differences in reaction performance. Below is a comparative analysis across several workhorse coupling reactions in medicinal chemistry.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust and widely used method for C-C bond formation. Both iodopyridines and pyridyl triflates are excellent substrates.
| Feature | Iodopyridines | Pyridyl Triflates |
| Reactivity | Generally higher; reactions often proceed faster or at lower temperatures. | Highly effective, but may require slightly more forcing conditions or more active catalyst systems compared to iodides. |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often sufficient.[10][11] | Often benefit from electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[12] |
| Yields | Typically good to excellent. | Good to excellent, contingent on the right catalyst/ligand combination.[13] |
| Key Advantage | High reactivity ensures broad compatibility with various boronic acids/esters. | Accesses pyridine scaffolds from readily available hydroxypyridines. |
Buchwald-Hartwig Amination
This C-N bond-forming reaction is critical for synthesizing the arylamine motifs prevalent in pharmaceuticals. The choice of leaving group can significantly impact reaction scope and conditions.
| Feature | Iodopyridines | Pyridyl Triflates |
| Reactivity | Highly reactive. However, iodide anions generated in the reaction can sometimes act as catalyst inhibitors, requiring careful ligand selection.[14] | Excellent substrates, often preferred for their clean reactivity profile.[15][16][17] |
| Catalyst System | Modern Buchwald-Hartwig ligands (e.g., RuPhos, BrettPhos) are effective at overcoming potential iodide inhibition.[2] | Bidentate ligands like BINAP and DPPF were early successes, and modern bulky monophosphine ligands show broad utility.[18] |
| Base Sensitivity | Reaction is tolerant to a wide range of bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). | The triflate group itself is stable, but base-sensitive functional groups on the substrate must be considered with strong bases like NaOtBu. |
| Key Advantage | Potentially faster reaction kinetics due to the C-I bond lability. | Avoids potential catalyst inhibition issues associated with iodide. |
Sonogashira Coupling
For the synthesis of arylalkynes, the Sonogashira coupling is the go-to method. The classic protocol involves both palladium and a copper(I) co-catalyst.
| Feature | Iodopyridines | Pyridyl Triflates |
| Reactivity | Considered the premier halide for Sonogashira coupling, reacting under mild conditions with high efficiency.[19][20] | Effective substrates, though sometimes requiring higher temperatures or catalyst loadings than the corresponding iodides.[21] |
| Side Reactions | The high reactivity generally leads to clean conversions with minimal side products like Glaser coupling of the terminal alkyne. | The conditions required may sometimes promote more Glaser homocoupling, depending on the catalyst system and base. |
| Copper-Free Variants | Readily participate in copper-free Sonogashira protocols, which is advantageous for avoiding copper contamination in final products. | Also compatible with copper-free conditions, often requiring a highly active palladium/ligand system. |
| Key Advantage | Unmatched reactivity and reliability for this transformation. | Useful when the corresponding iodopyridine is not easily accessible. |
Practical Considerations for the Synthetic Chemist
Substrate Synthesis and Stability
-
Iodopyridines : Can be synthesized via various methods, including electrophilic iodination of activated pyridines or Sandmeyer-type reactions from aminopyridines. Many are commercially available. They are generally robust, crystalline solids with good benchtop stability.
-
Pyridyl Triflates : Synthesized in a straightforward manner from hydroxypyridines using triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base.[7][8][22] While this provides a powerful route from a common starting material, pyridyl triflates can be more sensitive to moisture and hydrolysis than their iodo counterparts and may require more careful handling and storage.
Chemoselectivity and Sequential Coupling
The predictable reactivity hierarchy (I > OTf ≈ Br) is a powerful tool for complex molecule synthesis. A di-substituted pyridine, such as a 2-iodo-4-pyridyl triflate, can be functionalized in a stepwise manner. A Suzuki or Sonogashira reaction can be performed selectively at the more reactive C-I bond, leaving the C-OTf bond intact for a subsequent, different coupling reaction.[23] This orthogonal reactivity is a significant strategic advantage offered by having both leaving groups in the synthetic chemist's toolbox.
Strategic Decision Workflow
The choice between an iodopyridine and a pyridyl triflate is often strategic. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a pyridine electrophile.
Detailed Experimental Protocols
To ensure reproducibility and success, the following self-validating protocols provide step-by-step guidance for representative cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine
This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a 2-iodopyridine derivative with an arylboronic acid.[1][10]
Reagents & Equipment:
-
2-Iodopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or reaction vial with stir bar, septum, and inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-iodopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M with respect to the iodopyridine.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting:
-
Low Conversion: Ensure solvents are thoroughly degassed and all reagents are dry. Oxygen can deactivate the catalyst. Verify the quality of the palladium catalyst.
-
Protodeborylation of Boronic Acid: Use anhydrous base and ensure the reaction is not heated for an excessively long time.
Protocol 2: Buchwald-Hartwig Amination of a 3-Pyridyl Triflate
This protocol provides a general method for the C-N coupling of a pyridyl triflate with a secondary amine using a modern catalyst system.[16][18]
Reagents & Equipment:
-
3-Pyridyl triflate derivative (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Toluene, anhydrous and degassed
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Sealed reaction vial with stir bar
Step-by-Step Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial containing a stir bar, add the RuPhos Pd G3 precatalyst (0.02 equiv) and NaOtBu (1.4 equiv).
-
Reagent Addition: Add the 3-pyridyl triflate (1.0 equiv) to the vial, followed by the secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M with respect to the triflate.
-
Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. Reactions are often complete in 4-24 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Troubleshooting:
-
Decomposition of Starting Material: NaOtBu is a very strong base. If the substrate has base-sensitive functional groups, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a different ligand/catalyst system and longer reaction times.
-
No Reaction: Ensure the precatalyst has not degraded and that the solvent is strictly anhydrous. The amine must be of high purity.
Conclusion
Both iodopyridines and pyridyl triflates are indispensable electrophiles for the functionalization of pyridine rings in modern drug discovery. The choice between them is not merely one of reactivity but of overall synthetic strategy.
-
Iodopyridines are the workhorses for direct, high-reactivity applications where speed and mild conditions are paramount. Their C-I bond lability makes them ideal for a wide range of cross-coupling reactions.
-
Pyridyl Triflates offer a crucial strategic advantage by enabling the conversion of readily available hydroxypyridines into versatile coupling partners. Furthermore, their distinct reactivity relative to iodides opens the door for elegant and efficient sequential functionalization strategies.
By understanding the mechanistic principles, practical limitations, and strategic applications of each leaving group, researchers can better navigate the complexities of pyridine chemistry and accelerate the synthesis of novel molecular entities.
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Wang, D., et al. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Retrieved from [Link]
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Liu, B., et al. (2013). Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. Chemical Science. Retrieved from [Link]
- Wang, X., et al. (2024). Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. CoLab.
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Retrieved from [Link]
-
Zaffar, T., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Retrieved from [Link]
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Characterization of biaryl products from 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of Biaryl Products from 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
Introduction: The Significance of Biarylpyridines in Modern Drug Discovery
Substituted pyridine scaffolds are integral components in a multitude of pharmaceutical agents due to their ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets. The creation of biarylpyridine motifs, specifically, is a cornerstone of medicinal chemistry, enabling the exploration of vast chemical space to optimize drug candidates for efficacy, selectivity, and pharmacokinetic properties. The starting material, this compound, is a versatile building block for this purpose.[1][2][3][4][5][6] Its structure features a reactive C-I bond at the 4-position, which is the primary site for palladium-catalyzed cross-coupling reactions, and a fluorine atom at the 2-position, which can modulate the electronic properties and metabolic stability of the final product.[7] This guide provides a comprehensive overview of the synthesis of biaryl products from this key intermediate, a comparative analysis of common synthetic strategies, and a detailed protocol for their rigorous characterization.
Part 1: The Suzuki-Miyaura Coupling: A Preferred Strategy for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the requisite organoboron reagents.[9]
The reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid or ester) with an organohalide. In the case of this compound, the highly reactive C(sp²)-I bond preferentially undergoes oxidative addition to the Pd(0) catalyst, leaving the more stable C-F bond intact.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-fluoro-4-aryl-5-(methoxymethoxy)pyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask, add this compound and the arylboronic acid.
-
Add the palladium catalyst and the base under an inert atmosphere.
-
Add the degassed solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[11]
-
Base: A base is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[9] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is common, as it helps to dissolve both the organic starting materials and the inorganic base.[8]
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Efficacy of different bases in Suzuki-Miyaura reactions of pyridines
An Application Scientist's Guide to the Efficacy of Different Bases in Suzuki-Miyaura Reactions of Pyridines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its application in constructing biaryl and hetero-biaryl systems, particularly those containing the pyridine motif, is central to the synthesis of countless pharmaceutical agents and functional materials. However, the seemingly simple choice of a base can be the determining factor between a high-yielding success and a complex mixture. Pyridine substrates, with their inherent Lewis basicity and the notorious instability of their corresponding boronic acids, present unique challenges that demand a nuanced understanding of the base's role.
This guide provides an in-depth comparison of the efficacy of various bases in the Suzuki-Miyaura coupling of pyridines. Moving beyond a mere catalog of reagents, we will explore the mechanistic rationale behind base selection, present comparative data, and offer detailed protocols to empower you to optimize these critical transformations.
The Multifaceted Role of the Base in the Catalytic Cycle
The base is not a passive spectator in the Suzuki-Miyaura reaction; it is an active and essential participant in the catalytic cycle. Its primary function is to facilitate the crucial transmetalation step, the point at which the organic group is transferred from the boron atom to the palladium center. Two primary mechanistic pathways are generally accepted, and the operative route often depends on the specific base, solvent, and substrates involved.[1]
-
The Boronate Pathway: The base reacts with the organoboronic acid to form a more nucleophilic tetracoordinate "ate" complex (a boronate).[1][2] This activated species is more poised to engage in transmetalation with the palladium(II) halide complex.[3]
-
The Oxo-Palladium Pathway: Alternatively, the base can react directly with the palladium(II) complex to generate a palladium(II) hydroxide or alkoxide.[4][5] This intermediate then reacts with the neutral boronic acid.[5]
Regardless of the initial activation pathway, the base is critical for completing the catalytic cycle, which consists of three main stages: oxidative addition, transmetalation, and reductive elimination.[6][7]
Unique Challenges of Pyridine Substrates
Coupling reactions involving pyridines are often more challenging than those with simple aryl substrates for two key reasons:
-
Catalyst Inhibition: The Lewis basic lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[8] This is particularly problematic with 2-substituted pyridines.
-
Substrate Instability: Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and susceptible to rapid protodeboronation, where the C-B bond is cleaved by a proton source.[5][9] This decomposition pathway competes directly with the desired cross-coupling, often leading to low yields. To circumvent this, more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates or triisopropylboronates are frequently employed.[9][10]
These challenges underscore the importance of judiciously selecting the base to maximize the rate of productive coupling while minimizing side reactions.
Comparative Performance of Different Bases
The choice of base significantly impacts reaction yield, rate, and selectivity. Inorganic bases are most commonly employed, and their effectiveness is influenced by factors like basicity, solubility, and the nature of the cation.[1]
Inorganic Bases: The Workhorses of Suzuki Coupling
| Base | Formula | Typical Use Cases for Pyridines | Reported Yields | Advantages & Disadvantages |
| Sodium Carbonate | Na₂CO₃ | A general, all-purpose base for a wide range of pyridyl halides and boronic acids.[11] | 70-98%[12][13] | Advantages: Cost-effective, widely available, good starting point for optimization. Disadvantages: Moderate strength may be insufficient for very challenging couplings. |
| Potassium Carbonate | K₂CO₃ | Effective for many standard pyridine couplings, often used in solvent mixtures with water.[14] | 70-95%[11][15] | Advantages: Similar to Na₂CO₃, highly effective. Disadvantages: Solubility differences may impact kinetics compared to Na₂CO₃. |
| Cesium Carbonate | Cs₂CO₃ | Preferred for difficult substrates, sterically hindered couplings, or when higher solubility in organic solvents is needed (the "caesium effect").[13] | 85-99%[13][16] | Advantages: Often gives superior yields for challenging reactions. Disadvantages: Significantly more expensive than other carbonates. |
| Potassium Phosphate | K₃PO₄ | Excellent for nitrogen-containing heterocycles, including pyridines, and sterically demanding substrates.[1] Effective with MIDA boronates. | 88-98%[1][13] | Advantages: Strong, non-nucleophilic base that minimizes side reactions. Disadvantages: Can be more hygroscopic than carbonates. |
| Potassium Fluoride | KF | Used for base-sensitive substrates. Anhydrous KF is particularly effective for coupling unstable 2-pyridylboronates.[9] | Moderate to High[1] | Advantages: Mild conditions, fluoride ions uniquely activate the boronic acid.[1][17] Disadvantages: May not be strong enough for less reactive halides. |
| Potassium Hydroxide | KOH | A strong base used in some protocols, but less common for sensitive pyridine substrates. | 70-90%[1] | Advantages: High basicity can drive difficult reactions. Disadvantages: Can promote side reactions and substrate decomposition. |
Organic Bases: Niche Applications
Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective than their inorganic counterparts for Suzuki-Miyaura reactions and often result in lower yields.[12][15] Their primary use is reserved for substrates that are exceptionally sensitive to stronger inorganic bases.[1]
Field-Proven Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide a robust starting point for conducting and optimizing Suzuki-Miyaura reactions with pyridine substrates.
Protocol 1: General Coupling of a Bromopyridine with an Arylboronic Acid
This protocol is a standard starting point for many pyridine couplings, utilizing a common and effective base.
Objective: To synthesize 3-(4-methoxyphenyl)-5-methylpyridine.
Materials:
-
3-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-methylpyridine, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Coupling of a Challenging 2-Chloropyridine using a MIDA Boronate
This protocol is adapted for more challenging substrates, such as less reactive chloropyridines and unstable 2-pyridylboronic acid derivatives, requiring a stronger base.[5]
Objective: To synthesize 2-phenyl-4-chloropyridine.
Materials:
-
2,4-Dichloropyridine (1.0 mmol, 1.0 equiv)
-
Phenyl MIDA boronate (1.1 mmol, 1.1 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Second-generation XPhos precatalyst (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Toluene/n-Butanol (3:1, 4 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried reaction vessel with 2,4-dichloropyridine, phenyl MIDA boronate, K₃PO₄, and the XPhos precatalyst.
-
Add the anhydrous, degassed solvent mixture via syringe.
-
Seal the vessel tightly and heat the mixture to 100 °C, ensuring vigorous stirring.
-
Monitor the reaction for consumption of the starting material (typically 12-24 hours).
-
After cooling, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the residue via flash chromatography to isolate the target compound.
Conclusion
The selection of a base is a critical parameter for achieving success in the Suzuki-Miyaura cross-coupling of pyridine derivatives. While a universal "best" base does not exist, a clear understanding of the mechanistic principles and substrate-specific challenges allows for a rational approach to reaction optimization.
For general pyridine couplings, carbonates such as K₂CO₃ and Na₂CO₃ offer a cost-effective and reliable starting point. For more challenging transformations involving less reactive halides, sterically hindered partners, or unstable boronic acid surrogates, stronger, non-nucleophilic bases like K₃PO₄ or the highly soluble Cs₂CO₃ often provide superior results. In cases involving particularly sensitive functional groups, the milder conditions afforded by KF may be advantageous. By leveraging the comparative data and robust protocols presented in this guide, researchers can more efficiently navigate the complexities of these reactions, accelerating the synthesis of valuable pyridine-containing molecules.
References
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chem.libretexts.org. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Www.organic-chemistry.org. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Suzuki reaction - Wikipedia. (2024). En.wikipedia.org. [Link]
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Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Angewandte Chemie International Edition. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Synfacts. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. (2017). Organic Letters. [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. (2015). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry. [Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). Molecules. [Link]
-
Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. (2003). The Journal of Organic Chemistry. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2015). Chemical Reviews. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2006). ResearchGate. [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. (2009). Organic Letters. [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2011). Organic Letters. [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (2011). National Institutes of Health. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. (2017). ResearchGate. [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed. [Link]
-
Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2018). ResearchGate. [Link]
-
High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2013). ResearchGate. [Link]
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A Comparative Guide to the Reaction Kinetics of SNAr on Fluoropyridines for Drug Discovery & Development
For researchers, medicinal chemists, and professionals in drug development, the nucleophilic aromatic substitution (SNAr) reaction on fluoropyridines is a cornerstone of modern synthetic chemistry. The unique properties of the fluorine atom—its high electronegativity and small size—confer distinct reactivity patterns that can be strategically exploited. This guide provides an in-depth analysis of the reaction kinetics of SNAr on fluoropyridines, offering a comparative perspective against other halopyridines and furnishing the experimental data necessary to inform reaction design and optimization.
The Mechanistic Dichotomy: Stepwise vs. Concerted Pathways
The textbook mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a discrete Meisenheimer intermediate.[1] However, recent experimental and computational studies have provided compelling evidence that many SNAr reactions, particularly those involving highly reactive nucleophiles and good leaving groups, may proceed through a one-step, or "concerted," mechanism.[2][3]
The operative mechanism has profound implications for reaction kinetics. In the traditional stepwise model, the first step—nucleophilic attack to form the Meisenheimer complex—is typically the rate-determining step (RDS).[4] In a concerted mechanism, bond formation and bond cleavage occur in a single transition state.
dot
Caption: Competing mechanisms for SNAr on fluoropyridines.
The Fluorine Advantage: A Kinetic Comparison of Halopyridines
In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the high electronegativity of fluorine plays a crucial role. It strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. This inductive electron withdrawal also stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate.
This "fluorine advantage" is clearly demonstrated in comparative kinetic studies. For the reaction of 2-halopyridines with sodium ethoxide in ethanol, 2-fluoropyridine reacts a remarkable 320 times faster than 2-chloropyridine.[4][5]
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320[4][5] | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1[4][5] |
Table 1: Relative Reactivity of 2-Halopyridines with Sodium Ethoxide.
However, it is crucial to recognize that this reactivity order is not absolute and can be inverted depending on the nucleophile and reaction conditions, which can alter the rate-determining step.[4]
The Influence of the Nucleophile: A Shift in the Rate-Determining Step
The nature of the nucleophile can significantly impact the reaction kinetics. With highly reactive, "soft" nucleophiles, the attack on the fluoropyridine is very rapid, and the subsequent expulsion of the leaving group can become rate-limiting. In such cases, the C-F bond strength can become a kinetic barrier, and the reactivity trend can invert to favor the better leaving groups (I > Br > Cl > F).[4]
| Halopyridine (2-X-Py) | Nucleophile | Solvent | Reactivity Order |
| 2-Fluoropyridine | Sodium Thiophenoxide | HMPA | I > Br > Cl > F[4] |
| 2-Chloropyridine | Sodium Thiophenoxide | HMPA | |
| 2-Bromopyridine | Sodium Thiophenoxide | HMPA | |
| 2-Iodopyridine | Sodium Thiophenoxide | HMPA |
Table 2: Inverted Reactivity Order with a Soft Nucleophile.
Furthermore, the reaction order with respect to the nucleophile can provide mechanistic insights. For instance, the reaction of N-methylpyridinium ions with piperidine in methanol is second-order in piperidine.[6][7] This suggests a mechanism where one molecule of piperidine acts as the nucleophile, and a second molecule acts as a base to facilitate the deprotonation of the addition intermediate in the rate-determining step.[6][7]
| Substrate | k3 (103 M-2s-1 at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I[4] |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 |
Table 3: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol.
Substituent Effects: A Hammett Analysis Perspective
The electronic nature of substituents on the pyridine ring profoundly influences the reaction rate. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the reaction center and stabilize the negatively charged intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) have a decelerating effect.
The Hammett equation provides a quantitative framework for understanding these substituent effects. A positive rho (ρ) value from a Hammett plot indicates that the reaction is favored by electron-withdrawing substituents. For SNAr reactions on pyridine systems, ρ values are typically in the range of 4-5, signifying a high sensitivity to substituent electronic effects.[8]
dot
Caption: Conceptual Hammett plot for SNAr on fluoropyridines.
Experimental Protocol: Kinetic Analysis by UV-Vis Spectrophotometry
Accurate determination of reaction kinetics is paramount for a quantitative comparison of reactivity. UV-Visible spectrophotometry is a powerful and accessible technique for monitoring the progress of many SNAr reactions, provided there is a suitable change in absorbance as the reaction proceeds.[9][10]
Step-by-Step Methodology
-
Wavelength Selection (λmax):
-
Acquire the UV-Vis absorption spectra of the starting fluoropyridine and the expected product in the chosen reaction solvent.
-
Identify the wavelength of maximum absorbance (λmax) for the product, ensuring the starting material has minimal absorbance at this wavelength.[11]
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluoropyridine of known concentration in the reaction solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations, also in the reaction solvent. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Kinetic Run:
-
Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.
-
In a cuvette, rapidly mix the fluoropyridine solution with a specific concentration of the nucleophile solution.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (i.e., the absorbance plateaus).[11]
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.[4]
-
Repeat the experiment for each concentration of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k2).
-
dot
Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
Alternative Kinetic Analysis: NMR Spectroscopy
For reactions that do not exhibit a convenient change in their UV-Vis spectrum, or for more complex systems, NMR spectroscopy is an excellent alternative for kinetic analysis.[12][13] By monitoring the disappearance of a reactant peak or the appearance of a product peak over time, reaction rates can be determined.[14]
Conclusion
The reaction kinetics of SNAr on fluoropyridines are a nuanced interplay of the reaction mechanism, the nature of the leaving group, the nucleophile, and the electronic effects of ring substituents. While the high electronegativity of fluorine generally confers enhanced reactivity, this can be modulated by the specific reaction conditions. A thorough understanding of these kinetic principles, supported by robust experimental data, is essential for the rational design and optimization of synthetic routes in drug discovery and development.
References
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One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Nature Chemistry. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. [Link]
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NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. (2025). ResearchGate. [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate. [Link]
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. [Link]
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NMR Methods for Kinetic Analysis. (n.d.). ResearchGate. [Link]
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Some SNAr reactions provided Hammett correlations with low ρ‐values. (n.d.). ResearchGate. [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. (2018). ResearchGate. [Link]
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and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. (2022). PubMed Central. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PubMed Central. [Link]
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Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024). Reddit. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE. [Link]
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Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and... (n.d.). ResearchGate. [Link]
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Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. [Link]
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Following Kinetics using UV vis spectroscopy. (2016). YouTube. [Link]
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Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. (n.d.). Agilent. [Link]
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Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. [Link]
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A Strategic Guide to the X-ray Crystallography of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine and its Derivatives: From Crystal Engineering to Structural Elucidation
For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount in understanding its biological activity and optimizing its properties. X-ray crystallography stands as the gold standard for providing this atomic-level detail. This guide delves into the crystallographic analysis of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine, a halogenated pyridine scaffold of interest in medicinal chemistry, and its potential derivatives. While crystallographic data for this specific molecule is not publicly available at the time of writing, this guide provides a comprehensive framework for its crystallization, structural analysis, and the anticipated intermolecular interactions that govern its solid-state architecture. We will explore the causal relationships behind experimental choices and present a roadmap for researchers to conduct their own successful crystallographic studies.
The Crystallization Workflow: A Pathway to High-Quality Single Crystals
The journey to a crystal structure begins with the growth of high-quality single crystals, often the most challenging step in the process.[1] The selection of an appropriate crystallization method and solvent system is critical and is guided by the physicochemical properties of the compound. For a molecule like this compound, which possesses a combination of polar (pyridine nitrogen, methoxy oxygen) and nonpolar (iodinated aromatic ring) features, a systematic screening of conditions is essential.
Figure 1: A generalized workflow for the single-crystal growth of organic small molecules.
Experimental Protocol for Crystallization Screening:
A systematic approach to crystallization is crucial for success. The following protocol outlines common and effective techniques.
1. Slow Evaporation: This is often the simplest and most successful method.[2][3][4]
- Step 1: Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., toluene, ethyl acetate, or a mixture) in a clean vial. The use of aromatic solvents like toluene can be particularly effective as they can fill voids in the crystal lattice.[3]
- Step 2: Loosely cap the vial to allow for slow solvent evaporation.
- Step 3: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
2. Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available.[2][3]
- Step 1: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).
- Step 2: Place this solution in a small, open vial.
- Step 3: Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant, e.g., hexane).
- Step 4: Over time, the precipitant vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting slow crystal growth.
3. Slow Cooling: This method is suitable for compounds that exhibit a significant change in solubility with temperature.[1]
- Step 1: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
- Step 2: Slowly cool the solution in a controlled manner. This can be achieved by placing the container in a dewar of warm water and allowing it to cool to room temperature overnight.
Anticipated Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of this compound and its derivatives will be dictated by a hierarchy of non-covalent interactions. The presence of fluorine, iodine, and the pyridine nitrogen atom creates a high potential for specific and directional interactions, primarily halogen bonding.
Halogen Bonding: The iodine atom in the 4-position is a strong halogen bond donor due to the electron-withdrawing nature of the pyridine ring. This can lead to strong interactions with halogen bond acceptors, such as the pyridine nitrogen of an adjacent molecule (I•••N).[5][6][7] The strength of this interaction can be influenced by substituents on the pyridine ring. The fluorine atom, while a weaker halogen bond donor, can also participate in these interactions.
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, derivatives incorporating, for example, an amino or hydroxyl group would exhibit strong hydrogen bonding that could dominate the crystal packing.
π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where the rings of adjacent molecules stack in a parallel or offset fashion.[8] These interactions contribute to the overall stability of the crystal lattice.
Figure 2: A diagram illustrating the potential intermolecular interactions governing the crystal packing of this compound derivatives.
Hypothetical Comparative Analysis of Derivatives
To illustrate how crystallographic data can be used to compare derivatives, the following table presents hypothetical data for a series of logically chosen analogs of the title compound. This data is for illustrative purposes only.
| Compound | Derivative Modification | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Key Intermolecular Interactions |
| 1 | 2-F, 4-I, 5-OMOM | Monoclinic | P2₁/c | 8.5 | 12.1 | 10.3 | 95.2 | 1055 | I•••N Halogen Bonds, π-π Stacking |
| 2 | 2-F, 4-Br, 5-OMOM | Monoclinic | P2₁/c | 8.4 | 11.9 | 10.1 | 94.8 | 1012 | Br•••N Halogen Bonds, π-π Stacking |
| 3 | 2-F, 4-I, 5-OH | Orthorhombic | Pnma | 7.9 | 15.2 | 9.8 | 90 | 1176 | O-H•••N Hydrogen Bonds, I•••O Halogen Bonds |
| 4 | 2-Cl, 4-I, 5-OMOM | Monoclinic | P2₁/n | 8.6 | 12.3 | 10.4 | 96.1 | 1082 | I•••N Halogen Bonds, π-π Stacking |
OMOM = methoxymethyl
This hypothetical data illustrates how changes in the molecular structure (e.g., replacing iodine with bromine, or the methoxymethyl group with a hydroxyl group) can lead to different crystal packing arrangements (different space groups and unit cell parameters) and a different hierarchy of intermolecular interactions. For instance, the introduction of a hydroxyl group in compound 3 would likely lead to strong O-H•••N hydrogen bonding, which could significantly alter the crystal packing compared to the parent compound.
Detailed Protocol for Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the following protocol for data collection and structure refinement should be followed to ensure high-quality, reliable results.
1. Crystal Mounting:
- Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects.
- Mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).
- Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage during data collection.
2. Data Collection:
- Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
- Perform an initial unit cell determination to assess the crystal quality and determine the crystal system.
- Collect a full sphere of diffraction data using a series of scans (e.g., ω-scans). Data collection strategies should aim for high completeness and redundancy.
3. Data Reduction and Structure Solution:
- Integrate the raw diffraction images to obtain a list of reflection intensities.
- Apply corrections for Lorentz and polarization effects, and an empirical absorption correction based on multi-scan data.
- Determine the space group from the systematic absences in the diffraction data.
- Solve the crystal structure using direct methods or Patterson methods. For structures containing heavy atoms like iodine, the position of the iodine atom can often be easily determined, simplifying the structure solution process.
4. Structure Refinement:
- Refine the atomic positions and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement.
- Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
- Assess the quality of the final structural model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and the residual electron density map.
By following this comprehensive guide, researchers will be well-equipped to undertake the X-ray crystallographic analysis of this compound and its derivatives, paving the way for a deeper understanding of their structure-property relationships.
References
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. DOI:10.1039/D2CS00697A. [Link]
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Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]
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Arman, H. D., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 7), 652-656. [Link]
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Kariuki, B. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Räsänen, M., et al. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 7), o463. [Link]
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Stilinović, V., et al. (2023). 2,2′-Bipyridine Derivatives as Halogen Bond Acceptors in Multicomponent Crystals. Crystals, 13(11), 1599. [Link]
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Minyaev, R. M., et al. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Molecular Structure, 1305, 137785. [Link]
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Raatikainen, J., et al. (2011). Halogen-Bonded Cocrystals of 4-(N,N-Dimethylamino)pyridine with Fluorinated Iodobenzenes. Crystal Growth & Design, 11(7), 2846-2851. [Link]
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Milašinović, S., & Molčanov, K. (2021). The nature of π-hole interactions between iodide anions and quinoid rings in the crystalline state. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 701-709. [Link]
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Mol-Instincts. This compound. [Link]
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Chęcińska, L., et al. (2013). A part of the crystal structure of (I), showing the intermolecular interactions as dashed lines. ResearchGate. [Link]
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Siddle, A. A., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2070. [Link]
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PubChem. 2-Fluoro-4-iodo-6-methoxypyridine. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0). As a complex heterocyclic building block used in advanced pharmaceutical and chemical synthesis, its unique structure—incorporating fluorine, iodine, a pyridine ring, and an acid-labile methoxymethyl (MOM) ether—necessitates a rigorous and informed approach to waste management. This document outlines the chemical's hazard profile, step-by-step disposal procedures, and the scientific rationale behind these protocols to ensure the safety of laboratory personnel and environmental protection.
Hazard Profile and Risk Assessment: Understanding the 'Why'
The disposal protocol for any chemical is dictated by its inherent reactivity and toxicity. For this compound, the risks are multifaceted, arising from its constituent parts. A failure to appreciate these distinct structural hazards can lead to improper segregation, dangerous chemical reactions in waste containers, and non-compliance with regulatory standards.
The primary hazards are summarized below.[1][2]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Beyond these immediate hazards, a deeper analysis of the molecule's structure is critical for safe disposal.
Caption: Structural components and their associated disposal hazards.
-
Fluorinated Pyridine Core : The carbon-fluorine bond is exceptionally strong, contributing to the persistence of many fluorinated compounds in the environment.[3][4][5] Thermal decomposition, such as during incineration, will break this bond, leading to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[6] This necessitates the use of specialized incinerators equipped with acid gas scrubbers.
-
Iodine Substituent : Iodinated organic compounds are of environmental concern and may be subject to specific disposal regulations.[7] Iodine is a known hazardous substance that can harm wildlife and should never be disposed of down the drain.[8] Its presence requires that this compound be treated as a regulated hazardous material.
-
Methoxymethyl (MOM) Ether : The MOM group is an acetal protecting group, which is notoriously unstable under acidic conditions.[9][10] Accidental mixing of this waste with acidic waste streams could trigger cleavage of the MOM ether, generating formaldehyde (a known carcinogen) and methanol as byproducts.[11] This reactivity underscores the critical importance of proper waste segregation.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical for use or disposal, ensure all appropriate engineering controls (e.g., a certified chemical fume hood) are operational. The required PPE should be selected based on a thorough risk assessment.
| Equipment Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. Use proper glove removal technique.[12] | Prevents skin contact and irritation (H315). |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13] | Protects against splashes that can cause serious eye irritation (H319). |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges if handling outside a fume hood or if dust is generated.[12] | Prevents respiratory tract irritation (H335) from dust or vapors. |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is mandatory for safety and regulatory compliance.
Caption: Decision workflow for the disposal of this compound.
Step 1: Waste Characterization and Segregation
Immediately upon generation, any waste containing this compound must be classified as Halogenated Organic Waste .[14]
-
Action: Do not mix this waste with non-halogenated organic waste.[15] Mixing increases the volume of hazardous waste and complicates the disposal process, often at a significantly higher cost.[16]
-
Rationale: Disposal facilities use different processes for halogenated and non-halogenated streams. Halogenated waste requires incineration with scrubbers to manage the acid gases (HF, HI) produced.
Step 2: Containerization
Select a waste container that is compatible with the chemical and in good condition.
-
Action: Use a clearly marked, dedicated High-Density Polyethylene (HDPE) or glass container with a secure, vapor-tight lid.[17] Ensure the outside of the container is clean and free from contamination.
-
Rationale: Using incompatible containers (e.g., metal for corrosive waste) can lead to leaks and dangerous reactions. A secure lid prevents the release of vapors.
Step 3: Labeling
Proper labeling is a key requirement under the Resource Conservation and Recovery Act (RCRA) and other local regulations.[7][17]
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound " and any other constituents in the waste stream, with estimated percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Rationale: Accurate labeling ensures safe handling by all personnel and proper management by the disposal facility. It is a strict legal requirement.
Step 4: Storage
Accumulated waste must be stored safely pending collection.
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from ignition sources, and segregated from incompatible materials.[13][17]
-
Rationale: Safe storage minimizes the risk of spills, reactions, and exposure to personnel.
Approved Disposal Method: High-Temperature Incineration
The only environmentally sound and regulatory-compliant method for disposing of this compound is through a licensed professional waste disposal service that utilizes a high-temperature chemical incinerator.[12]
-
Mechanism: The compound is subjected to temperatures typically exceeding 850°C in an oxygen-rich environment. This process breaks all organic bonds, converting the carbon, hydrogen, and nitrogen into carbon dioxide, water, and nitrogen oxides. The fluorine and iodine are converted to their respective acid gases, hydrogen fluoride (HF) and hydrogen iodide (HI).
-
Essential Safeguards: The incinerator must be equipped with an afterburner and a sophisticated scrubber system. The scrubber neutralizes the acidic HF and HI gases, preventing their release into the atmosphere where they would contribute to acid rain and pose a severe health hazard.[12]
-
Why Other Methods are Unacceptable:
-
Landfill: The compound's potential for environmental persistence and unknown long-term toxicological effects make landfilling irresponsible and illegal for this type of chemical waste.
-
Drain Disposal: This is strictly prohibited. The compound is harmful to aquatic life, and its halogenated nature can disrupt wastewater treatment processes.[8]
-
In-Lab Chemical Treatment: Attempting to neutralize this compound in the lab is highly discouraged. The potential for generating toxic byproducts like formaldehyde and other halogenated intermediates is high, and complete destruction cannot be guaranteed.
-
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is dissolved in a flammable solvent, turn off all nearby ignition sources.[14]
-
Don PPE: Wear the full personal protective equipment detailed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[12] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Dispose: Once absorbed, scoop the material into a compatible container. Label the container as "Spill Debris containing this compound" and dispose of it as halogenated organic waste.[14]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible management of this specialized chemical, protecting themselves, their colleagues, and the environment.
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Wikipedia. Methoxymethyl ether.[Link]
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AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.[Link]
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Comprehensive Safety & Handling Guide: 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Fluoro-4-iodo-5-(methoxymethoxy)pyridine (CAS No. 1034467-27-0). As the toxicological properties of this compound have not been fully investigated, a precautionary principle is advised, treating it as potentially hazardous upon acute and chronic exposure. The following procedures are designed to empower researchers to work safely, minimizing risk through established best practices in chemical handling.
At-a-Glance Hazard Summary
Due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, the hazard profile is extrapolated from structurally similar compounds, such as 2-fluoro-4-iodo-6-methoxypyridine and 2-fluoro-4-iodo-5-methylpyridine.[1][2][3] The primary anticipated hazards are:
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction. | H315, H317 |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | H318, H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
This information is based on data for similar compounds and should be treated as a preliminary assessment.[1][2][3] Always consult the most current safety data before handling.
Personal Protective Equipment (PPE): A Multi-Level Approach
The selection of PPE is critical and must be tailored to the scale and nature of the procedure. A risk assessment should always precede any new experimental work.[4]
Level D: Basic Handling (Weighing and Dilution in a Ventilated Enclosure)
-
Primary Engineering Control: Certified chemical fume hood or a ventilated balance enclosure.
-
Gloves: Nitrile gloves (double-gloving is recommended). Gloves must be inspected before use and disposed of after handling.[1]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.
-
Lab Coat: Standard laboratory coat.
Level C: Reactions and Work-up Procedures
-
Primary Engineering Control: Certified chemical fume hood.
-
Gloves: Nitrile gloves (double-gloving). Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles. For operations with a significant splash risk, a face shield should be worn in addition to goggles.
-
Lab Coat: Chemical-resistant lab coat.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (P95 or P100) is necessary.[1]
Level B: Large-Scale Operations and Emergency Response (Spills)
-
Primary Engineering Control: Not applicable for emergency response outside of a hood.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is required when dealing with large spills or in situations with unknown atmospheric concentrations.[5][6]
-
Body Protection: A chemical-resistant suit with taped connections at the gloves and boots.
-
Gloves: Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile inner gloves.
-
Eye Protection: Full-face shield integrated with SCBA.
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for handling this compound from receipt to disposal, ensuring safety at each stage.
Caption: Workflow for handling this compound.
Emergency Procedures: Plan for the Unexpected
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.[1]
-
If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.[1]
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.
Spill Response:
-
Evacuate the area and prevent entry.
-
Wear appropriate Level B or C PPE, as determined by the scale of the spill.[5][6]
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, dike the area to prevent spreading and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, paper towels, etc.) and solid chemical waste should be placed in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled, and sealed waste container. Halogenated and non-halogenated waste streams should be kept separate.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container as per institutional guidelines.
Never dispose of this compound down the drain, as it can be harmful to aquatic life.[7] All waste must be disposed of through a licensed professional waste disposal service.[1][7] Some facilities may offer iodine recycling programs for certain waste streams.[8][9]
References
- Capot Chemical Co., Ltd. (2018). MSDS of 2-fluoro-4-iodo-6-methoxypyridine.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
- Bernardo Ecenarro - BESA. Recommended PPE to handle chemicals.
- Matrix Scientific. 2-Fluoro-4-iodo-5-methoxy-pyridine.
- Organic Syntheses. (2024). Working with Hazardous Chemicals.
- Mitsui Plastics, Inc. Iodine Waste Recycling Program.
- Collect and Recycle. Iodine Disposal For Businesses.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodo-5-methylpyridine. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodo-6-methoxypyridine. PubChem.
- National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US).
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
- BLDpharm. (n.d.). This compound.
- Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- Fisher Scientific. (2025). 2-Fluoropyridine - Safety Data Sheet.
- Apollo Scientific. (2023). Pyridine - Safety Data Sheet.
- Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- Kanto Chemical Co., Inc. (2023). Pyridine - Safety Data Sheet.
- CymitQuimica. This compound.
- Moldb. This compound CAS No.: 1034467-27-0.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 2-Fluoro-4-iodo-5-methylpyridine | C6H5FIN | CID 10060052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. mitsuiplastics.com [mitsuiplastics.com]
- 9. CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
